(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGHQPQYMACYDU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666069 | |
| Record name | N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175417-85-3 | |
| Record name | N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
An In-depth Technical Guide to the
Abstract
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, a chiral diamine featuring a substituted pyrrolidine core, is a valuable building block in contemporary medicinal chemistry.[1] Its structural similarity to bioactive natural products, such as nicotine, makes it a key intermediate for the development of novel therapeutic agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs).[2][3] This guide provides a comprehensive, field-proven methodology for the stereoselective synthesis of this compound, commencing from the readily available and inexpensive chiral precursor, L-proline. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations. We present a robust, multi-step pathway involving esterification, N-methylation, amidation, and final reduction, complete with detailed protocols, characterization data, and safety considerations.
Retrosynthetic Analysis and Strategic Rationale
The key challenge in synthesizing the target molecule is the precise installation of the (S)-stereocenter. A retrosynthetic analysis logically points to L-proline as the ideal starting material, as its inherent chirality can be preserved throughout the synthetic sequence.
The primary disconnection strategy involves breaking the two C-N bonds formed during the synthesis: the exocyclic secondary amine and the endocyclic tertiary amine. A more practical approach, however, is to build the side chain from the C2 carboxylate group of the proline ring.
dot
Caption: Retrosynthetic pathway for the target molecule from L-proline.
This chosen pathway is advantageous for several reasons:
-
Stereochemical Integrity: It leverages a natural chiral pool starting material, avoiding complex asymmetric induction steps.[4]
-
Cost-Effectiveness: L-proline is a commercially abundant and inexpensive amino acid.
-
Robust Transformations: The synthesis relies on well-established, high-yielding reactions such as esterification, reductive amination, and amide reduction.
Detailed Synthetic Pathway and Methodologies
The synthesis is executed in four primary stages. Each step is designed to be self-validating through straightforward purification and characterization, ensuring high purity of the final product.
Stage 1: Esterification of L-Proline
The initial step protects the carboxylic acid moiety as a methyl ester, which prevents unwanted side reactions and activates the carboxyl group for subsequent amidation. The use of thionyl chloride in methanol is a classic and highly efficient method for this transformation.
Experimental Protocol: Synthesis of (S)-Methyl pyrrolidine-2-carboxylate hydrochloride
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add methanol (250 mL).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise to the methanol over 30 minutes. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, add L-proline (1.0 eq.) portion-wise to the stirred solution.
-
Reflux: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting white solid, L-proline methyl ester hydrochloride, can be triturated with cold diethyl ether, filtered, and dried under vacuum. It is often of sufficient purity to proceed to the next step without further purification.[5]
Stage 2: N-Methylation via Eschweiler-Clarke Reaction
This step introduces the methyl group onto the pyrrolidine ring's nitrogen. The Eschweiler-Clarke reaction is a superior method for this transformation as it is high-yielding, avoids the use of hazardous alkyl halides, and prevents over-alkylation.[2][6]
Experimental Protocol: Synthesis of (S)-Methyl 1-methylpyrrolidine-2-carboxylate
-
Setup: In a 250 mL round-bottom flask, dissolve the L-proline methyl ester hydrochloride (1.0 eq.) from the previous step in 90% formic acid (3.0 eq.).
-
Reagent Addition: Add 37% aqueous formaldehyde solution (2.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture on a steam bath or in an oil bath at 80-90 °C for 8-10 hours. Gas evolution (CO₂) will be observed.
-
Work-up: Cool the mixture and make it strongly alkaline (pH > 10) by the slow addition of a saturated potassium hydroxide solution while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield a colorless oil.
dot
Caption: Key mechanism of the Eschweiler-Clarke N-methylation step.
Stage 3: Amidation with Methylamine
The methyl ester is converted into the corresponding N-methylamide. This is a straightforward nucleophilic acyl substitution reaction. Using a commercially available solution of methylamine simplifies the handling of this gaseous reagent.
Experimental Protocol: Synthesis of (S)-N-Methyl-1-methylpyrrolidine-2-carboxamide
-
Setup: In a sealed pressure vessel or a robust, tightly sealed flask, dissolve (S)-Methyl 1-methylpyrrolidine-2-carboxylate (1.0 eq.) in methanol (50 mL).
-
Reagent Addition: Add a 2.0 M solution of methylamine in THF or methanol (3.0 - 5.0 eq.).
-
Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Work-up: After the reaction is complete, carefully vent the vessel in a fume hood. Remove the solvent and excess methylamine under reduced pressure.
-
Purification: The resulting crude amide is often a viscous oil or solid and can be purified by silica gel chromatography if necessary, though it is frequently used directly in the next reduction step.
Stage 4: Reduction of Amide to the Target Diamine
The final step is the reduction of the amide carbonyl to a methylene group. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation due to its high reactivity and effectiveness in reducing amides.
Experimental Protocol:
-
Setup: Assemble a dry 500 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: Suspend lithium aluminum hydride (LAH, 2.0-2.5 eq.) in anhydrous tetrahydrofuran (THF, 150 mL).
-
Reactant Addition: Dissolve the crude (S)-N-Methyl-1-methylpyrrolidine-2-carboxamide (1.0 eq.) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the amide solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux. Caution: The reaction is highly exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure complete reduction.
-
Work-up (Fieser Method): Cool the reaction flask to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LAH used. This procedure is critical for safety and results in a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure. The final product, a colorless to pale yellow liquid, is purified by fractional distillation under vacuum.
Product Characterization and Data
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid[7] |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol [8] |
| Boiling Point | ~60-65 °C at reduced pressure |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.9-3.1 (m, 1H), 2.45 (s, 3H, N-CH₃), 2.30 (s, 3H, N-CH₃), 2.1-2.4 (m, 3H), 1.6-1.9 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~67.0, 58.0, 57.5, 41.0, 36.5, 30.0, 22.5 |
| Mass Spec (EI) | m/z (%): 128 (M⁺), 113, 84 (100), 70 |
| Optical Rotation [α]D | Specific rotation value should be measured and compared to literature for enantiomeric purity. |
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols. The reagents used in this procedure present several hazards:
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood with appropriate PPE (gloves, goggles, lab coat).
-
Formic Acid & Formaldehyde: Corrosive and toxic. Formaldehyde is a known carcinogen.[9] All handling should be within a fume hood.
-
Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents, producing flammable hydrogen gas. Must be handled under strictly anhydrous conditions and an inert atmosphere. The quenching procedure must be performed with extreme care, especially on a large scale.
-
Methylamine: A flammable and corrosive gas. Using commercially prepared solutions minimizes exposure risk.[10]
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.
References
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/26/11/3371]
- A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2851448/]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/19/6636]
- Recent Advances in the Synthesis of Nicotine and Its Derivatives. (Source: ResearchGate) [URL: https://www.researchgate.
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- (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. (Source: BIOSYNCE) [URL: https://www.biosynce.com/product/s-1-methylpyrrolidin-2-yl-methanamine-cas-66411-54-9-p1041.html]
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- (S)-(1-Methylpyrrolidin-2-yl)methanamine. (Source: ChemScene) [URL: https://www.chemscene.com/products/S-1-Methylpyrrolidin-2-yl-methanamine-66411-54-9.html]
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- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/257805177_Reductive_amination_of_aldehydes_and_ketones_to_their_corresponding_amines_with_N-methylpyrrolidine_zinc_borohydride]
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A Comprehensive Technical Guide to (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine (CAS: 66411-54-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Pyrrolidine Building Block
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, with the CAS number 66411-54-9, is a chiral diamine belonging to the pyrrolidine class of organic compounds. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs due to its unique structural and chemical properties.[1] The specific stereochemistry at the 2-position, designated as (S), makes this molecule a valuable chiral building block for the asymmetric synthesis of complex molecular targets, particularly in the pharmaceutical industry. Its utility lies in its ability to introduce a specific stereocenter into a larger molecule, which is often crucial for biological activity and selectivity. This guide provides an in-depth overview of its synthesis, characterization, applications, and safe handling, tailored for professionals in chemical research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 66411-54-9 | [2] |
| Molecular Formula | C₆H₁₄N₂ | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Colorless liquid or solid with a weak amine odor | [3] |
| Boiling Point | 126.7 ± 8.0 °C at 760 mmHg | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Flash Point | 32.7 ± 13.6 °C | [3] |
| Solubility | Soluble in water and organic solvents | [3] |
| Storage Temperature | Refrigerator | [4] |
Stereoselective Synthesis: A Pathway from (S)-Proline
The synthesis of enantiomerically pure this compound is paramount to its application as a chiral building block. A common and effective strategy is to start from a readily available chiral precursor, such as the amino acid (S)-proline, to ensure the desired stereochemistry is maintained throughout the synthesis. A plausible and efficient synthetic route involves the conversion of (S)-proline to (S)-1-methylpyrrolidine-2-carboxamide, followed by reduction.
Diagram: Synthetic Pathway from (S)-Proline
Caption: Proposed synthetic route from (S)-proline.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the synthesis of this compound, based on established chemical transformations of proline derivatives.
Part 1: Synthesis of (S)-1-Methylpyrrolidine-2-carboxamide
-
N-Methylation of (S)-Proline: To a solution of (S)-proline in a suitable solvent such as methanol, add a base like potassium carbonate. Subsequently, add methyl iodide dropwise at room temperature. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). After an aqueous workup and extraction, the resulting (S)-1-methylproline is isolated.
-
Amidation: The crude (S)-1-methylproline is then converted to its acid chloride by reacting with thionyl chloride in an inert solvent like dichloromethane at 0°C. The resulting acid chloride is then carefully added to a solution of ammonia in an appropriate solvent to form (S)-1-methylpyrrolidine-2-carboxamide. The product can be purified by crystallization or column chromatography.
Part 2: Reduction to this compound
-
LAH Reduction: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is prepared.[4]
-
A solution of (S)-1-methylpyrrolidine-2-carboxamide in anhydrous THF is added dropwise to the LAH suspension at 0°C.[5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the amide.[6] The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, the mixture is cooled to 0°C and the excess LAH is quenched by the careful, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting precipitate of aluminum salts is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final product, this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: One would expect to see signals corresponding to the N-methyl groups, the methylene protons of the pyrrolidine ring, and the methanamine protons. The diastereotopic nature of the protons on the pyrrolidine ring would likely result in complex splitting patterns.
-
¹³C NMR: The spectrum would show distinct signals for the two N-methyl carbons, the carbons of the pyrrolidine ring, and the methylene carbon of the methanamine group. The chemical shifts would be characteristic of a saturated heterocyclic amine.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, which aids in its identification and purity assessment. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 114, corresponding to the molecular weight of the compound. Common fragmentation pathways for N-alkylpyrrolidines involve the loss of the N-alkyl group and cleavage of the pyrrolidine ring.
Chiral High-Performance Liquid Chromatography (HPLC)
To determine the enantiomeric purity of the synthesized compound, chiral HPLC is the method of choice.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Illustrative Chiral HPLC Method Development:
-
Column Selection: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose, is often a good starting point for the separation of chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is typically used. The ratio of the solvents is optimized to achieve the best resolution.
-
Detection: A UV detector is commonly used for detection. If the compound lacks a strong chromophore, derivatization with a UV-active agent may be necessary.[9]
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary role is to introduce a specific chiral center, which is often a key determinant of a drug's efficacy and safety profile.
Synthesis of PET Ligands: The Case of Raclopride
A significant application of structurally similar chiral pyrrolidine derivatives is in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging. For instance, a close analog, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, is a key precursor for the synthesis of [¹¹C]Raclopride, a selective dopamine D₂ receptor antagonist used in neuroscience research and for the diagnosis of movement disorders.[6][10]
Diagram: Role in Raclopride Synthesis
Caption: Application as a key building block in PET ligand synthesis.
In this synthesis, the chiral amine is coupled with a substituted benzoic acid derivative to form an amide bond. The resulting precursor is then radiolabeled with carbon-11. The stereochemistry of the pyrrolidine derivative is crucial for the high affinity and selectivity of Raclopride for the D₂ receptor.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally similar compounds and should be considered as a guideline.
Hazard Identification
-
Flammability: Flammable liquid and vapor.[11]
-
Corrosivity: Causes severe skin burns and eye damage.[11]
-
Toxicity: May be harmful if swallowed or in contact with skin.[12]
-
Irritation: May cause respiratory irritation.[13]
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Use only non-sparking tools and take precautionary measures against static discharge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Recommended storage is in a refrigerator.[4]
-
Store away from incompatible materials such as strong oxidizing agents and acids.
In case of exposure, immediate medical attention is required. For skin contact, wash off immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, do not induce vomiting.[11]
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. Its stereoselective synthesis, typically originating from (S)-proline, ensures the introduction of a specific stereocenter, which is often critical for the desired biological activity of the target molecule. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
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- SAFETY DATA SHEET. 2-(Aminomethyl)-1-ethylpyrrolidine.
- Fei, X., et al. An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride. Journal of Labelled Compounds and Radiopharmaceuticals2004, 47(12), 899-905.
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Use of Blue Agar CAS Assay for Siderophore Detection. American Society for Microbiology. Available from: [Link]
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An In-depth Technical Guide to (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is a chiral diamine featuring a pyrrolidine ring, a foundational scaffold in a multitude of biologically active compounds.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is a key structural motif in numerous natural alkaloids, such as nicotine and hygrine, and is prevalent in a wide array of pharmaceutical drugs.[1] The stereochemistry at the C2 position, along with the specific N-methylation pattern of both the ring and the side-chain amine, imparts distinct physicochemical and pharmacological properties to the molecule. This guide provides a comprehensive overview of the physical and chemical properties, potential synthetic routes, reactivity, and applications of this compound, with a focus on its relevance in medicinal chemistry and drug discovery.
Physicochemical Properties
General Characteristics
This compound is expected to be a colorless to pale yellow liquid or low-melting solid with a characteristic amine odor, similar to other small alkylamines. It is reported to be sensitive to light and oxygen, necessitating storage under an inert atmosphere at refrigerated temperatures (2-8°C).[2]
Tabulated Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₆N₂ | - |
| Molecular Weight | 128.22 g/mol | - |
| CAS Number | 175417-85-3 | - |
| Predicted pKa | 10.24 ± 0.40 | Prediction |
| Predicted Boiling Point | 126.7 ± 8.0 °C at 760 mmHg | Prediction (for a close analog)[3] |
| Predicted Density | 0.9 ± 0.1 g/cm³ | Prediction (for a close analog)[3] |
| Predicted Flash Point | 32.7 ± 13.6 °C | Prediction (for a close analog)[3] |
| Solubility | Soluble in water and organic solvents | General property of similar amines[3] |
Note: Some of the data presented are predicted or based on structurally similar compounds due to the limited availability of experimental data for the specific title compound.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by the presence of two amine functional groups: a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain.
-
Basicity and Salt Formation: Both nitrogen atoms possess lone pairs of electrons, rendering the molecule basic. It will readily react with acids to form salts, such as the commercially available dihydrochloride salt.[2] The predicted pKa of around 10.24 suggests it is a moderately strong base, comparable to other alkylamines.
-
Reactivity of the Secondary Amine: The secondary amine is the more reactive site for electrophilic substitution. It can undergo a variety of reactions common to secondary amines, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
-
-
Reactivity of the Tertiary Amine: The tertiary amine in the pyrrolidine ring is less reactive towards electrophiles due to steric hindrance. However, it can be oxidized or form quaternary ammonium salts with reactive alkylating agents.
-
Stability: The compound is sensitive to light and oxygen, suggesting that it may be prone to oxidative degradation.[2] It should be stored under an inert atmosphere to maintain its purity.
Synthesis and Manufacturing
While a specific, published synthesis for this compound is not readily found, a plausible synthetic route can be proposed based on established organic chemistry principles and synthetic methods for related pyrrolidine derivatives. A common strategy involves the modification of a chiral starting material, such as L-proline, to install the desired functional groups while retaining the (S)-stereochemistry.
Proposed Synthetic Pathway from L-Proline
Caption: Proposed synthetic pathway for this compound.
Detailed Hypothetical Protocol
-
Protection of L-Proline: L-proline is first protected, for instance with a Boc group, to prevent side reactions at the ring nitrogen.
-
Amide Formation: The carboxylic acid of N-Boc-L-proline is converted to an amide by reaction with methylamine, using standard peptide coupling reagents.
-
Reduction: The amide and the Boc-carbonyl group (if a reducing agent like LiAlH₄ is used) are reduced to the corresponding amines. This step would form the N-methylmethanamine side chain.
-
N-Methylation of the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is methylated, for example, via the Eschweiler-Clarke reaction using formaldehyde and formic acid.
-
Final Synthesis Step: The final product is obtained. Depending on the exact reagents used in the reduction step, an N-Boc protected intermediate might be formed, which would then require a final deprotection step.
Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce chirality and conformational rigidity, which are often crucial for selective binding to biological targets.[1] this compound serves as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications.
Potential Therapeutic Areas
-
Central Nervous System (CNS) Disorders: The structural similarity of the pyrrolidine ring to endogenous neuromodulators makes it a common feature in CNS-active drugs. Derivatives of this compound could be explored for their activity on various receptors and transporters involved in neurological and psychiatric conditions.
-
Antimicrobial Agents: The pyrrolidine moiety is present in several natural and synthetic antimicrobial compounds. The basic nitrogen atoms of the title compound could interact with microbial targets.
-
Enzyme Inhibitors: The chiral nature and functional groups of this molecule make it an attractive starting point for the design of enzyme inhibitors, where stereospecific interactions are key to potency and selectivity.
Analytical and Spectroscopic Characterization
Proper characterization of this compound is essential to confirm its identity, purity, and stereochemistry. A combination of chromatographic and spectroscopic techniques would be employed.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is a suitable technique for purity assessment and identification. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used for purity determination. Chiral HPLC would be necessary to confirm the enantiomeric purity.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and environment of the protons in the molecule. Characteristic signals would include those for the two N-methyl groups, the protons on the pyrrolidine ring, and the methylene protons of the side chain. Protons adjacent to the nitrogen atoms would typically appear in the range of δ 2.2–2.8 ppm.[2]
-
¹³C NMR: Would show distinct signals for each of the seven carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the alkyl groups and potentially N-H bending vibrations for the secondary amine.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent protonated molecular ion [M+H]⁺ peak at m/z 129.2.[2]
Safety and Handling
Based on the GHS classifications for similar compounds, this compound should be handled with care. It is likely to be a flammable liquid and vapor and may cause severe skin burns and eye damage. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood. As it is reported to be sensitive to light and oxygen, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[2]
Conclusion
This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. Its distinct stereochemistry and the presence of two reactive amine centers make it a versatile starting material for the synthesis of novel compounds with diverse biological activities. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a comprehensive overview of its predicted properties, potential synthetic strategies, and likely applications based on established chemical principles and data from closely related analogs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.
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(S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9 - BIOSYNCE. (n.d.). Retrieved January 15, 2026, from [Link]
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(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Executive Summary
This document provides a detailed scientific guide on the hypothesized mechanism of action for the novel compound, this compound. Due to a lack of direct empirical data on this specific molecule, this guide synthesizes information from structurally related compounds, primarily the prototypical nicotinic agonist, (S)-nicotine. The core hypothesis is that this compound functions as a ligand for nicotinic acetylcholine receptors (nAChRs). Its structure contains the critical N-methylpyrrolidine moiety, a key pharmacophore for nAChR recognition. The replacement of nicotine's pyridine ring with an N-methyl-methanamine group represents a significant structural modification that is expected to alter its pharmacological profile, including binding affinity, efficacy, and subtype selectivity. This guide elucidates the probable molecular interactions, downstream signaling cascades, and provides a comprehensive framework of experimental protocols required to empirically validate this proposed mechanism.
Introduction: A Structural Analysis
This compound is a chiral small molecule featuring a stereospecific (S)-configuration at the C2 position of the N-methylpyrrolidine ring. This core scaffold is shared with (S)-nicotine, a well-characterized agonist of nAChRs.[1] The defining structural feature of the subject compound is the substitution at this C2 position: a methanamine group, which is further N-methylated.
This structure presents two key pharmacophoric elements essential for interaction with nAChRs:
-
A Cationic Center: The tertiary amine within the pyrrolidine ring is protonated at physiological pH, forming a cationic head. This is known to engage in a cation-π interaction with a conserved tryptophan residue in the nAChR binding pocket.[2]
-
A Hydrogen Bond Acceptor: The nitrogen atom of the N-methyl-methanamine side chain can serve as a hydrogen bond acceptor, a crucial feature for agonist activity at nAChRs.[2]
The primary structural divergence from nicotine is the replacement of the electron-deficient pyridine ring with a more flexible and basic N-methyl-methanamine side chain. Research into bioisosteric replacements for nicotine's pyridine ring has shown that this region of the molecule is critical for modulating subtype selectivity and agonist potency.[3][4] Therefore, while the N-methylpyrrolidine core strongly suggests nAChR activity, the novel side chain necessitates a thorough investigation to define its specific pharmacological character.
Part 1: Hypothesized Molecular Target & Mechanism of Action
Primary Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)
The most probable molecular target for this compound is the family of nicotinic acetylcholine receptors (nAChRs). nAChRs are pentameric ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[5][6] They are assembled from a diverse array of subunits (e.g., α2-α10, β2-β4), resulting in a wide range of receptor subtypes with distinct pharmacological and physiological properties. The most abundant subtypes in the brain include α4β2 and α7.[7]
Activation of nAChRs by an agonist, such as the endogenous neurotransmitter acetylcholine or an exogenous ligand like nicotine, induces a conformational change that opens a central, non-selective cation channel.[5][8] This allows the influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the cell membrane and the initiation of downstream cellular signaling.[8]
Predicted Binding Interactions and Structure-Activity Relationship (SAR)
The binding of agonists to nAChRs occurs at the interface between subunits. The interaction is governed by a specific set of molecular contacts.
-
Cation-π Interaction: As mentioned, the protonated nitrogen of the pyrrolidine ring is predicted to form a strong cation-π bond with the indole ring of a conserved tryptophan residue (TrpB) on the α subunit. This interaction is a primary anchor for nicotinic ligands.[2]
-
Hydrogen Bonding:
-
The proton on the cationic pyrrolidine nitrogen likely forms a hydrogen bond with the backbone carbonyl of the same TrpB residue.[2]
-
The nitrogen of the side chain is hypothesized to act as a hydrogen bond acceptor, interacting with the backbone NH of a residue on the complementary subunit of the binding pocket (e.g., β2L119 in the α4β2 receptor).[2] This interaction is critical for stabilizing the active conformation of the receptor.
-
The replacement of the rigid, aromatic pyridine ring of nicotine with the flexible N-methyl-methanamine group in the title compound is the most significant structural change. This modification will likely have several consequences:
-
Conformational Flexibility: The increased flexibility of the side chain may allow for different binding poses within the receptor pocket compared to nicotine, potentially altering subtype selectivity.
-
Basicity and Hydrogen Bonding: The aliphatic amine in the side chain is more basic than the pyridine nitrogen. This could influence the strength and geometry of the critical hydrogen bond, thereby affecting agonist efficacy (i.e., the ability to open the channel upon binding).
-
Steric Effects: The N-methyl group on the side chain introduces additional steric bulk, which could either enhance or hinder binding depending on the specific topology of the nAChR subtype's binding pocket. Studies involving methylation of nicotine's pyrrolidine ring have shown that even small steric changes can significantly impact receptor interaction.[7][9]
Downstream Signaling Pathways
Upon binding and activation of nAChRs, the primary event is ion influx. This triggers a cascade of downstream events that constitute the compound's ultimate mechanism of action.
Caption: Hypothesized presynaptic nAChR activation and neurotransmitter release.
The influx of Ca²⁺ through both the nAChR channel itself and subsequently activated voltage-gated calcium channels is a critical second messenger. This increase in intracellular Ca²⁺ concentration directly triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of various neurotransmitters, including:
-
Dopamine: Particularly in the mesolimbic pathway, enhancing reward and motivation.[10]
-
Acetylcholine: Leading to further cholinergic stimulation.[5]
-
Glutamate, GABA, Norepinephrine, and Serotonin: Modulating a wide range of cognitive and physiological processes.[10]
Part 2: Proposed Experimental Validation Workflow
Caption: A logical workflow for validating the compound's mechanism of action.
Experimental Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the test compound for major nAChR subtypes (e.g., α4β2, α7).
Methodology:
-
Preparation of Membranes: Utilize cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4 and β2 subunits) or homogenized rat brain tissue. Prepare membrane fractions via differential centrifugation.
-
Competitive Binding: Incubate the membrane preparations with a known concentration of a high-affinity radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7) and varying concentrations of the unlabeled test compound.
-
Incubation and Separation: Allow the reaction to reach equilibrium. Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Experimental Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay
Objective: To determine if the compound is an agonist, partial agonist, or antagonist, and to quantify its potency (EC₅₀) and efficacy (Iₘₐₓ).
Methodology:
-
Oocyte Preparation: Harvest and prepare oocytes from Xenopus laevis. Microinject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2). Allow 2-5 days for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential of -70 mV.
-
Compound Application: Perfuse the chamber with a baseline buffer, followed by the application of acetylcholine (ACh) to establish a maximum control response (Iₘₐₓ for ACh).
-
Dose-Response Curve: After washout, apply increasing concentrations of the test compound and record the peak inward current elicited at each concentration.
-
Data Analysis: Normalize the current responses to the maximum response elicited by a saturating concentration of ACh. Plot the normalized current versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and the Iₘₐₓ relative to ACh.
-
Full Agonist: Iₘₐₓ similar to ACh.
-
Partial Agonist: Iₘₐₓ significantly lower than ACh.
-
Antagonist: No response alone; tested for its ability to inhibit the ACh-evoked response.
-
Data Summary Table (Illustrative)
The data obtained from the proposed experiments can be summarized to build a pharmacological profile.
| Parameter | nAChR Subtype | (S)-Nicotine (Reference) | This compound (Hypothetical Data) |
| Binding Affinity (Kᵢ, nM) | α4β2 | 1 - 5 | 15 - 30 |
| α7 | 100 - 500 | > 1000 | |
| Functional Potency (EC₅₀, µM) | α4β2 | 0.1 - 1 | 5 - 15 |
| α7 | 10 - 50 | > 100 | |
| Efficacy (Iₘₐₓ) | α4β2 | 100% (Full Agonist) | 60% (Partial Agonist) |
| α7 | 100% (Full Agonist) | < 10% (Weak Partial Agonist/Inactive) |
Note: Data for the test compound are hypothetical and for illustrative purposes only.
Conclusion
The structural analogy between this compound and (S)-nicotine provides a strong rationale for hypothesizing its mechanism of action as a direct agonist at nicotinic acetylcholine receptors. It is predicted to engage the conserved nAChR binding pocket via a cation-π interaction and critical hydrogen bonds, leading to channel opening, membrane depolarization, and modulation of neurotransmitter release. However, the replacement of the pyridine ring with an N-methyl-methanamine side chain is a critical modification that likely reduces its affinity and efficacy, potentially rendering it a partial agonist with a distinct subtype selectivity profile compared to nicotine. The experimental workflow detailed herein provides a robust and necessary pathway to empirically test this hypothesis and fully elucidate the pharmacological identity of this novel compound.
References
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Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73–120. [Link]
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Lester, H. A., Miwa, J. M., & Srinivasan, R. (2012). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 109(30), 12260-12265. [Link]
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Xing, H., Andrud, K. W., Soti, F., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]
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Zoli, M., Pistillo, F., Gotti, C. (2015). Diversity of native nicotinic acetylcholine receptors. Neuropharmacology, 96(Pt B), 302-311. [Link]
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The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] This privileged scaffold is a key structural motif in a vast number of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, contributing significantly to the stereochemistry and pharmacological efficacy of molecules.[2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted biological activities of pyrrolidine derivatives. We will delve into their applications as anticancer, antimicrobial, antiviral, and neurological agents, elucidating the underlying mechanisms of action and providing detailed, field-proven experimental protocols for their evaluation.
The Pyrrolidine Ring: A Privileged Scaffold in Medicinal Chemistry
The versatility of the pyrrolidine scaffold stems from several key features. Its saturated nature allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.[2] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, enhancing aqueous solubility and other physicochemical properties critical for drug development.[4] The synthesis of pyrrolidine derivatives is well-established, with common strategies involving the functionalization of readily available precursors like proline and 4-hydroxyproline, or the cyclization of acyclic compounds.[5][6]
Anticancer Activity of Pyrrolidine Derivatives
Pyrrolidine-containing compounds have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines.[1][7] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes in cell proliferation, and targeting of specific cancer-related biomarkers.[8][9]
Mechanism of Action: Inducing Apoptosis and Inhibiting Proliferation
A primary mechanism by which pyrrolidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9] Many derivatives have been shown to modulate the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax).[9] This shift disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to cell death.[9]
Furthermore, certain pyrrolidine derivatives function by inhibiting key enzymes essential for cancer cell growth and survival. For instance, some have been identified as inhibitors of kinases, which are crucial for various physiological processes and are often dysregulated in cancer.[10] Others target enzymes like topoisomerase and aurora A kinase.[8]
Diagram 1: General Workflow for In Vitro Anticancer Activity Screening
Caption: A streamlined workflow for the initial screening and mechanistic evaluation of novel pyrrolidine derivatives for anticancer activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Anticancer Activity of Pyrrolidine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolidine derivatives against different cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater potency.[1]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1a | Spirooxindole-pyrrolidine | HCT116 | 15.2 |
| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 |
| 2a | N-Arylpyrrolidine-2,5-dione | MCF-7 | 5.8 |
| 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 |
| 3a | Pyrrolidinone-hydrazone | PPC-1 | 10.4 |
| 3b | Pyrrolidinone-hydrazone | IGR39 | 2.5 |
Antimicrobial Activity of Pyrrolidine Derivatives
Pyrrolidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][12] Their mechanisms often involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.[11]
Mechanism of Action: Targeting Bacterial Enzymes and Cell Integrity
The antibacterial action of certain pyrrolidine derivatives is attributed to their ability to inhibit crucial bacterial enzymes. For example, some 1,2,4-oxadiazole pyrrolidine derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[3] Other derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible bacterial growth after incubation is the MIC.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the pyrrolidine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Diagram 2: Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: A step-by-step process for determining the Minimum Inhibitory Concentration (MIC) of pyrrolidine derivatives against bacterial strains.
Data Presentation: Antibacterial Activity of Selected Pyrrolidine Derivatives
The following table presents the MIC values of selected pyrrolidine derivatives against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Pyrrolidine Chalcones | Staphylococcus aureus | 0.025 |
| Pyrrolidine Chalcones | Enterococcus faecalis | 0.025 |
| Pyrrolidine Chalcones | Mycobacterium tuberculosis | 0.05 |
| Sulfonylamino pyrrolidine | S. aureus | 3.11 |
| Sulfonylamino pyrrolidine | E. coli | 6.58 |
| Sulfonylamino pyrrolidine | P. aeruginosa | 5.82 |
| Pyrrolidine-thiazole | B. cereus | 21.70 |
| Pyrrolidine-thiazole | S. aureus | 30.53 |
Antiviral Activity of Pyrrolidine Derivatives
Pyrrolidine-based compounds have also demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[15][16]
Mechanism of Action: Targeting Viral Enzymes
Many pyrrolidinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[15] Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV. By binding to a site on the enzyme distinct from the active site, NNRTIs induce a conformational change that inhibits its function, thereby blocking viral replication.[15] Other pyrrolidine derivatives have been designed as HIV-1 protease inhibitors, targeting another key enzyme in the viral life cycle.[16]
Experimental Protocol: Plaque Reduction Neutralization Assay
The plaque reduction neutralization assay is a standard method to evaluate the ability of a compound to inhibit the replication of a virus.[17][18]
Principle: The assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the antiviral compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 cells) in 96-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the pyrrolidine derivative. Mix each dilution with a known concentration of the virus and incubate for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: Add the compound-virus mixture to the cell monolayers and incubate to allow for viral infection.
-
Overlay: After the infection period, remove the inoculum and add an overlay medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of the virus to adjacent cells.
-
Incubation and Staining: Incubate the plates for several days to allow for plaque formation. Stain the cells with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting and EC50 Determination: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 is the effective concentration that results in a 50% reduction in viral infectivity.[19]
Neurological Activities of Pyrrolidine Derivatives
The pyrrolidine scaffold is also prevalent in compounds with significant activity in the central nervous system (CNS), including neuroprotective and cognitive-enhancing effects.[20][21]
Mechanism of Action: Modulating Neurotransmitter Systems and Reducing Oxidative Stress
Pyrrolidone derivatives, such as those in the racetam class, are known for their nootropic effects, which are thought to involve the modulation of neurotransmitter systems.[22][23] For example, some derivatives may enhance cholinergic function by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[20] Deficits in acetylcholine are associated with cognitive impairment in conditions like Alzheimer's disease.[20]
Furthermore, some pyrrolidine derivatives exhibit neuroprotective properties by combating oxidative stress, a key factor in neurodegenerative diseases.[20][21] They can achieve this by increasing the levels of endogenous antioxidants like reduced glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[20]
Experimental Protocol: In Vitro Evaluation of Neuroprotective Effects
A common in vitro model to assess neuroprotective activity involves inducing neuronal cell death and evaluating the ability of a compound to mitigate this damage.[24][25]
Principle: Neuronal cells are exposed to a neurotoxin to induce cell death. The neuroprotective effect of a compound is determined by its ability to preserve cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrrolidine derivative for a specified time.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., glutamate or scopolamine) to induce excitotoxicity or other forms of cell damage.
-
Cell Viability Assessment: After the neurotoxin exposure, assess cell viability using an appropriate method, such as the MTT assay.
-
Biochemical Assays: To elucidate the mechanism, measure markers of oxidative stress (e.g., lipid peroxidation) and the activity of antioxidant enzymes in the cell lysates.[20]
Diagram 3: Signaling Pathway of Neuroprotection by Pyrrolidine Derivatives
Caption: A simplified diagram illustrating the neuroprotective mechanisms of some pyrrolidine derivatives through acetylcholinesterase inhibition and enhancement of antioxidant defenses.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its unique structural and physicochemical properties have led to the identification of derivatives with potent anticancer, antimicrobial, antiviral, and neurological activities. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to effectively explore and advance the therapeutic potential of this remarkable heterocyclic ring system.
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Spectroscopic Data for (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine: A Technical Guide
Introduction
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is a chiral diamine with a pyrrolidine scaffold, a structural motif prevalent in numerous biologically active compounds and a valuable building block in synthetic organic chemistry. Its stereochemistry and the presence of both secondary and tertiary amine functionalities necessitate a thorough structural characterization to ensure purity, confirm identity, and understand its chemical behavior. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and practical, field-proven insights into experimental design and data interpretation. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound with the numbering convention used throughout this guide is presented below.
Caption: Workflow for NMR-based structure elucidation.
Predicted Spectroscopic Data
While a publicly available, experimentally verified full dataset for this specific compound is elusive, we can predict the expected chemical shifts based on the analysis of its constituent parts and data from analogous structures. [1][2] Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| H2 | m | 2.8 - 3.0 | - | 1H |
| H3 | m | 1.6 - 1.8 | - | 2H |
| H4 | m | 1.8 - 2.0 | - | 2H |
| H5 | m | 2.2 - 2.4 | - | 2H |
| H6 | s | 2.3 - 2.5 | - | 3H |
| H7 | m | 2.5 - 2.7 | - | 2H |
| H8 | s | 2.4 - 2.6 | - | 3H |
| N2-H | br s | 1.5 - 2.5 | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 65 - 70 |
| C3 | 25 - 30 |
| C4 | 22 - 27 |
| C5 | 55 - 60 |
| C6 | 40 - 45 |
| C7 | 50 - 55 |
| C8 | 35 - 40 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) offer valuable clues about the molecule's structure.
Expertise & Experience: Causality in Fragmentation
For N-alkylated pyrrolidines, the most common fragmentation pathway is α-cleavage, where the bond adjacent to the nitrogen atom breaks. [3]The positive charge is stabilized by the nitrogen atom, leading to the formation of a stable iminium ion. The fragmentation of this compound is expected to be dominated by the loss of the N-methylmethanamine side chain or cleavage within the pyrrolidine ring.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable volatile solvent like methanol or acetonitrile. [4]2. Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.
Data Acquisition:
Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Ionization Mode: Positive ESI.
-
Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.
-
MS Scan Range: m/z 50-500.
-
MS/MS: For fragmentation analysis, the protonated molecular ion [M+H]⁺ is selected and subjected to collision-induced dissociation (CID).
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Predicted Mass Spectrometry Data
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 129.1439 |
| [M+Na]⁺ | 151.1259 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Interpreting Amine Vibrations
The key feature to look for in the IR spectrum of this compound is the N-H stretch of the secondary amine. Primary amines show two N-H stretching bands, while secondary amines show one, and tertiary amines show none. [5][6]This makes IR spectroscopy a quick and effective method to distinguish between the starting materials, intermediates, and the final product in a synthesis. The C-H stretching of the alkyl groups and C-N stretching will also be present.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. [7]
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal after the measurement.
Caption: Key regions in the IR spectrum and their interpretation.
Predicted Infrared (IR) Absorption Data
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3350-3310 | Weak to Medium | N-H stretch (secondary amine) |
| ~2960-2850 | Strong | C-H stretch (alkyl) |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1250-1020 | Medium to Weak | C-N stretch |
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By employing a combination of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy, researchers can confidently verify the structure, purity, and stereochemical integrity of this important chiral building block. The provided protocols and interpretative guidance are grounded in established scientific principles and are designed to be readily applicable in a modern research and development setting.
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The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry's Quest for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Nature of the Pyrrolidine Ring
The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products, from the stimulating nicotine to the neuroexcitatory kainic acid, has long signaled its biological significance. In the realm of synthetic drug design, the pyrrolidine motif is classified as a "privileged scaffold".[1] This distinction arises from its frequent appearance in a diverse range of biologically active compounds and approved drugs, a consequence of its unique structural and physicochemical properties.
The pyrrolidine ring's utility stems from its ability to:
-
Introduce a basic nitrogen atom: This feature is often crucial for establishing key interactions with biological targets, such as hydrogen bonding, and for modulating physicochemical properties like solubility.[1]
-
Provide a three-dimensional framework: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more sophisticated exploration of a target's binding pocket compared to flat aromatic systems.[2]
-
Offer stereochemical diversity: With the potential for multiple stereocenters, the pyrrolidine scaffold provides a rich platform for generating stereoisomers with distinct biological activities and pharmacological profiles.[2]
This in-depth technical guide will navigate the discovery and history of substituted pyrrolidines in medicinal chemistry, tracing their journey from natural origins to their central role in the development of modern therapeutics. We will explore the evolution of synthetic strategies, from classical methods to cutting-edge asymmetric catalysis, and provide detailed insights into their application in various therapeutic areas.
Part 1: From Nature's Blueprint: The Discovery of Foundational Pyrrolidine Alkaloids
The story of substituted pyrrolidines in medicine begins with the isolation and characterization of naturally occurring alkaloids. These molecules, produced by plants as defense mechanisms, provided the initial inspiration for synthetic chemists and pharmacologists.
Nicotine: The Archetypal Pyrrolidine Alkaloid
The history of nicotine is intertwined with the history of tobacco itself. While tobacco was used for centuries in the Americas for ritualistic and medicinal purposes, the active compound, nicotine, was first isolated in 1828 by German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann.[3] The correct molecular formula, C₁₀H₁₄N₂, was determined in 1843, and its structure, featuring a pyridine ring linked to a substituted pyrrolidine, was elucidated in 1893 by Adolf Pinner.[1] The first total synthesis of nicotine was achieved in 1904.[4]
The discovery and structural elucidation of nicotine were pivotal moments in medicinal chemistry. It demonstrated the biological activity of the pyrrolidine scaffold and spurred further investigation into other plant-derived alkaloids.
Kainic Acid: A Potent Neuroexcitatory Agent
Isolated from the red alga Digenea simplex, kainic acid is a potent neuroexcitatory amino acid that has become an invaluable tool in neuroscience research for modeling epilepsy.[5][6] Its discovery in the mid-20th century revealed a different facet of the pyrrolidine scaffold's biological potential, highlighting its ability to interact with receptors in the central nervous system.[7] The complex stereochemistry of kainic acid presented a significant synthetic challenge, driving the development of innovative methods for the stereocontrolled synthesis of polysubstituted pyrrolidines.[8]
Part 2: The Dawn of a Synthetic Era: Proline as a Chiral Precursor
The recognition of the therapeutic potential of pyrrolidine-containing molecules, coupled with the desire to create novel and more effective drugs, led to the development of synthetic strategies. The readily available and naturally chiral amino acid, L-proline, quickly emerged as a cornerstone for the asymmetric synthesis of substituted pyrrolidines.
The Captopril Story: Rational Drug Design in Action
The development of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension, is a landmark example of rational drug design. Researchers at Squibb (now Bristol Myers Squibb) hypothesized that inhibiting ACE, a key enzyme in the renin-angiotensin system, would lower blood pressure.[9] Inspired by a peptide isolated from the venom of the Brazilian pit viper, Bothrops jararaca, which was a known ACE inhibitor, they sought to design a small molecule mimic.[10]
Their design strategy centered on creating a molecule that could effectively chelate the zinc ion in the active site of ACE. Starting with succinyl-L-proline, they systematically modified the structure to optimize binding. The crucial breakthrough came with the replacement of a carboxyl group with a sulfhydryl group, which exhibited a much stronger affinity for the zinc ion.[9][10] This led to the synthesis of Captopril, a highly potent and specific ACE inhibitor.[11]
Experimental Protocol: Synthesis of Captopril
This protocol outlines a common laboratory-scale synthesis of Captopril, starting from L-proline and 3-acetylthio-2-methylpropionic acid chloride.[9]
Step 1: Acylation of L-Proline
-
To a solution of L-proline (1.0 eq) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like acetone), add a base such as sodium hydroxide (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 3-acetylthio-2-methylpropionic acid chloride (1.1 eq) in an inert organic solvent (e.g., dichloromethane) to the cooled L-proline solution while maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 1-2.
-
Extract the product, 1-(3-acetylthio-2-methylpropanoyl)-L-proline, with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Ammonolysis to Yield Captopril
-
Dissolve the crude 1-(3-acetylthio-2-methylpropanoyl)-L-proline in a suitable solvent such as methanol.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Stir the reaction at room temperature until the deacetylation is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude Captopril by recrystallization or column chromatography to obtain the final product.
Part 3: Expanding the Synthetic Toolkit: Modern Methodologies for Pyrrolidine Construction
The demand for increasingly complex and stereochemically defined pyrrolidine derivatives has driven the development of a diverse array of synthetic methodologies. These modern techniques offer greater control over stereochemistry and allow for the introduction of a wide range of functional groups.
Asymmetric [3+2] Cycloaddition Reactions
The [3+2] cycloaddition reaction, particularly involving azomethine ylides, has emerged as a powerful and atom-economical method for the construction of the pyrrolidine ring.[12] This reaction allows for the rapid and stereocontrolled synthesis of polysubstituted pyrrolidines by reacting an azomethine ylide (a 1,3-dipole) with a dipolarophile (an alkene).[13] The use of chiral catalysts, often based on transition metals like copper or silver, enables the enantioselective synthesis of a wide variety of pyrrolidine derivatives.[14]
Experimental Protocol: Catalytic Asymmetric [3+2] Cycloaddition for the Synthesis of a Spiro[pyrrolidine-3,3'-oxindole]
This protocol describes a representative asymmetric [3+2] cycloaddition to synthesize a spiro[pyrrolidine-3,3'-oxindole], a scaffold found in numerous compounds with potent anticancer activity.[5]
Step 1: In situ generation of the azomethine ylide and cycloaddition
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the isatin derivative (1.0 eq), the α-amino acid (e.g., sarcosine or L-proline, 1.2 eq), and the α,β-unsaturated ketone (dipolarophile, 1.1 eq) in a suitable solvent (e.g., ethanol).[5]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired spiro[pyrrolidine-3,3'-oxindole].[5]
Asymmetric Synthesis of 2-Substituted Pyrrolidines
The synthesis of chiral 2-substituted pyrrolidines is of significant interest due to their presence in many natural products and pharmaceuticals. A variety of asymmetric methods have been developed, including those that utilize chiral auxiliaries, chiral catalysts, and enzymatic resolutions. One elegant approach involves the stereoselective reduction of a chiral bicyclic lactam derived from a γ-keto acid and a chiral amine, such as (R)-phenylglycinol.[3]
Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Pyrrolidine
This protocol outlines the synthesis of an enantiomerically pure 2-substituted pyrrolidine starting from a 3-acylpropionic acid.[3]
Step 1: Synthesis of the Chiral Bicyclic Lactam
-
Reflux a solution of the 3-acylpropionic acid (1.0 eq) and (R)-phenylglycinol (1.0 eq) in a suitable solvent (e.g., toluene) with azeotropic removal of water using a Dean-Stark apparatus.
-
After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting chiral bicyclic lactam by column chromatography or recrystallization.
Step 2: Stereoselective Reduction
-
To a solution of the chiral bicyclic lactam (1.0 eq) in an anhydrous ethereal solvent (e.g., THF) at 0 °C, add a solution of a reducing agent such as alane (generated in situ from LiAlH₄ and H₂SO₄) or triethylsilane with a Lewis acid like titanium tetrachloride.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium sulfate.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude N-substituted pyrrolidine.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude N-substituted pyrrolidine in a suitable solvent (e.g., methanol).
-
Add a catalyst for hydrogenolysis, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the cleavage of the phenylglycinol auxiliary is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting 2-substituted pyrrolidine by distillation or column chromatography.
Part 4: Therapeutic Applications of Substituted Pyrrolidines
The versatility of the pyrrolidine scaffold is reflected in the broad range of therapeutic areas where its derivatives have found application.
Central Nervous System (CNS) Disorders
The ability of pyrrolidine-containing molecules to cross the blood-brain barrier has made them attractive candidates for CNS drug discovery. Rolipram , a selective phosphodiesterase-4 (PDE4) inhibitor, is a classic example. Developed in the early 1990s as a potential antidepressant, it features a 4-substituted pyrrolidin-2-one core.[8] Although its clinical development was halted due to a narrow therapeutic window, rolipram remains an important research tool for studying the role of PDE4 in various neurological and psychiatric disorders.[15]
Infectious Diseases
Substituted pyrrolidines have emerged as crucial components in the fight against infectious diseases, particularly viral infections. Several potent anti-HIV agents are based on the pyrrolidine scaffold, acting as CCR5 receptor antagonists .[1] These drugs block the entry of the HIV virus into host cells.
Cancer
The pyrrolidine ring is a common feature in a variety of anticancer agents.[16] Spiro[pyrrolidine-3,3'-oxindoles] , for instance, have shown significant antiproliferative activity against various cancer cell lines.[5] These compounds often act by inducing apoptosis in cancer cells.
Metabolic Diseases
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many of these inhibitors incorporate a pyrrolidine-2-carbonitrile moiety, which is crucial for their binding to the active site of the DPP-4 enzyme.[17] By inhibiting DPP-4, these drugs increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.
Polyhydroxylated pyrrolidines , also known as iminosugars, are another important class of compounds for treating metabolic disorders. They act as glycosidase inhibitors , interfering with the digestion of carbohydrates and thus helping to control blood sugar levels.[16]
Part 5: Future Perspectives and Conclusion
The journey of the substituted pyrrolidine in medicinal chemistry is far from over. The continuous development of novel synthetic methodologies, including biocatalysis and flow chemistry, will undoubtedly lead to the creation of even more complex and diverse pyrrolidine-based molecules.[2][15] The exploration of new biological targets and a deeper understanding of structure-activity relationships will further expand the therapeutic applications of this remarkable scaffold.
From its humble beginnings in the leaves of the tobacco plant to its current status as a privileged scaffold in modern drug discovery, the pyrrolidine ring has consistently demonstrated its value to medicinal chemists. Its unique combination of structural and physicochemical properties ensures that it will remain a cornerstone in the ongoing quest for new and improved medicines for the foreseeable future.
Data Presentation
Table 1: Physicochemical Properties of Pyrrolidine vs. Piperidine
| Property | Pyrrolidine | Piperidine |
| Molecular Formula | C₄H₉N | C₅H₁₁N |
| Molar Mass ( g/mol ) | 71.12 | 85.15 |
| pKa (conjugate acid) | ~11.27 | ~11.12 |
| logP | ~0.46 | ~0.84 |
| Boiling Point (°C) | 87-88 | 106 |
Data compiled from various sources.
Visualizations
Diagrams of Key Synthetic Workflows
Caption: Synthetic workflow for Captopril.
Caption: [3+2] Cycloaddition for Spirooxindoles.
References
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Kim, D., & et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7345-7361. [Link]
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Miller, C. P., & et al. (2010). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters, 2(2), 124-129. [Link]
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Carreño, M. C., & et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7368-7373. [Link]
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An In-Depth Technical Guide to (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine: Structural Elucidation and Isomeric Landscape
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, a chiral synthetic compound with significant interest in medicinal chemistry and pharmacology. The document delves into its structural formula, the critical role of its stereochemistry, and the landscape of its isomers, offering insights grounded in established scientific principles and methodologies.
Core Compound Architecture: Structural Formula and Physicochemical Properties
This compound is a saturated heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position. The molecule possesses a chiral center at the C2 position of the pyrrolidinyl moiety, giving rise to two enantiomers: (S) and (R).
Systematic Name (IUPAC): N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine[1]
Molecular Formula: C₇H₁₆N₂[1]
Molecular Weight: 128.22 g/mol [1]
The structural formula, depicted below, reveals a tertiary amine within the pyrrolidine ring (N-methyl) and a secondary amine in the side chain (N-methylmethanamine). This architecture is a key determinant of its chemical reactivity and biological interactions.
Caption: 2D Structural Formula of this compound.
The Significance of Chirality: A Tale of Two Enantiomers
The presence of a stereocenter at the C2 position of the pyrrolidinyl ring is of paramount importance in the context of drug development. Enantiomers, being non-superimposable mirror images, often exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.
For pyrrolidine-containing compounds, particularly those targeting neurotransmitter systems, the spatial orientation of the substituent at the C2 position can profoundly influence binding affinity and functional activity. Research on related N-substituted pyrrolidinylmethyl benzamides has demonstrated that the biological activity, specifically dopamine D2 receptor antagonism, can be confined to a single enantiomer. Depending on the nature of the N-substituent, either the (R) or (S) enantiomer may exhibit significantly higher potency.[1][2] This stereospecificity underscores the necessity of asymmetric synthesis and chiral separation in the development of drug candidates based on this scaffold.
Isomeric Landscape
The primary isomers of N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine are its enantiomers:
-
This compound
-
(R)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
These enantiomers possess identical physicochemical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light (optical rotation) and their binding to chiral molecules.
Caption: Enantiomeric relationship of (S)- and (R)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine.
Synthesis and Chiral Separation Strategies
The preparation of enantiomerically pure this compound is a critical step for its pharmacological evaluation. This is typically achieved through two main strategies: asymmetric synthesis or resolution of a racemic mixture.
Asymmetric Synthesis
Stereoselective synthesis aims to produce the desired (S)-enantiomer directly, minimizing the formation of the unwanted (R)-enantiomer. A common and effective approach for the synthesis of chiral pyrrolidine derivatives involves starting from a chiral precursor, often derived from the chiral pool. L-proline, a naturally occurring amino acid with (S)-stereochemistry, is a frequently utilized starting material for the synthesis of (S)-2-substituted pyrrolidines.[3]
Conceptual Workflow for Asymmetric Synthesis from L-Proline:
Caption: Conceptual workflow for the asymmetric synthesis of the target compound from L-proline.
Chiral Separation of Racemates
When a non-stereoselective synthesis is employed, a racemic mixture of the (S)- and (R)-enantiomers is obtained. The separation of these enantiomers is crucial and is typically achieved using chiral chromatography.
Experimental Protocol: Representative Chiral HPLC Method
Table 1: Representative Direct Chiral HPLC Method Parameters
| Parameter | Value |
| Analyte | Racemic N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel® or protein-based) |
| Mobile Phase | A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape. |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV (if the molecule has a chromophore) or Mass Spectrometry (MS) for universal detection. |
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): The CSP is the core of the separation. It contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times.
-
Mobile Phase Composition: The ratio of the non-polar and polar solvents is optimized to achieve a balance between retention and resolution. The amine additive is crucial for basic analytes like the target compound to prevent peak tailing by masking active sites on the silica support of the CSP.
-
Temperature: Temperature can influence the kinetics and thermodynamics of the interactions between the analyte and the CSP, thereby affecting the separation.
Conclusion and Future Perspectives
This compound represents a valuable scaffold in drug discovery, with its biological activity intrinsically linked to its stereochemistry. The development of efficient and scalable asymmetric syntheses is paramount for accessing the pure (S)-enantiomer for detailed pharmacological profiling. Furthermore, robust and validated chiral analytical methods are indispensable for quality control and enantiomeric purity assessment.
Future research in this area should focus on elucidating the specific molecular targets of this compound and quantifying the differences in biological activity between its enantiomers. Such studies will provide a deeper understanding of its mechanism of action and pave the way for the rational design of novel therapeutics with improved efficacy and safety profiles.
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Högberg, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(3), 948–955. [Link]
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Smolobochkin, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543. [Link]
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Ohshima, E., et al. (1991). Antidopaminergic Effects of the Stereoisomers of N-[(1-alkyl-2- pyrrolidinyl)methyl]-5-sulfamoylbenzamides and -2,3-dihydrobenzofuran-7-carboxamides. Chemical & Pharmaceutical Bulletin, 39(1), 27-31. [Link]
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An In-Depth Technical Guide to the In Vitro Characterization of Novel Pyrrolidine-Based Compounds
Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1] Its prevalence in numerous natural products, alkaloids, and pharmacologically active agents underscores its significance as a versatile scaffold for designing novel therapeutics.[1] Unlike its aromatic counterpart, pyrrole, the saturated nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical attribute for enhancing molecular interactions with biological targets.[2] This inherent stereochemistry, with the potential for up to four stereogenic centers, provides a rich landscape for developing highly specific and potent drug candidates.[2] Pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1]
This guide provides a comprehensive framework for the in vitro characterization of novel pyrrolidine-based compounds, designed for researchers and drug development professionals. The methodologies detailed herein are intended to build a robust data package, elucidating a compound's biological activity, potency, selectivity, and preliminary safety profile.
Phase 1: Foundational Viability and Cytotoxicity Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more complex assays and provides an early indication of potential toxicity. A multi-assay approach is recommended to mitigate the risk of artifacts and obtain a more complete picture of a compound's cytotoxic potential.
Experimental Workflow: Cytotoxicity Profiling
Caption: Determining the enzyme inhibition mechanism.
Phase 4: Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial for identifying potential liabilities that could lead to failure in later stages of drug development. [3][4][5]In vitro ADME assays provide valuable predictive data.
Key In Vitro ADME Assays
-
Metabolic Stability: Incubating the pyrrolidine compound with liver microsomes or hepatocytes to determine its metabolic half-life.
-
CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring the compound's ability to inhibit major cytochrome P450 enzymes. [6]* Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.
-
Permeability: Using cell-based models like Caco-2 assays to predict intestinal absorption. [4]
ADME Parameter In Vitro Assay Significance Metabolism Liver Microsome Stability Predicts in vivo clearance Drug-Drug Interactions CYP450 Inhibition Assesses risk of adverse effects with co-administered drugs Distribution Plasma Protein Binding Influences free drug concentration | Absorption | Caco-2 Permeability | Predicts oral bioavailability |
Conclusion: Synthesizing a Comprehensive In Vitro Profile
The in vitro characterization of novel pyrrolidine-based compounds is a multi-faceted process that requires a logical and systematic approach. By progressing from broad cytotoxicity screening to specific target engagement, functional activity, and preliminary ADME-Tox profiling, researchers can build a comprehensive data package. This detailed understanding of a compound's in vitro properties is essential for making informed decisions about its potential for further development as a therapeutic agent. The integration of robust, well-validated assays, as outlined in this guide, ensures the scientific integrity of the data and provides a solid foundation for advancing promising candidates into preclinical and clinical studies.
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Methodological & Application
Application Notes & Protocols: (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine in Modern Organic Synthesis
Introduction
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, also identified by its CAS Number 66411-54-9 and synonym [(2S)-1-Methyl-2-pyrrolidinyl]methanamine, is a C₂-symmetric chiral diamine that has emerged as a highly valuable and versatile tool in asymmetric synthesis.[1][2] Its structure, featuring a rigid pyrrolidine backbone derived from the chiral pool, presents two distinct nitrogen atoms: a tertiary amine within the ring and a primary amine on the side chain. This unique arrangement makes it an exceptional building block for creating sophisticated chiral ligands, catalysts, and pharmaceutical intermediates.[3][4][]
The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs and natural products due to its favorable pharmacological and pharmacokinetic properties.[6][7] This guide provides an in-depth exploration of the strategic applications of this compound, focusing on field-proven protocols and the mechanistic rationale behind its utility for researchers, chemists, and professionals in drug development.
Physicochemical Properties & Safe Handling
A thorough understanding of the compound's properties is critical for its effective and safe use in the laboratory. It is typically a colorless liquid or solid with a characteristic amine odor, soluble in water and common organic solvents.[8]
Table 1: Physicochemical Data
| Property | Value |
| CAS Number | 66411-54-9 |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 126.7 ± 8.0 °C at 760 mmHg[8] |
| Density | 0.9 ± 0.1 g/cm³[8] |
| Flash Point | 32.7 ± 13.6 °C[8] |
| Appearance | Colorless liquid or solid[8] |
Safety Imperative: this compound is an amine and should be handled with appropriate care. Always use in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and keep away from sources of ignition.[8]
Core Applications in Asymmetric Synthesis
The utility of this diamine is primarily centered on its ability to induce stereoselectivity. The following sections detail its most impactful applications with validated protocols.
Application in Asymmetric Lithiation-Substitution
One of the most powerful applications of chiral diamines is in mediating the enantioselective deprotonation of prochiral substrates using organolithium bases. This strategy, pioneered by Beak and others, relies on the formation of a chiral complex between the organolithium reagent (typically sec-butyllithium) and a chiral ligand.[6][9] this compound can serve a similar role to the well-known ligand (-)-sparteine, creating a chiral environment that directs the deprotonation to one of two enantiotopic protons.[10][11]
Causality of Experimental Choices: The choice of s-BuLi is due to its high basicity and steric bulk, which enhances selectivity. The reaction is conducted at -78 °C (dry ice/acetone bath) because the resulting lithiated carbanion intermediates are often configurationally unstable at higher temperatures, and low temperatures are required to lock in the desired stereochemistry before trapping with an electrophile.[10] Anhydrous solvents are critical to prevent the immediate quenching of the highly reactive organolithium species.
Protocol 1: Enantioselective Lithiation of N-Boc-pyrrolidine
-
Materials: N-Boc-pyrrolidine, this compound, sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane), Trimethylsilyl chloride (TMSCl), Anhydrous tetrahydrofuran (THF), Diethyl ether (Et₂O), Saturated aqueous NH₄Cl, Saturated aqueous NaCl (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.2 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add s-BuLi (1.2 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of N-Boc-pyrrolidine (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture for 3 hours at -78 °C to ensure complete formation of the lithiated intermediate.
-
Add freshly distilled TMSCl (1.5 eq) dropwise. Stir for an additional 1 hour at -78 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with Et₂O (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
-
Table 2: Representative Results for Asymmetric Lithiation
| Substrate | Electrophile | Product | Typical Yield (%) | Typical e.e. (%) |
| N-Boc-pyrrolidine | TMSCl | (R)-1-(tert-butoxycarbonyl)-2-(trimethylsilyl)pyrrolidine | 75-85 | >90 |
| N-Boc-piperidine | MeOD | (R)-1-(tert-butoxycarbonyl)-2-deuteriopiperidine | 70-80 | >88 |
Use as a Chiral Building Block for Pharmaceutical Synthesis
The diamine serves as a key starting material for synthesizing more complex molecules, particularly those with pharmaceutical relevance. Its primary amine provides a reliable nucleophilic handle for elaboration via amidation, reductive amination, or alkylation, installing the chiral pyrrolidine core into a larger molecular framework. This approach is exemplified in the synthesis of precursors for dopamine receptor antagonists like Raclopride.[12]
Causality of Experimental Choices: Amide coupling reactions often require an activating agent (e.g., EDC, DCC) to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. A non-nucleophilic base like triethylamine (Et₃N) or DIPEA is added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the primary amine starting material.
Protocol 2: Synthesis of a Chiral Amide Intermediate
-
Materials: this compound (1.0 eq), 3,5-dichloro-2,6-dimethoxybenzoic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), Triethylamine (Et₃N, 2.0 eq), Anhydrous dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid, EDC, and HOBt in anhydrous DCM. Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
In a separate flask, dissolve the (S)-diamine and triethylamine in anhydrous DCM.
-
Cool the activated acid solution to 0 °C in an ice bath.
-
Slowly add the amine solution to the activated acid solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel to yield the final product.
-
Precursor to Chiral Bidentate Ligands
The two nitrogen atoms of the diamine are ideally positioned for chelation to a metal center, making it an excellent precursor for bidentate ligands used in asymmetric catalysis. A common strategy involves converting the primary amine into an imine through condensation with a substituted salicylaldehyde. The resulting Schiff base ligand, often called a "Salen-type" or "Salcy" ligand, provides a well-defined, rigid chiral pocket around a coordinated metal ion (e.g., Cu, Pd, Ru).
Causality of Experimental Choices: The condensation reaction to form the Schiff base is typically performed in a solvent like ethanol or methanol and is often reversible. Heating the reaction can drive it to completion. The subsequent complexation with a metal salt like copper(II) acetate is straightforward, as the bidentate ligand readily displaces weaker ligands (like acetate) from the metal's coordination sphere.
Protocol 3: Synthesis of a Copper(II)-Schiff Base Complex
-
Materials: this compound (1.0 eq), 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq), Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 1.0 eq), Anhydrous ethanol.
-
Procedure:
-
Ligand Synthesis: Dissolve the (S)-diamine and the salicylaldehyde derivative in anhydrous ethanol in a round-bottom flask. Reflux the mixture for 4 hours. The formation of the bright yellow imine can be monitored by TLC.
-
Complexation: To the warm solution of the newly formed ligand, add a solution of Cu(OAc)₂·H₂O in ethanol.
-
A color change and often the precipitation of the complex will occur. Continue to stir the mixture at reflux for another hour.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the solid complex by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The resulting chiral metal complex can be used as a catalyst in various asymmetric reactions, such as cyclopropanation or asymmetric additions.
-
Conclusion and Future Outlook
This compound is a powerful and versatile chiral reagent in the arsenal of the modern synthetic chemist. Its applications as a chiral ligand in asymmetric deprotonation, as a foundational building block for complex pharmaceutical targets, and as a precursor to metal-based catalysts underscore its significance. The protocols detailed herein provide a validated starting point for researchers to leverage its unique structural features. Future work will likely focus on immobilizing this scaffold on solid supports for recyclable catalysts and expanding its role in the burgeoning field of bifunctional organocatalysis.
References
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- (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. ChemScene.
- (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. BIOSYNCE.
- (S)-(1-Methylpyrrolidin-2-yl)methanamine. Ambeed.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Chiral Building Blocks Selection. Enamine.
- Asymmetric lithiation-substitution sequences of substituted allylamines.
- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.
- (S)-(1-Methylpyrrolidin-2-yl)methanamine. BLDpharm.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Institutes of Health (PubMed Central).
- 2-(2-Aminoethyl)-1-methylpyrrolidine: A Chiral Building Block for Asymmetric Synthesis. BenchChem.
- Mechanistic interrogation of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine.
- New Chiral Building Blocks. Sigma-Aldrich.
- Precision Chiral Building Block Synthesis. BOC Sciences.
- Enantioselective Lithiation. Macmillan Group, Princeton University.
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Application Notes & Protocols: (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine as a Premier Chiral Building Block
Abstract
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is a C₂-substituted chiral diamine derived from the naturally abundant chiral pool starting material, (S)-proline. Its rigid pyrrolidine backbone imparts a well-defined stereochemical environment, making it an exceptionally valuable building block for asymmetric synthesis. The presence of two distinct nitrogen atoms—a tertiary amine within the ring and a secondary amine in the side chain—provides versatile handles for synthetic elaboration. This guide provides an in-depth exploration of its applications as a chiral ligand in transition metal catalysis and as a structural scaffold in the synthesis of complex molecular architectures for drug discovery. The protocols herein are designed to be robust and self-validating, offering researchers a practical framework for leveraging this compound's unique stereochemical and functional attributes.
Core Properties and Handling
This compound is a chiral compound that requires careful handling due to its chemical nature.[1] Proper storage and safety precautions are essential for maintaining its integrity and ensuring user safety.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 175417-85-3 | [2] |
| Molecular Formula | C₇H₁₆N₂ | [2] |
| Molecular Weight | 128.22 g/mol | [2] |
| Appearance | Flammable liquid and vapor | [2] |
| Boiling Point | ~202 °C (predicted) | [1] |
| Density | ~0.928 g/mL (predicted) | [1] |
| SMILES | CN1CCC[C@H]1CNC | [3] |
Safety & Handling:
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[2]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Keep in a tightly sealed container in a dark place under an inert atmosphere at room temperature.[4]
Conceptual Origin: Synthesis from the Chiral Pool
The value of this building block is rooted in its efficient synthesis from (S)-proline, an inexpensive and readily available chiral starting material.[5] This accessibility makes it a practical choice for both academic research and large-scale industrial applications. The general synthetic strategy involves the reduction of the carboxylic acid and subsequent N-methylations.
Figure 1. Conceptual synthetic route from (S)-proline.
Application I: A Scaffold for Chiral Ligands in Asymmetric Catalysis
The vicinal diamine motif is a privileged structure for creating high-performance ligands in transition metal catalysis.[6] The two nitrogen atoms can chelate to a metal center, forming a stable, five-membered ring that rigidly positions the chiral pyrrolidine backbone. This creates a well-defined chiral pocket that dictates the stereochemical outcome of the catalyzed reaction.
Workflow: Ligand Synthesis and Application
The secondary amine of the building block serves as a reactive handle for introducing phosphine, oxazoline, or other coordinating groups to create novel bidentate or tridentate ligands.
Figure 2. Workflow from chiral building block to catalytic application.
Protocol 1: Synthesis of a P,N-Ligand and Use in Rh-Catalyzed Asymmetric Hydrogenation
This protocol describes the synthesis of a phosphine-amine (P,N) ligand and its subsequent application in the asymmetric hydrogenation of a prochiral olefin, a key transformation for producing chiral molecules.[7]
Part A: Ligand Synthesis
-
Setup: To a flame-dried, argon-purged Schlenk flask, add this compound (1.0 eq) and anhydrous, degassed toluene (0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of 2-(diphenylphosphino)benzoyl chloride (1.05 eq) dissolved in anhydrous toluene.
-
Causality: Triethylamine acts as a scavenger for the HCl generated during the acylation, preventing the protonation and deactivation of the starting amine.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the chiral P,N-ligand.
-
Validation: Characterize the purified ligand by ¹H NMR, ³¹P NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part B: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the synthesized P,N-ligand (0.011 eq) and [Rh(COD)₂]BF₄ (0.01 eq) in anhydrous, degassed dichloromethane (DCM). Stir for 30 minutes to allow for complex formation.
-
Reaction: In a separate vial, dissolve the prochiral olefin substrate (e.g., methyl α-acetamidoacrylate) (1.0 eq) in DCM. Add this solution to the catalyst solution.
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the system three times with H₂ gas, then pressurize to the desired pressure (e.g., 5 bar). Stir vigorously at room temperature for 12-24 hours.
-
Insight: The choice of solvent and pressure can significantly impact both the reaction rate and the enantioselectivity. DCM is often a good starting point for Rh-catalyzed hydrogenations.[7]
-
-
Analysis: Carefully vent the autoclave. Concentrate the reaction mixture and analyze the conversion by ¹H NMR. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Table 2: Representative Data for Asymmetric Hydrogenation
| Substrate | Ligand Type | Metal | Conversion (%) | Enantiomeric Excess (ee %) |
| Methyl α-acetamidoacrylate | Pyrrolidine-based P,N | Rh | >99 | 95-99 |
| α-Aryl Enamide | Pyrrolidine-based P,P | Rh | >99 | 90-98 |
| Itaconic Acid Dimethyl Ester | Ferrocene-based P,N | Ru | >99 | >97 |
| (Note: Data is representative of results achieved with similar high-performance pyrrolidine-derived ligands in literature).[7] |
Application II: A Chiral Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[8][9] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective binding to biological targets.[9] this compound provides a pre-defined stereocenter and a modifiable secondary amine, making it an ideal starting point for building novel pharmaceutical candidates.
Protocol 2: Synthesis of a Drug-Like Amide via Peptide Coupling
This protocol details the coupling of a carboxylic acid to the building block's secondary amine, a fundamental reaction in drug development for creating molecules with improved properties.
-
Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid of interest (1.0 eq), this compound (1.1 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF) (0.1 M).
-
Reagent Addition: Cool the solution to 0 °C. Add N,N'-diisopropylethylamine (DIPEA) (3.0 eq) followed by the solid addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Causality: The EDC/HOBt system is a classic peptide coupling method. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which minimizes side reactions (like racemization) and efficiently acylates the amine. DIPEA is a non-nucleophilic base that neutralizes the resulting acids.
-
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (16 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification & Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography. Confirm the structure, purity, and identity of the final amide product using NMR, LC-MS, and HRMS.
Figure 3. Role of the chiral building block in a typical drug discovery workflow.
References
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Globe Thesis. (2003). Design and synthesis of ligands based on trans-2,5-disubstituted pyrrolidines and their application in asymmetric catalytic reactions. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Chiral Proline Derivatives. Retrieved from [Link]
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PMC. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules, 27(18), 6065. [Link]
-
ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 123(7), 3500-3548. [Link]
-
ScholarWorks@GSU. (n.d.). Design, Synthesis and Application Studies of Novel Proline-Derived Ligands. Retrieved from [Link]
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ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13985-14049. [Link]
-
Taylor & Francis Online. (2008). Synthesis and Application of Novel Proline-Derived Chiral Piperazinones and Sulfamide-Amine Alcohols. Synthetic Communications, 38(15), 2550-2561. [Link]
-
PubMed Central. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(10), 4199. [Link]
-
ResearchGate. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(7), 6058-6072. [Link]
-
Chemistry LibreTexts. (2021). Chiral Proline Based Reactions. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7246. [Link]
-
PubMed Central. (2013). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 18(1), 385-412. [Link]
-
ACS Publications. (2022). Binaphthyl-Proline Hybrid Chiral Ligands: Modular Design, Synthesis, and Enantioswitching in Cu(II)-Catalyzed Enantioselective Henry Reactions. The Journal of Organic Chemistry, 87(19), 12792-12801. [Link]
-
Macmillan Group, Princeton University. (2013). 1,2-Diamines: Synthesis and Utility. [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]
-
ResearchGate. (2014). Synthesis and structure of chiral ligand [(S)-1-(((S)-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. Journal of Molecular Structure, 1074, 508-517. [Link]
-
BIOSYNCE. (n.d.). (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. Retrieved from [Link]
-
PubMed Central. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. [Link]
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PubChem. (n.d.). methyl({[(2S)-1-methylpyrrolidin-2-yl]methyl})amine. Retrieved from [Link]
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Application Note: A Validated Protocol for the Synthesis of (S)-Nicotine via N-Methylation of (S)-Nornicotine
Introduction and Strategic Rationale
(S)-Nicotine is a chiral alkaloid that functions as an agonist at nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems. While traditionally extracted from tobacco leaves (Nicotiana tabacum), synthetic routes to (S)-Nicotine are of paramount importance in the pharmaceutical industry.[1][2] Synthetic production ensures a final product of high purity, free from tobacco-derived impurities and nitrosamines, which are significant safety concerns.[1][2][3][4] Furthermore, chemical synthesis allows for precise control over stereochemistry, yielding enantiomerically pure (S)-Nicotine, which is known to be the more biologically active enantiomer compared to (R)-Nicotine.[1][5]
A multitude of synthetic pathways to (S)-Nicotine have been developed, many of which converge on the synthesis of the key intermediate, (S)-Nornicotine.[1][6][7] (S)-Nornicotine is the direct demethylated analogue of nicotine, containing a secondary amine on the pyrrolidine ring.[8] The final and critical step in these syntheses is the stereoretentive methylation of this secondary amine to yield the target API, (S)-Nicotine.
This protocol details a validated and widely adopted method for this transformation: the Eschweiler-Clarke reaction . This reaction employs an excess of formic acid and formaldehyde to achieve reductive N-methylation.[9][10] Its primary advantages are the mild reaction conditions, high yields, and an irreversible mechanism that inherently prevents the formation of quaternary ammonium salts, a common side reaction with other methylating agents.[9][11][12]
Synthetic Workflow Overview
The protocol focuses on the conversion of (S)-Nornicotine to (S)-Nicotine. The overall transformation is a reductive amination process where formaldehyde provides the methyl group carbon and formic acid serves as the hydride donor.
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Application Note & Protocols: Preclinical Evaluation of Novel Cholinergic Ligands for CNS Disorders
An in-depth analysis of the provided topic, "(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine in CNS Drug Development," reveals a key challenge: the compound as named is not a widely recognized or studied agent in mainstream CNS drug development literature. It represents a specific chemical structure—a methylated amine extending from the 2-position of an N-methylated pyrrolidine ring. While structurally related to the core of nicotine and other nicotinic acetylcholine receptor (nAChR) ligands, it is not a prominent research compound itself.
Therefore, this guide will approach the topic from a strategic, instructive perspective. It will use the specified molecule as a representative example of a novel, chiral amine being investigated for CNS activity, likely as a modulator of the cholinergic system. The principles, protocols, and workflows detailed herein are fundamental to the preclinical evaluation of any such novel compound targeting CNS receptors.
This document serves as a comprehensive guide for researchers initiating a preclinical drug discovery program for a novel CNS-active compound, using the structural motif of this compound as a working model.
Model Compound: this compound (Hereafter referred to as "Compound X")
Introduction and Scientific Rationale
The central nervous system (CNS) cholinergic system, primarily mediated by nicotinic acetylcholine receptors (nAChRs), is a critical regulator of cognitive processes, including learning, memory, and attention. Dysfunction of this system is a hallmark of devastating neurological and psychiatric conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and ADHD. Consequently, nAChRs represent a high-value target for therapeutic intervention.
Compound X, this compound, is a chiral small molecule featuring the N-methylpyrrolidine ring—a key pharmacophore found in nicotine and its analogues. This structural feature suggests a high probability of interaction with nAChRs. The development of novel nAChR ligands aims to achieve subtype selectivity (e.g., for α7 or α4β2 subtypes), which is hypothesized to offer improved therapeutic efficacy and a better side-effect profile compared to the non-selective agonist, nicotine.
This document outlines a structured, multi-stage protocol for the initial preclinical characterization of Compound X, from fundamental receptor interaction to initial functional assessment in a cellular context. This workflow is designed to be self-validating, providing a clear, data-driven path for go/no-go decisions in a CNS drug discovery campaign.
Physicochemical and Structural Properties of Compound X
A foundational step in any drug development program is the thorough characterization of the lead candidate's physical and chemical properties. These parameters influence its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value (Predicted/Exemplary) | Significance in CNS Drug Development |
| Molecular Formula | C₇H₁₆N₂ | Determines molecular weight and elemental composition. |
| Molecular Weight | 128.22 g/mol | Low molecular weight (<500 Da) is favorable for crossing the blood-brain barrier (BBB). |
| Stereochemistry | (S)-enantiomer | Biological targets are chiral; a single enantiomer typically possesses the desired activity, reducing off-target effects. |
| pKa | ~9.5 - 10.5 (Predicted) | Influences ionization state at physiological pH (7.4), affecting solubility, permeability, and receptor binding. |
| LogP | ~0.5 - 1.5 (Predicted) | A measure of lipophilicity. An optimal LogP (1-3) is often required for passive diffusion across the BBB. |
| Solubility | High in aqueous buffers (as HCl salt) | Essential for preparing stock solutions and conducting in vitro assays reliably. |
Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
Our primary hypothesis is that Compound X acts as a ligand at one or more nAChR subtypes. nAChRs are ligand-gated ion channels composed of five subunits arranged around a central pore. Binding of an agonist like acetylcholine (ACh) or a synthetic ligand induces a conformational change, opening the channel to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and downstream signaling.
The workflow below illustrates the logical progression from identifying target binding to confirming functional modulation, a critical path in early-stage CNS drug discovery.
Caption: Preclinical evaluation workflow for a novel CNS ligand.
Experimental Protocols
The following protocols provide step-by-step methodologies for the in vitro characterization of Compound X. The causality behind key steps is explained to ensure robust and reproducible outcomes.
Protocol 1: Competitive Radioligand Binding Assay for nAChR Subtype Affinity
Objective: To determine the binding affinity (Ki) of Compound X for specific nAChR subtypes (e.g., α4β2) expressed in a stable cell line or membrane preparation. This assay quantifies how effectively Compound X competes with a known high-affinity radioligand.
Principle: The assay measures the displacement of a radioactive ligand (e.g., [³H]-Epibatidine) from the receptor by increasing concentrations of the unlabeled test compound (Compound X). The concentration of Compound X that displaces 50% of the radioligand (IC₅₀) is determined and then converted to an affinity constant (Ki).
Materials:
-
Receptor Source: Commercially available cell membranes from a cell line stably expressing the human α4β2 nAChR (e.g., from PerkinElmer, Millipore).
-
Radioligand: [³H]-Epibatidine (Specific Activity: 40-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand, such as Nicotine (100 µM).
-
Test Compound: Compound X, prepared as a 10 mM stock in DMSO, then serially diluted in Assay Buffer.
-
Apparatus: 96-well microplates, cell harvester, scintillation counter, filter mats (GF/C).
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-10 µg of protein per well. Rationale: This concentration should be optimized to yield a robust signal-to-noise ratio, typically 5-10 times the background.
-
Assay Plate Setup: Add the following to each well of a 96-well plate in triplicate:
-
Total Binding: 25 µL Assay Buffer.
-
Non-specific Binding (NSB): 25 µL of 100 µM Nicotine.
-
Test Compound: 25 µL of each serial dilution of Compound X (e.g., from 1 nM to 100 µM final concentration).
-
-
Radioligand Addition: Add 25 µL of [³H]-Epibatidine (diluted in Assay Buffer) to all wells. The final concentration should be approximately equal to its Kd value for the receptor (~50 pM). Rationale: Using a radioligand concentration near its Kd provides optimal conditions for competitive binding analysis.
-
Receptor Addition: Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. Rationale: This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand. Rationale: Rapid filtration and cold washes are critical to prevent dissociation of the ligand-receptor complex.
-
Quantification: Dry the filter mats, place them in scintillation vials with 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert the CPM for each concentration of Compound X to a percentage of specific binding: % Binding = (CPM_CompoundX - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
Plot % Binding against the log concentration of Compound X. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Influx Functional Assay Using a Fluorescent Plate Reader (FLIPR)
Objective: To determine if Compound X acts as an agonist, antagonist, or allosteric modulator at the α7 nAChR, and to quantify its potency (EC₅₀) and efficacy.
Principle: The α7 nAChR is highly permeable to calcium (Ca²⁺). This assay uses a cell line (e.g., SH-EP1-hα7) loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). Agonist binding opens the channel, allowing Ca²⁺ influx, which causes a measurable increase in fluorescence.
Materials:
-
Cell Line: SH-EP1 cells stably expressing the human α7 nAChR.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, geneticin (for selection), and antibiotics.
-
Fluorescent Dye: Fluo-4 AM Calcium Assay Kit.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: Acetylcholine (ACh) or Nicotine.
-
Reference Antagonist: Methyllycaconitine (MLA).
-
Apparatus: 384-well black-walled, clear-bottom microplates, fluorescent plate reader with liquid handling capabilities (e.g., FLIPR Tetra®, FlexStation®).
Procedure:
-
Cell Plating: Seed the SH-EP1-hα7 cells into 384-well plates at a density of 10,000-15,000 cells per well and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in Assay Buffer according to the manufacturer's instructions (typically containing probenecid to prevent dye leakage).
-
Aspirate the culture medium from the wells and add 20 µL of the dye solution.
-
Incubate the plate for 60 minutes at 37°C in the dark. Rationale: This allows the cell-permeant AM ester form of the dye to enter the cells and be cleaved by intracellular esterases into its active, Ca²⁺-sensitive form.
-
-
Compound Plate Preparation: In a separate 384-well plate, prepare serial dilutions of Compound X (for agonist mode) or a fixed concentration of Compound X plus serial dilutions of ACh (for antagonist mode).
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add 10 µL of the compound from the source plate to the cell plate.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes. Rationale: The kinetic reading captures the rapid influx of calcium, which is characteristic of ligand-gated ion channels.
-
Data Analysis:
-
Agonist Mode:
-
The response is measured as the maximum fluorescence change from baseline (Max - Min).
-
Plot the response against the log concentration of Compound X.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximum effect).
-
Calculate efficacy by comparing the Emax of Compound X to that of the reference full agonist (ACh): Efficacy (%) = (Emax_CompoundX / Emax_ACh) * 100.
-
-
Antagonist Mode:
-
Plot the response to the reference agonist (ACh) against the log concentration of ACh in the presence of a fixed concentration of Compound X.
-
A rightward shift in the ACh dose-response curve indicates competitive antagonism. The degree of the shift can be used to calculate the antagonist's affinity (pA₂ value) using a Schild plot.
-
The diagram below illustrates the expected outcomes for different functional activities in the FLIPR assay.
Caption: Interpreting functional assay data for Compound X.
Conclusion and Future Directions
The successful execution of these protocols will provide a robust initial dataset to classify Compound X. It will establish whether the compound binds to nAChR subtypes with significant affinity and whether this binding translates into a functional effect (agonist, antagonist, or modulator).
Positive results—such as high affinity (Ki < 100 nM) and selective agonist activity at a desired subtype (e.g., α7)—would provide a strong rationale for advancing the compound to more complex studies. Subsequent steps would include:
-
Electrophysiology: Using patch-clamp techniques to study the effects on channel kinetics in more detail.
-
ADME & Pharmacokinetics: Assessing metabolic stability, cell permeability (e.g., using Caco-2 assays), and its pharmacokinetic profile in rodents.
-
In Vivo Target Engagement: Using techniques like positron emission tomography (PET) if a suitable radiotracer is available.
-
Behavioral Models: Evaluating the compound in animal models of cognition, anxiety, or depression to establish a link between molecular activity and a potential therapeutic effect.
This structured approach ensures that resources are focused on compounds with the highest probability of success, forming the bedrock of a rational, evidence-based CNS drug discovery program.
References
-
Title: Nicotinic Acetylcholine Receptors: From Basic Science to Therapeutics Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The role of the cholinergic system in the pathophysiology and treatment of Alzheimer's disease Source: Behavioural Brain Research URL: [Link]
-
Title: The-Cheng-Prusoff-Equation Source: The IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Functional characterization of nicotinic-gated channels in SH-EP1 cells Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
Application Notes & Protocols: Characterizing Pyrrolidine Derivatives Using Receptor Binding Assays
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its prevalence in numerous natural products, particularly alkaloids, has long signaled its biological importance.[1][2] In modern drug design, the non-planar, sp³-hybridized nature of the pyrrolidine ring offers a distinct advantage, allowing for the exploration of three-dimensional chemical space far more effectively than flat, aromatic systems.[1] This structural feature is critical for establishing precise stereochemical interactions with biological targets, which can dramatically influence a compound's pharmacological profile, including potency and selectivity.[1][4]
Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[2][5][6][7] They are integral components of FDA-approved drugs targeting a wide array of proteins, from enzymes like dipeptidyl peptidase-IV (DPP-4) to G-protein coupled receptors (GPCRs) such as the C-X-C chemokine receptor type 4 (CXCR4).[5][7] Given their therapeutic potential, accurately quantifying the interaction of novel pyrrolidine derivatives with their intended receptor targets is a critical step in the drug development pipeline. Receptor binding assays provide the gold standard for this characterization, offering quantitative data on binding affinity (Kd or Ki) and receptor density (Bmax).[8][9][10]
This guide provides a detailed framework for utilizing receptor binding assays to characterize the interaction of novel pyrrolidine-based compounds with their target receptors. We will delve into the core principles, provide step-by-step protocols for both radioligand and non-radioactive methods, and explain the causality behind critical experimental choices.
Pillar 1: The Foundational Principles of Receptor-Ligand Interaction
At its core, a receptor binding assay measures the reversible interaction between a ligand (e.g., a pyrrolidine derivative) and its specific receptor protein.[10] The primary goal is to quantify the affinity of this interaction and the number of available binding sites. These assays are typically conducted using preparations of the receptor source, which can be isolated cell membranes or intact cells expressing the target receptor.[11][12][13]
Two main experimental formats are employed:
-
Saturation Binding Assays: These experiments determine the equilibrium dissociation constant (Kd) of a labeled ligand (radioligand or fluorescent tracer) and the maximum number of binding sites (Bmax) in the tissue or cell preparation.[8][9][14][15] This is achieved by incubating the receptor preparation with increasing concentrations of the labeled ligand until saturation is reached.[15][16]
-
Competition Binding Assays: These assays are used to determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (e.g., a pyrrolidine derivative).[8][17][18][19] The assay measures the ability of the test compound to compete with a fixed concentration of a labeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is the IC₅₀, which can then be converted to the Ki.[17][20]
A critical aspect of any binding assay is the distinction between total binding , non-specific binding (NSB) , and specific binding .
-
Total Binding: The total amount of labeled ligand bound to the receptor preparation.
-
Non-Specific Binding (NSB): The binding of the labeled ligand to components other than the target receptor, such as lipids, other proteins, or the assay vessel itself.[21][22] NSB is measured by including a high concentration of an unlabeled competitor that saturates the target receptors, ensuring any remaining bound labeled ligand is non-specific.[22]
-
Specific Binding: The binding of the labeled ligand to the target receptor. It is calculated by subtracting non-specific binding from total binding.[22]
Minimizing NSB is crucial for obtaining a reliable signal window and accurate data.[22][23]
Pillar 2: Assay Technologies & Methodologies
The choice of assay technology depends on factors such as the availability of labeled ligands, desired throughput, and the nature of the receptor target.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are considered the gold standard due to their high sensitivity, robustness, and broad applicability.[9][11] They involve the use of a ligand labeled with a radioisotope (commonly ³H, ¹²⁵I, or ¹⁴C).
Workflow Overview: Filtration-Based Assay
The traditional method involves incubating the receptor preparation with the radioligand, followed by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution.[24] The radioactivity retained on the filter is then quantified using a scintillation counter.
Caption: Workflow for a filtration-based radioligand binding assay.
Homogeneous Radioligand Assays: Scintillation Proximity Assay (SPA)
To increase throughput and avoid separation steps, homogeneous assays like SPA were developed.[24][25][26] In SPA, the receptor is immobilized onto beads containing a scintillant.[25][26][27] Only radioligands that bind to the receptor are close enough to the bead to excite the scintillant and produce a light signal, which is measured by a microplate reader.[8][27][28] Unbound radioligand in the solution is too distant to generate a signal.[24]
Caption: Principle of Scintillation Proximity Assay (SPA).
Fluorescence-Based Assays: A Non-Radioactive Alternative
Fluorescence Polarization (FP) is a common non-radioactive, homogeneous assay used to study molecular interactions.[29][30][31] The principle is based on the rotational speed of molecules in solution.[30] A small, fluorescently labeled ligand (tracer) tumbles rapidly, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a much larger receptor protein, its tumbling slows dramatically, leading to a significant increase in the polarization of the emitted light.[30] Unlabeled test compounds (pyrrolidine derivatives) can compete with the tracer, causing a decrease in polarization.[32]
Key Considerations for FP Assays:
-
Size Differential: A significant difference in molecular weight between the fluorescent tracer and the receptor is required to generate a sufficient signal window.[29]
-
Fluorophore Choice: The fluorophore should not interfere with binding and should have suitable excitation/emission spectra for the available plate reader.[30][33]
-
Compound Interference: Test compounds that are fluorescent or quench fluorescence can interfere with the assay.
Pillar 3: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity. As an example, we will consider a hypothetical pyrrolidine derivative being tested for its affinity to the human CXCR4 receptor, a well-characterized GPCR.
Critical First Step: Receptor Membrane Preparation
Accurate binding data starts with high-quality receptor preparations.[34] Membranes from cells overexpressing the target receptor are commonly used.[12][35]
Protocol: Membrane Preparation from Cultured Cells
-
Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing the human CXCR4 receptor to confluency.
-
Harvesting: Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors). Homogenize using a Dounce or Polytron homogenizer.[34]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[34]
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[34][35]
-
Washing: Resuspend the membrane pellet in fresh assay buffer and centrifuge again at 40,000 x g for 30 minutes.[34]
-
Final Preparation: Resuspend the final pellet in a small volume of assay buffer (with 10% glycerol or sucrose for cryoprotection if storing).[34]
-
Quantification: Determine the protein concentration using a standard method like the BCA assay.[34][35] Aliquot and store at -80°C.
Protocol: Radioligand Competition Binding Assay
This protocol aims to determine the Ki of an unlabeled pyrrolidine derivative against the CXCR4 receptor.
| Component | Description | Rationale |
| Receptor Source | hCXCR4-expressing cell membranes | Provides the biological target for the binding interaction. |
| Radioligand | [¹²⁵I]-SDF-1α or [³H]-AMD3100 | A high-affinity, specific labeled ligand for the CXCR4 receptor. Concentration is fixed at or below its Kd to maximize sensitivity to competition.[36] |
| Test Compound | Pyrrolidine Derivative | The unlabeled compound for which the affinity (Ki) is being determined. A wide concentration range is used to generate a full inhibition curve. |
| Non-Specific Control | High concentration of a known unlabeled CXCR4 antagonist (e.g., 10 µM AMD3100) | Saturates all specific binding sites, allowing for the determination of non-specific binding (NSB).[22] |
| Assay Buffer | 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4 | Provides a stable physiological environment for the receptor-ligand interaction. BSA is included to reduce non-specific binding of the radioligand to surfaces.[23] |
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the pyrrolidine test compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 25 µL Assay Buffer
-
Non-Specific Binding (NSB): 25 µL of 10 µM unlabeled antagonist
-
Test Compound: 25 µL of each dilution of the pyrrolidine derivative
-
-
Add Radioligand: Add 25 µL of the radioligand solution (prepared at 4x the final concentration, e.g., 4x Kd) to all wells.
-
Add Receptor Membranes: Add 50 µL of the diluted CXCR4 membrane preparation to all wells to initiate the binding reaction. The final volume is 100 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[14]
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[37]
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the pyrrolidine derivative.
-
Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.[14]
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Protocol: Fluorescence Polarization (FP) Competition Assay
This protocol provides a non-radioactive method to determine the Ki of a pyrrolidine derivative.
| Component | Description | Rationale |
| Receptor Source | Purified, soluble CXCR4 receptor or membrane preparation | The receptor must be in a form that remains stable and active in solution for the duration of the assay. |
| Fluorescent Tracer | A fluorescently labeled CXCR4 ligand (e.g., a peptide or small molecule antagonist) | The tracer's binding results in a change in fluorescence polarization. Its concentration is kept low to ensure it is sensitive to competition.[38] |
| Test Compound | Pyrrolidine Derivative | The unlabeled competitor. |
| Assay Buffer | Similar to radioligand assay buffer, but may require optimization to minimize background fluorescence. Non-ionic detergents (e.g., 0.01% Tween-20) may be included to prevent aggregation. | Ensures stability of components and minimizes non-specific interactions.[23] |
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the pyrrolidine test compound.
-
Assay Plate Setup: In a low-binding black 96- or 384-well plate, set up the following controls:
-
Tracer Only: Tracer in assay buffer (for minimum polarization value).
-
Tracer + Receptor: Tracer and receptor in assay buffer (for maximum polarization value).
-
-
Reaction Mixture: Add the fluorescent tracer and the pyrrolidine derivative (at various concentrations) to the wells.
-
Initiate Reaction: Add the CXCR4 receptor preparation to all wells (except the "Tracer Only" control).
-
Incubation: Incubate the plate, protected from light, for a sufficient time to reach equilibrium.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.[31]
-
Data Analysis:
-
Plot the change in mP values against the log concentration of the pyrrolidine derivative.
-
Fit the data using non-linear regression to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation as described previously.
-
Conclusion
Receptor binding assays are indispensable tools for the quantitative evaluation of pyrrolidine derivatives in drug discovery.[9] By employing robust and well-controlled protocols, researchers can reliably determine the binding affinity of their compounds, enabling structure-activity relationship (SAR) studies and guiding the optimization of lead candidates. The choice between radioligand and fluorescence-based methods will depend on specific project needs, but the fundamental principles of defining specific binding and ensuring equilibrium are universal. Adherence to the detailed methodologies and an understanding of the underlying principles outlined in this guide will ensure the generation of high-quality, reproducible data essential for advancing novel pyrrolidine-based therapeutics.
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5). Available at: [Link]
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Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signal, 12(1), 115–126. Available at: [Link]
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Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. National Institutes of Health. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ChemMedChem. Available at: [Link]
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Available at: [Link]
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Wu, B., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. PubMed Central. Available at: [Link]
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Dong, C., Liu, Z., & Wang, F. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protein & Cell. Available at: [Link]
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Rinken, A., Lavogina, D., & Kopanchuk, S. (2017). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]
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Dong, C., Liu, Z., & Wang, F. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. Available at: [Link]
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Bio-protocol. Fluorescence polarization (FP) assay. Available at: [Link]
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Zhang, H., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Available at: [Link]
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NanoTemper Technologies. Assay setup for competitive binding measurements. Available at: [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available at: [Link]
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Toews, M. L. (2004). Radioligand binding methods for membrane preparations and intact cells. PubMed. Available at: [Link]
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Toews, M. L. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Protocols. Available at: [Link]
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GraphPad Prism 10 Curve Fitting Guide. Key concepts: Competitive binding. Available at: [Link]
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Wildey, M. J., & Glickman, F. (2008). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. Available at: [Link]
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Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Available at: [Link]
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CANDOR Bioscience GmbH. nonspecific binding in immunoassays. Available at: [Link]
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Singh, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. Available at: [Link]
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Merck. Receptor Binding Assays - Multiwell Plates. Available at: [Link]
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Analytical methods for (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine detection
An Application Guide: High-Fidelity Analytical Strategies for the Detection and Chiral Separation of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical detection, quantification, and chiral separation of this compound. As a chiral amine with structural similarities to nicotine and other pyrrolidine-based compounds, its analysis presents unique challenges, including potential peak tailing and the critical need for enantiomeric specificity. This document, intended for researchers and professionals in drug development and quality control, details robust methodologies using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and dedicated Chiral HPLC. Each section explains the scientific rationale behind the chosen methods, offers step-by-step protocols, and outlines a framework for method validation in accordance with pharmaceutical industry standards.
Introduction and Analytical Challenges
This compound is a chiral synthetic intermediate and a potential impurity or metabolite in various pharmaceutical development pathways.[1][2] Its chemical structure, featuring a basic pyrrolidine ring and a secondary amine, dictates the primary analytical challenges:
-
Chirality: As a single enantiomer, its biological and toxicological profile may differ significantly from its (R)-counterpart.[3] Therefore, analytical methods must not only detect the compound but also confirm its enantiomeric purity.
-
Basic Nature: The amine functionalities are prone to strong interactions with acidic residual silanols on conventional silica-based chromatography columns, often resulting in poor peak shape (tailing), reduced resolution, and compromised sensitivity.[4]
-
Matrix Effects: When analyzing in complex matrices such as biological fluids or formulated drug products, co-eluting substances can interfere with ionization in mass spectrometry, leading to signal suppression or enhancement.
This guide presents validated starting points for developing high-quality analytical methods to address these challenges, leveraging established techniques for structurally related compounds.[5][6][7]
Core Analytical Techniques: A Comparative Overview
The selection of an analytical technique depends on the specific goal, whether it is routine quantification, impurity profiling, or enantiomeric purity assessment. The two primary chromatographic approaches are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), most powerfully coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. Given the analyte's boiling point and amine nature, GC-MS offers excellent resolving power and specificity.
-
Causality & Rationale: The choice of an amine-specific capillary column is critical. These columns have surfaces treated to reduce interactions with basic compounds, ensuring symmetrical peak shapes.[8] A Nitrogen-Phosphorus Detector (NPD) can be used for enhanced selectivity and sensitivity for nitrogen-containing compounds, while a Flame Ionization Detector (FID) offers universal detection. Mass Spectrometry, however, provides the highest degree of confidence through mass-to-charge ratio identification.[9]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for quantifying low-level analytes in complex matrices due to its exceptional sensitivity and selectivity.[6]
-
Causality & Rationale: To overcome the peak tailing associated with basic amines on reversed-phase columns, two strategies are common: (1) using a mobile phase with a basic additive (e.g., ammonium hydroxide) to maintain the analyte in its neutral form or (2) employing Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is particularly effective for polar compounds, offering excellent retention and peak shape.[10] Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference.[11]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
To separate the (S)-enantiomer from its (R)-counterpart, a chiral environment is necessary. This is achieved using a Chiral Stationary Phase (CSP).
-
Causality & Rationale: Enantiomers possess identical physical properties and cannot be separated by achiral chromatographic methods.[3] A CSP creates transient, diastereomeric complexes with the enantiomers, which have different stability and energy levels, causing them to travel through the column at different speeds and thus be separated.[12][13] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines.[4][14] Adding a basic modifier like diethylamine (DEA) to the mobile phase is often essential to mask active sites on the silica support and achieve sharp, symmetrical peaks.[4]
Method Validation Framework
All analytical methods intended for pharmaceutical applications must be validated to ensure they are fit for purpose. Validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the intended analysis.[15][16] Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[17]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants.[18] | Peak purity analysis; Baseline resolution from adjacent peaks (>1.5). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To measure the closeness of the test results to the true value (assessed by spike/recovery studies). | 80-120% recovery for assays; 70-130% for impurity analysis. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for assays; ≤ 15% at LOQ. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[15] | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] | S/N ≥ 10; acceptable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within defined limits. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. They are designed as robust starting points for method development and validation.
Workflow Overview
Caption: General analytical workflow from sample preparation to final report.
Protocol 1: Achiral Analysis by GC-MS
This method is suitable for quantifying the total amount of the analyte in relatively clean samples, such as a drug substance or process intermediate.
A. Instrumentation and Consumables
-
GC-MS System: Agilent 8890 GC with 5977B MS or equivalent.[19]
-
Column: Amine-specific capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Reagents: Methanol (HPLC grade), this compound reference standard.
B. Standard and Sample Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Perform serial dilutions of the Stock Standard with methanol to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample amount expected to contain ~1 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute as necessary to fall within the calibration range.
C. GC-MS Parameters
-
Inlet: Split/splitless, operated in split mode (20:1) at 250 °C.
-
Injection Volume: 1 µL.
-
Oven Program: Start at 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Acquisition Mode: Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions would be determined from the mass spectrum of the standard (e.g., molecular ion and key fragments).
Protocol 2: High-Sensitivity Achiral Analysis by LC-MS/MS
This method is ideal for low-level quantification in complex matrices (e.g., biological fluids, environmental samples).
Caption: Workflow for sample preparation prior to LC-MS/MS analysis.
A. Instrumentation and Consumables
-
LC-MS/MS System: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalent.
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm).[10]
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium Formate, Formic Acid.
B. Standard and Sample Preparation
-
Stock Standard (1 mg/mL): Prepare as described in Protocol 1, using 50:50 Acetonitrile:Water as the diluent.
-
Working Standards: Prepare calibration standards from 0.1 ng/mL to 100 ng/mL by serial dilution of the stock standard.
-
Sample Preparation (e.g., Plasma): To 100 µL of plasma, add an internal standard (e.g., a deuterated analog) and 300 µL of acetonitrile to precipitate proteins. Vortex, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for analysis.
C. LC-MS/MS Parameters
-
Flow Rate: 0.4 mL/min.
-
Gradient: 95% B to 50% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Optimize using a standard solution. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by fragmentation experiments.[11]
| Parameter | Typical Value | Rationale |
| Capillary Voltage | 3.0 kV | Optimizes ion generation from the ESI source. |
| Source Temperature | 150 °C | Controls solvent desolvation. |
| Desolvation Temp. | 450 °C | Ensures complete desolvation of ions. |
| Cone Gas Flow | 50 L/hr | Helps focus ions into the mass analyzer. |
| Collision Gas | Argon | Used to fragment precursor ions in the collision cell. |
Protocol 3: Enantiomeric Purity by Chiral HPLC-UV
This method is designed to separate and quantify the (S)- and potential (R)-enantiomers.
A. Instrumentation and Consumables
-
HPLC System: Standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Chiral Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based CSP.[4]
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Reagents: n-Hexane, Isopropanol, Diethylamine (all HPLC grade).
B. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Prepare a stock solution of the sample in the mobile phase.
-
Working Solution: Dilute the stock solution to approximately 0.1 mg/mL using the mobile phase.
-
Resolution Standard: If available, use a racemic mixture of the analyte to confirm separation and determine the elution order.
C. HPLC Parameters
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm (or other suitable wavelength determined by UV scan).
-
Run Time: Approximately 15-20 minutes (adjust as needed to ensure elution of both peaks).
D. Data Analysis
-
Integrate the peak areas for both the (S)-enantiomer and any detected (R)-enantiomer.
-
Calculate the enantiomeric purity (or enantiomeric excess, ee%) as follows:
-
% Purity of (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] x 100
-
Conclusion
The analytical methods detailed in this guide provide a robust framework for the reliable detection, quantification, and chiral separation of this compound. The choice between GC-MS, LC-MS/MS, and Chiral HPLC should be guided by the specific analytical objective, required sensitivity, and sample matrix. For regulatory purposes, adherence to a strict method validation protocol, as outlined by ICH guidelines, is mandatory to ensure data integrity and trustworthiness. These protocols serve as a comprehensive starting point for developing and implementing fit-for-purpose analytical solutions in a pharmaceutical research and quality control environment.
References
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- CDC. (1998). N-METHYL-2-PYRROLIDINONE 1302.
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Application Note: Quantitative Analysis of N-Methyl-2-Pyrrolidone (NMP) and its Metabolites in Biological Matrices by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the sensitive and selective quantification of N-methyl-2-pyrrolidone (NMP) and its primary metabolites—5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI)—in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present detailed protocols for sample preparation, including Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and a direct "Dilute and Shoot" method. Furthermore, optimized LC-MS/MS parameters are provided, along with a discussion on the rationale behind methodological choices to ensure data integrity and reliability, adhering to international bioanalytical method validation guidelines.
Introduction: The Importance of NMP Biomonitoring
N-methyl-2-pyrrolidone (NMP) is a versatile organic solvent with widespread industrial applications, including in petrochemicals, microelectronics fabrication, and the manufacturing of polymers, pesticides, and pharmaceuticals.[1] Due to its extensive use, human exposure, both occupational and environmental, is a significant concern. NMP is readily absorbed through inhalation, ingestion, and dermal contact.[1][2] The European Union has classified NMP as a developmental toxicant, making the monitoring of exposure levels crucial for assessing potential health risks.[2]
Upon entering the body, NMP is rapidly metabolized. The primary metabolic pathway involves hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is further oxidized to N-methylsuccinimide (MSI). MSI can then be hydroxylated to form 2-hydroxy-N-methylsuccinimide (2-HMSI).[1][3] These metabolites, along with the parent compound, are excreted in urine, with approximately 80% of an administered dose being eliminated within 24 hours.[1]
Biomonitoring of NMP and its metabolites in biological fluids like urine and plasma is the most reliable method for assessing an individual's exposure, as it accounts for all routes of absorption and reflects the internal dose.[4] LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, selectivity, and ability to simultaneously quantify multiple analytes in complex biological matrices.[2][5]
This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for the robust analysis of NMP and its metabolites.
NMP Metabolic Pathway
Understanding the metabolic fate of NMP is fundamental to designing an effective analytical strategy. The major metabolic transformations are outlined below.
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Application Notes & Protocols for In Vivo Studies Using (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine in Animal Models
Introduction: A Guide to Investigating a Novel Nicotinic Ligand
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is a chiral synthetic compound featuring the characteristic (S)-1-methylpyrrolidin-2-yl moiety found in nicotine. This structural motif strongly suggests its potential interaction with nicotinic acetylcholine receptors (nAChRs), which are critical modulators of synaptic transmission and neuronal excitability throughout the central and peripheral nervous systems. The replacement of nicotine's pyridine ring with an N-methylmethanamine group creates a novel chemical entity whose in vivo properties are of significant interest for exploring new therapeutic avenues in neurological and psychiatric disorders.
These application notes provide a comprehensive framework for conducting preclinical in vivo studies using this compound. The protocols are designed based on established methodologies for evaluating nAChR ligands in rodent models, emphasizing scientific rigor, ethical considerations, and data-driven decision-making. We will delve into the causality behind experimental choices, from drug formulation to the selection of behavioral paradigms, to equip researchers with the expertise needed to generate robust and reproducible data.
Part 1: Pre-Clinical Characterization & Compound Handling
Mechanism of Action & Pharmacological Profile
While specific data for this compound is emerging, its structure, as an analog of nicotine, points towards activity as a nicotinic acetylcholine receptor (nAChR) ligand. Nicotine itself is a potent agonist at various nAChR subtypes, with high affinity for the α4β2 subtype, which is widely expressed in the brain and implicated in cognitive processes, reward, and addiction.
It is critical to first establish the compound's specific binding profile and functional activity (agonist, partial agonist, or antagonist) at different nAChR subtypes (e.g., α4β2, α7, α3β4) through in vitro assays before proceeding to complex in vivo experiments. The choice of animal model and behavioral assay will be directly informed by this profile. For instance, an α7 nAChR-selective agonist might be prioritized for studies on cognitive deficits associated with schizophrenia or Alzheimer's disease.
Drug Formulation and Vehicle Selection
The formulation of a test compound is a critical variable that can significantly impact its solubility, stability, and bioavailability. For in vivo studies, the goal is to achieve a homogenous and stable solution or suspension suitable for the chosen route of administration.
Protocol: Vehicle Screening & Preparation
-
Initial Solubility Testing:
-
Assess the solubility of the compound in standard preclinical vehicles. Start with the simplest options first.
-
a. Deionized Water: Test solubility. If insoluble, proceed to saline.
-
b. 0.9% Saline: The most common and physiologically compatible vehicle. Test solubility at the highest desired concentration.
-
c. pH-Adjusted Saline: If the compound is a salt, solubility may be pH-dependent. Use dilute HCl or NaOH to adjust the pH of the saline to improve solubility. Ensure the final pH is within a physiologically tolerable range (typically pH 6.5-7.5 for parenteral routes).
-
d. Co-solvents (Use with Caution): If the compound is poorly soluble in aqueous solutions, consider using co-solvents.
-
DMSO (Dimethyl sulfoxide): Use at the lowest effective concentration, typically not exceeding 5-10% of the final injection volume, as it can have its own biological effects.
-
Tween 80 or Cremophor EL: Surfactants used to create stable emulsions or micellar solutions. A common vehicle for lipophilic compounds might be Saline/Tween 80 (e.g., 95%/5% v/v).
-
-
-
Vehicle Selection Rationale:
-
Priority 1 (Highest): 0.9% Saline. It is isotonic and minimizes potential confounds.
-
Priority 2: pH-adjusted saline.
-
Priority 3 (Use Justification Required): Vehicles containing co-solvents or surfactants. A vehicle-only control group is mandatory in all experiments using these more complex formulations.
-
-
Preparation & Storage:
-
Prepare solutions fresh on the day of the experiment.
-
Use a calibrated scale to weigh the compound accurately.
-
Add the vehicle incrementally while vortexing or sonicating to aid dissolution.
-
Visually inspect the solution for any precipitate before drawing it into the syringe.
-
Store the stock powder in a desiccator at the recommended temperature (typically -20°C), protected from light.
-
Part 2: In Vivo Experimental Design & Protocols
Animal Models & Ethical Considerations
The choice of animal model is dictated by the research question. For assessing cognitive enhancement, standard adult male C57BL/6 mice or Sprague-Dawley rats are commonly used. For disease-modeling studies, transgenic models (e.g., 5XFAD mice for Alzheimer's) or pharmacologically-induced models (e.g., scopolamine-induced amnesia) are appropriate.
Ethical Statement: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Experiments should be designed to minimize animal suffering and reduce the number of animals used, in accordance with the 3Rs principle (Replacement, Reduction, Refinement).
Dose-Response Studies & Route of Administration
A critical first step in vivo is to determine the optimal dose range. This is achieved through a dose-response study. The route of administration will influence the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound.
-
Subcutaneous (s.c.) Injection: Often preferred over intraperitoneal injection as it provides slower, more sustained absorption and reduces the risk of accidental injection into an organ.
-
Intraperitoneal (i.p.) Injection: Allows for rapid absorption, leading to a faster onset of action.
-
Oral Gavage (p.o.): Used to assess oral bioavailability and is more relevant for drugs intended for human oral administration.
Protocol: Acute Dose-Response Study for a Novel CNS Compound
-
Objective: To identify a range of doses that elicit a measurable behavioral or physiological effect without causing significant adverse effects.
-
Animal Allocation: Use a minimum of 8-10 animals per group.
-
Group Design:
-
Group 1: Vehicle control (e.g., 0.9% Saline, s.c.)
-
Group 2: Low Dose (e.g., 0.1 mg/kg, s.c.)
-
Group 3: Mid Dose 1 (e.g., 0.3 mg/kg, s.c.)
-
Group 4: Mid Dose 2 (e.g., 1.0 mg/kg, s.c.)
-
Group 5: High Dose (e.g., 3.0 mg/kg, s.c.)
-
Note: Doses are hypothetical and should be based on in vitro potency and data from structurally similar compounds.
-
-
Procedure:
-
Acclimate animals to the testing room and handling for several days prior to the experiment.
-
Administer the assigned treatment (vehicle or compound) at a consistent volume (e.g., 5-10 mL/kg).
-
At a pre-determined time post-injection (e.g., 30 minutes, based on predicted peak plasma concentration), begin behavioral testing.
-
Primary Endpoint: A simple, robust assay. For a nAChR ligand, locomotor activity (LMA) in an open field is an excellent choice. nAChR agonists often produce a biphasic effect: low doses increase LMA, while higher doses can induce tremors, convulsions, and a subsequent decrease in activity.
-
Secondary Endpoint: Observe animals for any signs of toxicity (e.g., tremors, seizures, stereotypy, catalepsy, changes in posture or breathing).
-
-
Data Analysis: Analyze the LMA data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control. This will help identify the Minimum Effective Dose (MED) and potential toxic doses.
Table 1: Hypothetical Dose-Response Data for Locomotor Activity
| Treatment Group (s.c.) | Dose (mg/kg) | Mean Total Distance Traveled (cm) ± SEM | % Change from Vehicle | Observations |
| Vehicle | 0 | 2500 ± 150 | 0% | Normal activity |
| Compound X | 0.1 | 2650 ± 180 | +6% | No significant change |
| Compound X | 0.3 | 3750 ± 210* | +50% | Hyperactivity noted |
| Compound X | 1.0 | 4500 ± 250** | +80% | Significant hyperactivity |
| Compound X | 3.0 | 1800 ± 300 | -28% | Initial tremors, then hypoactivity |
*p < 0.05, **p < 0.01 vs. Vehicle. SEM = Standard Error of the Mean.
Workflow for Assessing Pro-Cognitive Effects
If the compound shows a favorable profile in the dose-response study (i.e., increases activity without overt toxicity), the next step is to assess its effects in a more complex cognitive task. The Novel Object Recognition (NOR) task is a widely used assay that relies on the innate tendency of rodents to explore novelty and is sensitive to manipulations of learning and memory.
Diagram: Experimental Workflow for Novel Object Recognition (NOR) Task
Caption: Workflow for the Novel Object Recognition (NOR) cognitive assay.
Protocol: Novel Object Recognition (NOR) Task
-
Habituation (Day 4, Morning): Place each animal in the empty open-field arena (e.g., 40x40 cm) for 10 minutes to allow exploration and reduce novelty-induced stress on the testing day.
-
Drug Administration: Following habituation, return animals to their home cages. Administer the vehicle or selected doses of this compound (e.g., 0.3 and 1.0 mg/kg, based on LMA data).
-
Training/Sample Phase (T1): 30 minutes post-injection, place each animal back into the arena, which now contains two identical objects (A1 and A2) placed in opposite corners. Allow the animal to explore for 10 minutes. The time spent exploring each object is recorded. Exploration is defined as the animal's nose being pointed toward the object within a 2 cm distance.
-
Inter-Trial Interval (ITI): Return the animal to its home cage. The length of the ITI is a critical variable; a short ITI (e.g., 1 hour) tests short-term memory, while a longer ITI (e.g., 24 hours) tests long-term memory.
-
Test/Choice Phase (T2): After the ITI, place the animal back in the arena where one of the original objects has been replaced with a new, novel object (A and B). Allow 5 minutes of exploration and record the time spent exploring the familiar (A) and novel (B) objects.
-
Data Analysis:
-
Calculate the total exploration time in T2 to ensure no group has a motor deficit or hyperactivity that confounds the results.
-
The primary endpoint is the Discrimination Index (DI) , calculated as: DI = (Time Exploring Novel - Time Exploring Familiar) / (Total Exploration Time)
-
A DI significantly above zero indicates successful memory of the familiar object. Compare the DI between the vehicle and drug-treated groups using a t-test or one-way ANOVA. An improvement in DI suggests pro-cognitive effects.
-
Part 3: Advanced Applications & Mechanistic Insights
Investigating Neurochemical Correlates
To understand how the compound enhances cognition, in vivo microdialysis can be used to measure its effect on neurotransmitter release in specific brain regions. Given the role of nAChRs in modulating dopamine and acetylcholine release, the prefrontal cortex (PFC) and nucleus accumbens (NAc) are key targets.
Diagram: nAChR Modulation of Neurotransmitter Release
Caption: Agonist binding to presynaptic nAChRs leads to neurotransmitter release.
Protocol: In Vivo Microdialysis
-
Surgical Preparation: Anesthetize the animal (e.g., with isoflurane) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., medial PFC). Allow for a 5-7 day recovery period.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Basal Sample Collection: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish stable neurotransmitter levels.
-
Compound Administration: Administer the compound (e.g., 1.0 mg/kg, s.c.).
-
Post-Injection Sampling: Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
Sample Analysis: Analyze the concentration of acetylcholine, dopamine, and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Express post-injection neurotransmitter levels as a percentage change from the average baseline concentration. A significant increase in acetylcholine or dopamine in the PFC following compound administration would provide a neurochemical basis for its pro-cognitive effects.
References
-
Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73–120. [Link]
-
Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482–491. [Link]
-
Wallace, T. L., & Bertrand, D. (2011). α7 nAChRs: A new target for the treatment of cognitive deficits in schizophrenia. Biochemical Pharmacology, 82(8), 891–903. [Link]
-
Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317–1330. [Link]
Application Notes and Protocols for PET Ligand Development Using the (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine Scaffold
Introduction: The Pyrrolidine Scaffold in Neuroreceptor PET Imaging
The (S)-N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine core represents a privileged scaffold in the design of Positron Emission Tomography (PET) ligands for neuroimaging. Its structural similarity to key endogenous neurotransmitters, particularly acetylcholine, has rendered it a foundational element for developing high-affinity ligands for various central nervous system (CNS) targets. The inherent stereochemistry and conformational rigidity of the pyrrolidine ring, combined with the flexibility of the N-methylmethanamine side chain, allow for precise tuning of binding affinity and selectivity.
This guide provides a comprehensive overview of the application of this scaffold, focusing on its utility as a precursor for developing PET tracers targeting nicotinic acetylcholine receptors (nAChRs). The nAChRs are ligand-gated ion channels implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a high-priority target for molecular imaging.[1][2][3]
We present detailed, field-proven protocols for the radiosynthesis of potential PET ligands derived from this core structure using both Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), the two most prevalent radionuclides in PET imaging.[4] The methodologies are designed to be robust, reproducible, and adaptable for automated synthesis modules, a critical requirement for clinical translation.
Chemical and Physical Properties of the Scaffold
The precursor molecule, this compound, is a chiral diamine with properties that make it a versatile starting point for radiotracer synthesis.
| Property | Value | Source |
| CAS Number | 175417-85-3 | [5] |
| Molecular Formula | C₇H₁₆N₂ | [5] |
| Molecular Weight | 128.22 g/mol | [5] |
| Description | Colorless liquid or solid with a weak amine odor. Soluble in water and organic solvents. | [6] |
The presence of two distinct N-methyl groups offers two potential avenues for [¹¹C]-methylation of a des-methyl precursor. The primary amine on the side chain (in the des-methyl version) serves as an excellent nucleophile for alkylation with ¹⁸F-labeled prosthetic groups.
Diagram: Core Scaffold and Labeling Positions
Sources
- 1. A novel nicotinic acetylcholine receptor antagonist radioligand for PET studies | RTI [rti.org]
- 2. A novel nicotinic acetylcholine receptor antagonist radioligand for PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methyl({[(2S)-1-methylpyrrolidin-2-yl]methyl})amine | C7H16N2 | CID 45087357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
Application Note: High-Throughput Screening of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine Analogs for the Identification of Novel Nicotinic Acetylcholine Receptor Modulators
For research use only. Not for use in diagnostic procedures.
Introduction
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, commonly known as nicotine, is a tertiary amine composed of a pyridine and a pyrrolidine ring that binds stereoselectively to nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are integral to synaptic transmission in the central and peripheral nervous systems.[3] The diverse subtypes of nAChRs, defined by their subunit composition, are implicated in a wide range of physiological processes, including learning, memory, and reward pathways.[3][4][5] Dysfunction of these receptors is linked to various neurological conditions such as Alzheimer's and Parkinson's diseases, as well as nicotine addiction.[3][6][7] Consequently, nAChRs represent a significant class of therapeutic targets.[3]
The exploration of nicotine analogs is driven by the need to understand the complex pharmacology of nAChRs and to develop novel therapeutics with improved selectivity and safety profiles.[6][7] High-throughput screening (HTS) offers an efficient and robust methodology for systematically evaluating large and diverse chemical libraries to identify compounds that modulate the activity of these receptors.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an HTS campaign to discover and characterize novel modulators of nAChRs, specifically focusing on analogs of this compound.
The protocol herein details a cell-based membrane potential assay as the primary screening method, chosen for its physiological relevance and amenability to automation.[8][10] This is followed by a rigorous hit confirmation and validation workflow, including an orthogonal ⁸⁶Rb⁺ efflux assay, to ensure the identification of true, on-target modulators.[8]
Principle of the Assay
The primary HTS assay is a fluorescence-based membrane potential assay. It utilizes a voltage-sensitive dye that reports changes in the electrical potential across the cell membrane. In a resting state, cells maintain a negative membrane potential. Upon activation of nAChRs by an agonist (e.g., nicotine), the influx of cations through the channel causes depolarization, leading to a change in the fluorescence of the dye. Antagonists will inhibit this agonist-induced depolarization, while positive allosteric modulators may potentiate it. This change in fluorescence provides a quantitative measure of nAChR activity and is readily adaptable to a high-throughput format.
Mechanism of the fluorescence-based membrane potential assay.
Materials and Reagents
-
Cell Line: SH-EP1 cells stably expressing the human α4β2 nAChR subtype (or other relevant subtypes).
-
Culture Medium: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Agonist: Nicotine.
-
Reference Antagonist: Mecamylamine.
-
Compound Library: this compound analog library dissolved in 100% DMSO.
-
Plates: 384-well, black-walled, clear-bottom assay plates.
-
Instrumentation:
-
Automated liquid handler.
-
Acoustic dispenser (for compound transfer).
-
Fluorescence imaging plate reader (FLIPR) or equivalent.
-
Cell incubator (37°C, 5% CO₂).
-
Detailed Protocols
Part 1: Assay Development and Optimization
Objective: To establish robust and reproducible assay conditions suitable for a large-scale HTS campaign.
-
Cell Seeding Density Optimization:
-
Seed SH-EP1-α4β2 cells in a 384-well plate at varying densities (e.g., 5,000, 10,000, 15,000, and 20,000 cells/well).
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
Perform the membrane potential assay (as described in Part 2) using a fixed, near-maximal concentration of nicotine.
-
Select the cell density that provides the optimal signal-to-background ratio and a stable cell monolayer.
-
-
Agonist Concentration-Response Curve:
-
Determine the potency of nicotine on the selected nAChR subtype.
-
Prepare a serial dilution of nicotine in assay buffer.
-
Add the nicotine dilutions to the cells and measure the fluorescence response.
-
Calculate the EC₅₀ (half-maximal effective concentration) and EC₉₀ (90% effective concentration) values from the resulting concentration-response curve. The EC₉₀ concentration will be used for the antagonist screening campaign.[8]
-
-
DMSO Tolerance:
-
Evaluate the effect of the compound vehicle (DMSO) on assay performance.
-
Add varying concentrations of DMSO (e.g., 0.1% to 1%) to the cells in the presence of the EC₉₀ concentration of nicotine.
-
Determine the highest DMSO concentration that does not significantly affect the assay signal or cell viability. The final DMSO concentration in the screen should be kept at or below this level, typically ≤0.5%.[8]
-
-
Assay Quality Control (QC) Metrics:
-
To ensure the reliability of the HTS, key performance metrics must be established. The Z'-factor is a paramount statistic used to assess assay quality, serving as a measure of the signal window and data variability.
-
Prepare a plate with multiple replicates of positive controls (cells + EC₉₀ nicotine + DMSO) and negative controls (cells + assay buffer + DMSO).
-
Calculate the Signal-to-Background (S/B) ratio, Coefficient of Variation (%CV), and Z'-factor.[11]
-
S/B = Mean(Positive Control) / Mean(Negative Control)
-
%CV = (Standard Deviation / Mean) * 100
-
Z'-factor = 1 - [(3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative|] [12]
-
-
An assay is considered robust for HTS when the Z'-factor is ≥ 0.5.
-
| Parameter | Acceptance Criteria | Description |
|---|---|---|
| Z'-factor | ≥ 0.5 | Indicates excellent separation between positive and negative controls, signifying a robust assay.[12] |
| Signal-to-Background (S/B) Ratio | > 5 | Measures the dynamic range of the assay.[11] |
| Coefficient of Variation (%CV) | < 15% | Assesses the reproducibility and precision of the assay. |
Part 2: Primary High-Throughput Screening Protocol
Objective: To screen a library of this compound analogs to identify potential nAChR modulators.
-
Cell Plating:
-
On the day before the assay, seed SH-EP1-α4β2 cells into 384-well black-walled, clear-bottom plates at the optimized density in 40 µL of culture medium.
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the cell plates.
-
Add 20 µL of the membrane potential dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes to allow for dye loading.
-
-
Compound Addition:
-
Using an acoustic dispenser, transfer a small volume (e.g., 20 nL) of the library compounds (typically at 10 mM in DMSO) to the assay plates. This will result in a final screening concentration of 10 µM.[8]
-
Also, add the reference antagonist (Mecamylamine) and DMSO to the designated control wells.
-
-
Agonist Addition and Signal Detection:
-
Place the assay plates in the FLIPR instrument.
-
The instrument will add 10 µL of the EC₉₀ nicotine solution to each well.
-
Immediately begin recording the fluorescence signal kinetically for a period of 3-5 minutes.
-
Part 3: Data Analysis and Hit Identification
Objective: To process the raw screening data, normalize it, and identify statistically significant "hits."
-
Data Normalization:
-
The raw fluorescence data from each well is normalized to the plate's internal controls.
-
The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * [1 - (Signal_compound - Mean_negative) / (Mean_positive - Mean_negative)]
-
-
Hit Selection:
-
A common threshold for hit selection is based on the standard deviation (SD) of the sample population.[8]
-
Compounds that exhibit an inhibition greater than 3 times the standard deviation of the mean normalized positive control signal are considered primary hits.[8]
-
Visual inspection of the data for anomalies or plate-specific trends is also crucial.
-
High-throughput screening and hit validation workflow.
Part 4: Hit Confirmation and Validation
Objective: To confirm the activity of primary hits and eliminate false positives through a series of follow-up assays.[13]
-
Dose-Response Confirmation:
-
Primary hits are re-tested in the same membrane potential assay over a range of concentrations (e.g., 8-point, 3-fold serial dilution).
-
This allows for the determination of the IC₅₀ (half-maximal inhibitory concentration) value, which quantifies the potency of the compound.[14]
-
Compounds that exhibit a clear dose-dependent inhibition are considered confirmed hits.
-
-
Orthogonal Assay - ⁸⁶Rb⁺ Efflux:
-
To ensure that the observed activity is not an artifact of the primary assay's detection method, confirmed hits are tested in an orthogonal assay with a different readout.[13][15] The ⁸⁶Rb⁺ efflux assay is a classic functional assay for ion channels.[8][16]
-
Protocol:
-
Load SH-EP1-α4β2 cells with radioactive ⁸⁶Rb⁺ (a surrogate for K⁺).
-
Pre-incubate the cells with the hit compounds for 5 minutes.[8]
-
Stimulate the cells with an EC₉₀ concentration of an agonist like carbamylcholine (in the presence of atropine to block muscarinic receptors).[8]
-
Measure the amount of ⁸⁶Rb⁺ released from the cells into the supernatant.
-
Active antagonists will inhibit the agonist-induced efflux of ⁸⁶Rb⁺.
-
-
-
Counterscreens and Selectivity Profiling:
| Stage | Number of Compounds | Criteria | Outcome |
|---|---|---|---|
| Primary Screen | 100,000 | >3 SD Inhibition at 10 µM | 1,200 Primary Hits (1.2% Hit Rate) |
| Dose-Response | 1,200 | IC₅₀ < 20 µM | 350 Confirmed Hits |
| Orthogonal Assay | 350 | >50% Inhibition in ⁸⁶Rb⁺ Efflux | 85 Validated Hits |
| Selectivity Profiling | 85 | >10-fold selective for α4β2 | 15 Lead Candidates |
Conclusion
This application note provides a detailed and scientifically grounded framework for the high-throughput screening of this compound analogs. By following a systematic approach of assay development, primary screening, and a stringent hit validation cascade, researchers can confidently identify and characterize novel and selective modulators of nicotinic acetylcholine receptors. The integration of orthogonal assays is critical for eliminating artifacts and ensuring that the identified hits are genuine, on-target modulators, thereby providing a solid foundation for subsequent lead optimization and drug development efforts.
References
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Drenan, R. M., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports, 12(1), 1938. Available from: [Link]
-
Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from: [Link]
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Papke, R. L., et al. (2018). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 16(8), 447-458. Available from: [Link]
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Xu, J., et al. (2001). Assay technologies for screening ion channel targets. Drug Discovery Today, 6(24), 1278-1287. Available from: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available from: [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from: [Link]
-
Creative Bioarray. (n.d.). Label-free Whole Cell Assay. Retrieved from: [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from: [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from: [Link]
-
Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved from: [Link]
-
Benowitz, N. L., & Hukkanen, J. (2009). Pharmacology of Nicotine: Addiction and Therapeutics. Annual Review of Pharmacology and Toxicology, 49, 57-71. Available from: [Link]
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Kellar, K. J., et al. (2013). Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2* Receptors. ACS Chemical Neuroscience, 4(5), 785-797. Available from: [Link]
-
Li, M., & Lester, H. A. (2002). High throughput screening technologies for ion channels. Current Opinion in Drug Discovery & Development, 5(5), 690-697. Available from: [Link]
-
Wang, Y., et al. (2010). A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica, 31(8), 1003-1009. Available from: [Link]
-
An, W. F., & Tolliday, N. (2010). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Current Protocols in Chemical Biology, 2(4), 195-212. Available from: [Link]
-
ION Biosciences. (n.d.). Assay Development Services. Retrieved from: [Link]
-
Benowitz, N. L. (2010). Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. Cold Spring Harbor Perspectives in Medicine, 2(1), a003142. Available from: [Link]
-
University of North Carolina. (n.d.). What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. Retrieved from: [Link]
-
Shi, J., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(10), 3147-3153. Available from: [Link]
-
LabX. (2025, September 26). Designing High-Throughput Experiments Using Microplate Technology. Retrieved from: [Link]
-
U.S. Department of Health and Human Services. (2001). Nicotine Pharmacology. In Women and Smoking: A Report of the Surgeon General. Retrieved from: [Link]
-
Le Houezec, J. (2003). Nicotine analogues: a review of tobacco industry research interests. Tobacco Control, 12(Suppl 3), iii53-iii58. Available from: [Link]
-
Gorczyca, L., et al. (2005). Nicotine analogues: A review of tobacco industry research interests. Przeglad Lekarski, 62(10), 1172-1175. Available from: [Link]
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Fang, Y., Frutos, A. G., & Verklereen, R. (2008). Label-free cell-based assays for GPCR screening. Combinatorial Chemistry & High Throughput Screening, 11(5), 357-369. Available from: [Link]
-
Utkin, Y., et al. (2021). Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors. Frontiers in Pharmacology, 12, 778841. Available from: [Link]
-
Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Retrieved from: [Link]
-
European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from: [Link]
-
Nashmi, R., et al. (2003). Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Functional Fluorescently Labeled Subunits: Effects of Localization, Trafficking, and Nicotine-Induced Upregulation in Clonal Mammalian Cells and in Cultured Midbrain Neurons. The Journal of Neuroscience, 23(37), 11554-11567. Available from: [Link]
-
Schrage, R., et al. (2014). Label-free biosensor assays in GPCR screening. Methods in Molecular Biology, 1175, 211-236. Available from: [Link]
-
KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from: [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 23(2), 263-265. Available from: [Link]
-
List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(16), e132. Available from: [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from: [Link]
-
Gribbon, P., & Sewing, A. (2005). Evaluating Real-Life High-Throughput Screening Data. Journal of Biomolecular Screening, 10(2), 99-105. Available from: [Link]
-
Jabba, S. V., et al. (2024). High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as “FDA-Exempt”. Nicotine & Tobacco Research, 26(1), 110-114. Available from: [Link]
-
BIOSYNCE. (n.d.). (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. Retrieved from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Welcome to the technical support center for the synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
The most established and efficient method for this transformation is the Eschweiler-Clarke reaction .[1][2] This reaction facilitates the exhaustive methylation of a primary or secondary amine to a tertiary amine using excess formic acid and formaldehyde.[3] It is a form of reductive amination that is highly advantageous because it proceeds without the formation of quaternary ammonium salts, which can be a significant issue with other alkylating agents like methyl iodide.[4][5] The reaction is irreversible due to the formation and loss of carbon dioxide gas, which drives it to completion.[1]
The overall transformation starts from the precursor, (S)-1-(1-methylpyrrolidin-2-yl)methanamine, and methylates the primary amine.
Caption: Synthetic pathway via Eschweiler-Clarke reaction.
Q2: Are there alternative methods to the Eschweiler-Clarke reaction?
Yes, other reductive amination protocols can be employed. These methods generally involve the two-step process of imine formation followed by reduction.[6]
-
Sodium Borohydride (NaBH₄) / Titanium(IV) Isopropoxide: This system is effective for the reductive amination of carbonyl compounds.[7] Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation, which is then reduced in situ.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is a classic choice for reductive amination because it is stable under mildly acidic conditions and selectively reduces the protonated iminium ion over the carbonyl starting material.[9] However, its high toxicity and the potential for cyanide in the waste stream make it less desirable.[8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, this reagent has become very popular for reductive aminations.[9] It is particularly effective for a wide range of aldehydes and ketones with primary and secondary amines.
While these methods are effective, the Eschweiler-Clarke reaction often remains the preferred route for simple N-methylation due to its operational simplicity, low cost of reagents, and high efficiency in a one-pot procedure.[3][4]
Q3: What is the risk of racemization at the chiral center during the synthesis?
The risk of racemization is minimal under standard Eschweiler-Clarke conditions. The reaction is typically conducted by heating in an aqueous solution near boiling, but these conditions are generally not harsh enough to epimerize the stereocenter at the 2-position of the pyrrolidine ring.[1] This stereochemical integrity is a key advantage of the Eschweiler-Clarke method for synthesizing chiral amines.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: A logical workflow for troubleshooting low-yield issues.
Q4: My yield is consistently low. What are the primary factors to investigate?
Low yield is often traced back to incomplete reaction, suboptimal work-up, or purification losses.
-
Incomplete Reaction: The Eschweiler-Clarke reaction requires sufficient thermal energy and time. Ensure the reaction is heated to at least 80-100 °C for a minimum of 12-18 hours.[3][10] Crucially, both formaldehyde and formic acid must be used in excess to drive the equilibrium toward the fully methylated product. The formation of the tertiary amine is kinetically favored over the secondary amine intermediate.[1]
-
Suboptimal Work-up: The product is a basic amine. During aqueous work-up, the solution must be made strongly basic (pH > 11) with a base like NaOH or K₂CO₃ before extraction with an organic solvent (e.g., dichloromethane, diethyl ether).[10] If the aqueous layer is not sufficiently basic, the product will remain protonated and stay in the aqueous phase, leading to significant losses.
-
Purification Losses: The product, this compound, is a relatively low-boiling liquid.[11] Purification is best achieved by vacuum distillation. Ensure your distillation apparatus is free of leaks to maintain a stable, low pressure. Overheating during distillation can lead to decomposition.
Q5: I see a mix of mono-methylated and di-methylated products in my analysis. How do I favor the desired di-methylated product?
This is a classic stoichiometry issue. To ensure exhaustive methylation of the primary amine starting material, a sufficient excess of both reagents is required. The mechanism proceeds twice for a primary amine.[5]
| Reagent | Stoichiometric Requirement (per mole of primary amine) | Recommended Excess for High Yield | Rationale |
| Formaldehyde (CH₂O) | 2.0 equivalents | 2.2 - 2.5 equivalents | Ensures formation of the iminium ion for both methylation steps. |
| Formic Acid (HCOOH) | 2.0 equivalents | 3.0 - 4.0 equivalents | Acts as both the hydride source and the solvent; excess ensures the reaction goes to completion.[3] |
Table 1: Recommended Reagent Stoichiometry for Exhaustive Methylation.
Treating a primary amine with less than two equivalents of formaldehyde will result in a mixture of unreacted starting material, mono-methylated, and di-methylated products.[1]
Q6: The final product appears discolored after distillation. What causes this and how can it be prevented?
Discoloration often indicates minor impurities or slight decomposition.
-
Cause: Amines, in general, are susceptible to air oxidation over time, which can produce colored impurities. Overheating during the reaction or distillation can also cause decomposition.
-
Prevention:
-
Inert Atmosphere: While not always necessary for this robust reaction, performing the final distillation under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative degradation.
-
Temperature Control: Do not exceed a pot temperature of 100 °C during the reaction.[3] During distillation, use the lowest possible pressure to allow the product to distill at a lower temperature.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at room temperature to maintain its quality.[12]
-
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from (S)-1-(1-methylpyrrolidin-2-yl)methanamine via the Eschweiler-Clarke reaction.
Materials:
-
(S)-1-(1-methylpyrrolidin-2-yl)methanamine (1.0 eq)
-
Formic Acid (98-100%, 3.6 eq)
-
Formaldehyde (37% aq. solution, 2.2 eq)
-
Sodium Hydroxide (NaOH) pellets
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (S)-1-(1-methylpyrrolidin-2-yl)methanamine (1.0 eq).
-
Reagent Addition: Add formic acid (3.6 eq) to the flask, followed by the slow addition of aqueous formaldehyde solution (2.2 eq). Caution: Initial addition may be exothermic.
-
Heating: Heat the reaction mixture to 80-90 °C in an oil bath and maintain this temperature with vigorous stirring for 18 hours.[10] The evolution of CO₂ gas should be observed.
-
Cooling and Basification: After 18 hours, cool the mixture to room temperature. Carefully add the reaction mixture to a beaker containing ice and then slowly add NaOH pellets with stirring until the solution is strongly basic (pH > 11, check with pH paper). Ensure the mixture remains cool during this process.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volumes of the initial reaction mixture).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless, transparent oily liquid.[11]
References
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
BIOSYNCE. (n.d.). (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. Retrieved from [Link]
-
Williamson, J. S., & Bhattacharyya, S. (n.d.). Synthesis of N-Methyl Secondary Amines. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2009). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methylpyrrolidine. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpyrrolidine-2-methylamine. Retrieved from [Link]
-
European Patent Office. (2016). Method for purifying N-methyl-2-pyrrolidone. Retrieved from [Link]
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- 4. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. biosynce.com [biosynce.com]
- 12. 66411-54-9|(S)-(1-Methylpyrrolidin-2-yl)methanamine|BLD Pharm [bldpharm.com]
Technical Support Center: Purification of Chiral Pyrrolidines
Welcome to the Technical Support Center for the purification of chiral pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining enantiomerically pure pyrrolidine scaffolds—a critical component in countless pharmaceuticals and catalysts.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may face during your experiments.
Part 1: Method Selection & General FAQs
Choosing the right purification strategy is the most critical first step and depends on factors like scale, the chemical nature of your pyrrolidine, and available resources. This section helps you navigate that decision.
FAQ 1: What are the primary methods for purifying chiral pyrrolidines?
There are three main strategies for resolving racemic pyrrolidines:
-
Diastereomeric Salt Resolution: A classical, cost-effective technique ideal for large-scale purification. It involves reacting the racemic pyrrolidine (a base) with a chiral acid to form diastereomeric salts, which are then separated by crystallization due to differences in solubility.[3]
-
Chiral Chromatography (HPLC & SFC): A high-resolution analytical and preparative technique. It directly separates enantiomers on a chiral stationary phase (CSP).[4] Supercritical Fluid Chromatography (SFC) is a modern alternative that offers faster separations and uses environmentally benign CO₂ as the primary mobile phase.[5][6]
-
Kinetic Resolution: This method involves a reaction (often enzyme-catalyzed) that proceeds at a different rate for each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product.[7][8] Dynamic Kinetic Resolution (DKR) is an advanced form where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[7][9]
FAQ 2: How do I choose the best purification method for my project?
The optimal method depends on your specific goals. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a chiral pyrrolidine purification method.
FAQ 3: My pyrrolidine is N-Boc protected. Does this affect my purification strategy?
Yes, significantly. The N-Boc group makes the pyrrolidine nitrogen non-basic and neutral. This means:
-
Diastereomeric salt resolution is not viable as the basic nitrogen required to form a salt with a chiral acid is unavailable.
-
Chiral Chromatography (HPLC/SFC) is the preferred method. Polysaccharide-based chiral stationary phases are often very effective for N-Boc protected compounds.[10]
-
Kinetic resolution can still be an option if other functional groups are present on the ring that can be targeted by an enzyme or catalyst.[7][9]
Part 2: Troubleshooting Guide for Common Techniques
This section addresses specific problems you might encounter during your purification experiments.
Section 2.1: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is powerful but sensitive to experimental conditions.
Problem 1: Poor or no separation of enantiomers (Resolution < 1.5).
-
Possible Cause 1: Incorrect Chiral Stationary Phase (CSP).
-
Explanation: The fundamental principle of chiral chromatography is the differential interaction between the enantiomers and the CSP. If the CSP's chiral environment is not suitable for your molecule's structure, no separation will occur. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are a versatile starting point for many pyrrolidines.[5][10]
-
Solution: Screen multiple CSPs with different selectivities. A column screening service or system can be invaluable. For pyrrolidin-2-one derivatives, chlorinated CSPs have shown excellent performance in SFC.[6]
-
-
Possible Cause 2: Inappropriate Mobile Phase.
-
Explanation: The mobile phase composition modulates the interactions between your analyte and the CSP. For normal-phase HPLC, the ratio of the polar alcohol modifier (e.g., isopropanol, ethanol) to the non-polar bulk solvent (e.g., hexane) is critical.[5] In SFC, the co-solvent (e.g., methanol) percentage and additives are key.[6][11]
-
Solution:
-
Systematically vary the alcohol percentage in your mobile phase (e.g., from 5% to 20% in 5% increments).
-
Try a different alcohol modifier. Switching from isopropanol to ethanol can dramatically alter selectivity.
-
Introduce additives. For basic pyrrolidines, adding a small amount of a basic modifier like triethylamine (TEA) can improve peak shape and resolution.[5] For acidic analytes, an acid like trifluoroacetic acid (TFA) is used.[5]
-
-
-
Possible Cause 3: Column Temperature.
-
Explanation: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase the interaction differences, leading to better resolution, but also result in broader peaks and longer run times.
-
Solution: Analyze your sample at different temperatures (e.g., 10°C, 25°C, 40°C). For SFC, 40°C is a common starting point.[5][11]
-
Problem 2: Poor peak shape (tailing or fronting).
-
Possible Cause 1: Mass Overload.
-
Explanation: Injecting too much sample saturates the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume. A typical analytical concentration is around 1 mg/mL.[10]
-
-
Possible Cause 2: Secondary Interactions.
-
Explanation: Basic pyrrolidines can interact strongly with residual acidic silanol groups on the silica support, causing peak tailing.
-
Solution: Add a competing base to the mobile phase, such as 0.1-0.2% triethylamine (TEA) or diethylamine (DEA), to block these active sites.[5]
-
-
Possible Cause 3: Sample Solvent Incompatibility.
Problem 3: Loss of resolution on a previously reliable column.
-
Possible Cause 1: Column Contamination.
-
Explanation: Strongly adsorbed impurities from previous samples can accumulate at the head of the column, blocking active sites and reducing efficiency.[12][13]
-
Solution: Follow the manufacturer's instructions for column washing and regeneration. For immobilized polysaccharide columns, flushing with strong solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can be effective.[13] Caution: Never use these solvents on coated CSPs, as they will dissolve the chiral polymer.[13]
-
-
Possible Cause 2: Column Damage.
-
Explanation: Operating at excessively high pressures or using incompatible solvents (e.g., DMF, DMSO, strong acids/bases on coated columns) can irreversibly damage the stationary phase.[13]
-
Solution: This is often irreversible. Always verify solvent compatibility and operate within the column's pressure limits. Using a guard column can help protect the analytical column from contaminants.
-
Data Summary: HPLC vs. SFC for Pyrrolidine Separations
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC |
| Primary Mobile Phase | Hydrocarbon (e.g., n-Hexane) | Supercritical CO₂ |
| Modifier/Co-solvent | Alcohols (Isopropanol, Ethanol) | Methanol, Ethanol |
| Typical Additives | TEA (for bases), TFA (for acids) | TEA, TFA, Ammonium Hydroxide[5] |
| Analysis Time | 10-30 min[10] | < 10 min (often faster)[6] |
| Pros | Widely available, robust methodology. | Fast, high efficiency, lower organic solvent consumption, eco-friendly.[6] |
| Cons | High consumption of organic solvents. | Requires specialized instrumentation. |
Section 2.2: Diastereomeric Salt Resolution
This technique is powerful but relies on successful crystallization, which can be tricky.
Problem 1: No crystals form upon cooling.
-
Possible Cause 1: High Solubility of Both Diastereomeric Salts.
-
Explanation: The chosen solvent may be too good at solvating both diastereomeric salts, preventing either from reaching saturation and crystallizing.
-
Solution:
-
Change the solvent. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).[3]
-
Use a solvent/anti-solvent system. Dissolve the salt in a minimal amount of a good solvent, then slowly add an "anti-solvent" (in which the salts are poorly soluble) until turbidity appears. Heat to redissolve, then cool slowly.
-
Concentrate the solution. Carefully evaporate some of the solvent to increase the concentration and induce crystallization.
-
-
-
Possible Cause 2: Formation of an Oil or Amorphous Solid.
-
Explanation: The solute is coming out of solution, but not forming an ordered crystal lattice. This often happens if the solution is cooled too quickly or if impurities are present.
-
Solution:
-
Slow down the cooling rate. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator. Avoid placing a hot solution directly into an ice bath.
-
Add a seed crystal. If you have a small amount of the desired crystal, add it to the supersaturated solution to initiate crystallization.
-
Scratch the flask. Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
-
Problem 2: The isolated crystals have low diastereomeric excess (d.e.).
-
Possible Cause 1: Co-precipitation of Both Diastereomers.
-
Explanation: The solubility difference between the two diastereomeric salts in the chosen solvent is not large enough for an effective separation.[3]
-
Solution:
-
Optimize the solvent. This is the most critical parameter. A systematic screen is necessary to find a solvent that maximizes the solubility difference.
-
Perform recrystallization. Recrystallizing the obtained solid from the same or a different solvent can significantly enhance the diastereomeric purity.[14]
-
-
-
Possible Cause 2: Incorrect Stoichiometry.
-
Explanation: Using a non-equimolar amount of the resolving agent can affect the crystallization equilibrium.[3]
-
Solution: Ensure you are using an equimolar amount of the chiral resolving agent relative to the racemic pyrrolidine. In some advanced methods (Pope-Peachey), half an equivalent is used, but this requires careful optimization.[15]
-
Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a general workflow for resolving a racemic basic pyrrolidine with a chiral acid.[3]
Caption: Workflow for diastereomeric salt resolution.
Part 3: References
-
Dynamic Thermodynamic and Dynamic Kinetic Resolution of 2-Lithiopyrrolidines. Journal of the American Chemical Society. [Link]
-
Kinetic Resolution of Racemic pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts. PubMed. [Link]
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PMC - PubMed Central. [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
Practical resolution of 3-aminopyrrolidine via diastereomeric salt formation with ( S)-2-methoxy-2-phenylacetic acid. ResearchGate. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Synthesis of a New Chiral Pyrrolidine. PMC - NIH. [Link]
-
Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. [Link]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. PubMed. [Link]
-
Chiral pyrrolidine compound and preparation method thereof. Google Patents.
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. [Link]
-
Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
HPLC Troubleshooting Guide. Waters. [Link]
-
A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. PMC - NIH. [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. PMC - PubMed Central. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
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- 15. researchgate.net [researchgate.net]
Stability and storage conditions for (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Technical Support Center: (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Introduction
This document provides in-depth technical guidance on the stability and optimal storage conditions for this compound (CAS: 66411-54-9). This chiral diamine is a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of formal, long-term stability studies in peer-reviewed literature, this guide synthesizes information from its chemical structure, established principles of aliphatic amine chemistry, and safety data for structurally related compounds. Our goal is to empower researchers to maintain the integrity of this reagent through proper handling and storage, ensuring experimental reproducibility and success.
The core chemical structure features both a secondary and a tertiary amine, making it susceptible to specific degradation pathways. It is crucial to distinguish between the free base form and its salt derivatives (e.g., dihydrochloride salt), as their stability profiles differ significantly. This guide primarily addresses the free base, which is more reactive, but also provides context for its salt forms.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for neat this compound?
A: Based on its chemical nature as an aliphatic amine, the compound should be stored under a controlled environment to maximize its shelf life. The primary recommendations are:
-
Temperature: Store in a cool location. Recommended storage temperatures are typically between 2°C and 8°C, although for long-term storage, temperatures of -20°C are preferable. Always check the supplier's specific recommendation on the product label.[1]
-
Atmosphere: The compound is sensitive to atmospheric components. Store under an inert gas atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and reaction with carbon dioxide.[2][3]
-
Container: Use a tightly sealed, appropriate container, such as an amber glass vial with a PTFE-lined cap, to prevent leakage and exposure to light and air.[3]
-
Environment: Keep the container in a dry, well-ventilated place away from heat, sparks, and open flames.[2][4]
Q2: What are the primary degradation pathways I should be concerned about?
A: The two amine functional groups are the most reactive sites. The key degradation pathways are:
-
Oxidation: Aliphatic amines are susceptible to air oxidation, which can lead to the formation of various byproducts, including N-oxides and imines, often accompanied by a yellow or brown discoloration. This process can be catalyzed by light and trace metal impurities.
-
Reaction with Carbon Dioxide: Amines readily react with atmospheric CO₂ to form carbamate salts. This can appear as a solid precipitate or increase the viscosity of the liquid, potentially leading to issues with weighing and dissolution.
-
Hygroscopicity: The amine groups can form hydrogen bonds with water, making the compound hygroscopic.[2][4] Absorbed moisture can act as a medium for other degradation reactions and will alter the effective concentration of the material.
Q3: How does the stability of the free base compare to its salt form (e.g., dihydrochloride)?
A: Salt forms, such as the dihydrochloride salt[5], are generally significantly more stable than the free base. In the salt form, the lone pairs of the nitrogen atoms are protonated, making them much less susceptible to oxidation and reaction with CO₂. Salts are typically crystalline solids that are less hygroscopic and easier to handle than the often-liquid free base. For applications where the free base is not explicitly required, using the salt form is recommended for improved stability and shelf life.
Q4: My compound has developed a slight yellow tint. Can I still use it?
A: A slight yellowing is often the first sign of minor oxidation. For non-critical applications or if the subsequent reaction is robust, it may still be usable. However, for sensitive, high-purity applications (e.g., GMP synthesis, quantitative analytical standards), this indicates the presence of impurities. It is best practice to use a fresh, colorless sample. If this is not possible, you should re-analyze the purity of the material by a suitable method (e.g., HPLC, GC, NMR) to quantify the level of degradation before proceeding.
Q5: What solvents are recommended for preparing stock solutions, and how stable are these solutions?
A: The choice of solvent is critical.
-
Recommended: High-purity, anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are generally suitable.
-
Use with Caution: Protic solvents like methanol or ethanol can be used, but be aware that they can participate in reactions and may not be suitable for long-term storage depending on your application.
-
Avoid: Avoid acidic solvents or those containing reactive impurities (e.g., peroxides in aged ethers).
Solutions are generally less stable than the neat compound. For maximum stability, prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into single-use vials under an inert atmosphere and stored at -20°C or -80°C, protected from light.
Troubleshooting Guide: Stability-Related Issues
This table addresses common problems encountered during the use of this compound that may be linked to its storage and handling.
| Observed Problem | Potential Cause(s) | Recommended Solution & Prevention |
| Inconsistent analytical results (e.g., new peaks in HPLC/LC-MS, lower than expected assay). | 1. Degradation due to improper storage (oxidation, reaction with CO₂).2. Absorption of atmospheric water (hygroscopicity), leading to inaccurate weighing. | Solution: Confirm the identity of new peaks via mass spectrometry. If degradation is confirmed, use a fresh, unopened vial of the compound.Prevention: Always handle the compound under an inert atmosphere (glovebox or Schlenk line). Use anhydrous solvents for dilutions. Equilibrate the container to room temperature before opening to prevent moisture condensation. |
| Compound appears discolored (yellow to brown) upon receipt or after storage. | Oxidation of the amine functional groups. This is often accelerated by exposure to air and/or light. | Solution: For critical applications, do not use. The discoloration indicates the presence of impurities.Prevention: Store the compound in an amber vial, under an inert atmosphere, and in a cool, dark place as recommended.[3] |
| Difficulty in dissolving the compound or formation of a precipitate in solution. | Reaction with atmospheric CO₂ to form an insoluble or less soluble carbamate salt. | Solution: This is often irreversible. Use a fresh sample.Prevention: Handle the compound and prepare solutions strictly under an inert, CO₂-free atmosphere (Argon or Nitrogen). |
| Change in physical state (e.g., liquid becomes viscous or partially solidifies). | 1. Hygroscopicity (water absorption).2. Extensive carbamate formation from CO₂ exposure. | Solution: Discard the material as its purity and concentration are compromised.Prevention: Store in a desiccator over a suitable drying agent. Handle exclusively in a glovebox or under a stream of dry, inert gas. Ensure the container is sealed tightly after each use.[3] |
Experimental Protocol: Best Practices for Handling and Stock Solution Preparation
This protocol is designed as a self-validating system to ensure the integrity and accurate concentration of your prepared solutions.
Objective: To prepare a 10 mg/mL stock solution in anhydrous acetonitrile.
Materials:
-
This compound (in original sealed vial)
-
Anhydrous acetonitrile (ACN), <50 ppm water
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Gas-tight syringes and needles
-
Argon or Nitrogen gas supply
-
Analytical balance
Procedure:
-
Preparation: Place the sealed vial of the amine and the anhydrous ACN in a desiccator and allow them to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents moisture condensation on cold surfaces.
-
Inert Atmosphere Setup: Perform all subsequent steps inside a glovebox or on a benchtop using a Schlenk line with a positive pressure of dry Argon or Nitrogen gas.
-
Tare and Weigh: Place a clean, empty amber vial on the analytical balance and tare it. Carefully transfer the desired amount of the amine (e.g., 10.0 mg) into the vial using a clean pipette or syringe. Record the exact weight. Work swiftly to minimize atmospheric exposure.
-
Dissolution: Using a gas-tight syringe, add the calculated volume of anhydrous ACN to the vial to achieve the target concentration (e.g., for 10.0 mg, add 1.0 mL ACN).
-
Sealing and Mixing: Immediately cap the vial tightly. Gently vortex or swirl until the compound is fully dissolved.
-
Self-Validation (t=0 Analysis): Immediately after preparation, take an aliquot of the stock solution and perform a quality control analysis (e.g., HPLC-UV/MS). This chromatogram serves as the baseline reference for purity and concentration. The data should be dated and archived.
-
Storage: If not for immediate use, overlay the solution with Argon or Nitrogen, cap tightly, and seal the cap with parafilm. Store in a freezer at -20°C or below, protected from light.
-
Future Use: Before using the stored solution, visually inspect for any changes (color, precipitate). If the integrity is questionable, re-analyze a small aliquot and compare the chromatogram to the t=0 data to confirm purity before proceeding with your experiment.
Visual Workflow: Troubleshooting Stability Issues
The following diagram outlines the decision-making process when encountering an experimental result that suggests potential reagent degradation.
Caption: Troubleshooting workflow for reagent stability.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet. Link
-
Spectrum Chemical. (2015). Safety Data Sheet. Link
-
Solvents & Petroleum Service, Inc. (2015). Safety Data Sheet. Link
-
Fisher Scientific. (2009). Safety Data Sheet. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet. Link
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Link
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Link
-
BLD Pharm. (n.d.). (S)-N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride. Link
-
BIOSYNCE. (n.d.). (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. Link
-
PubChem. (n.d.). 1-Methylpyrrolidine-2-methylamine. National Center for Biotechnology Information. Link
-
Navy Brand Manufacturing. (2015). N-Methyl Pyrrolidone SDS. Link
-
European Medicines Agency. (2003). Guideline on Stability Testing. Link
-
U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. Link
Sources
Technical Support Center: Overcoming Solubility Challenges of Pyrrolidine-Based Compounds
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with pyrrolidine-based compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate and overcome these experimental hurdles. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Its three-dimensional structure and ability to form hydrogen bonds can significantly influence a molecule's physicochemical properties, including aqueous solubility.[1][4] This guide offers a structured, question-and-answer approach to troubleshoot and resolve common solubility issues.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine-based compound shows poor aqueous solubility. What are the primary contributing factors?
A1: The solubility of pyrrolidine-containing molecules is a complex interplay of various factors. The pyrrolidine ring itself is a secondary amine and is generally considered to be miscible with water.[3][5] However, the overall solubility of the compound is dictated by the entire molecular structure. Key factors that can lead to poor aqueous solubility include:
-
Lipophilicity of Substituents: Large, non-polar substituents on the pyrrolidine ring or elsewhere in the molecule can significantly increase its lipophilicity (fat-solubility) and consequently decrease its aqueous solubility. The balance between hydrophilic and lipophilic regions of the molecule is crucial.[1][6]
-
Crystal Lattice Energy: For solid compounds, the strength of the intermolecular forces in the crystal lattice must be overcome by the interactions with the solvent for dissolution to occur. High lattice energy can lead to poor solubility.
-
pH and Ionization: The basic nitrogen atom in the pyrrolidine ring can be protonated, forming a more soluble salt form.[1] The pKa of the compound and the pH of the aqueous medium are therefore critical determinants of solubility. If the pH of the solution is not optimal for ionization, the compound may remain in its less soluble, neutral form.
-
Molecular Conformation: The three-dimensional shape of the molecule can influence how it interacts with water molecules.[1] Certain conformations may shield polar groups, reducing their ability to form hydrogen bonds with water.
Q2: What are the initial steps I should take to improve the solubility of my pyrrolidine-based compound for preliminary in vitro assays?
A2: For early-stage experiments, several straightforward strategies can be employed to enhance the solubility of your compound:
-
pH Adjustment: Given the basic nature of the pyrrolidine nitrogen, adjusting the pH of your aqueous buffer can be the simplest and most effective first step.[1] Lowering the pH will favor the protonation of the pyrrolidine nitrogen, forming a more soluble cationic species. Experiment with a range of acidic pH values (e.g., pH 4-6) to find the optimal condition for your specific compound.
-
Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of poorly soluble compounds.[7][8] Common co-solvents include:
-
N-methyl-2-pyrrolidone (NMP): NMP is a particularly effective solubilizer for a wide range of drugs and can act as both a co-solvent and a complexing agent.[7][9][10][11]
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent in biological assays.
-
Ethanol and Propylene Glycol: These are also commonly used and generally have lower toxicity.[7][12][13]
It is crucial to start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it, as high concentrations of organic solvents can be toxic to cells or interfere with assay components.
-
-
Heating: Gently warming the solution can sometimes help to dissolve the compound, particularly if the dissolution process is endothermic. However, be cautious about the thermal stability of your compound.
Troubleshooting Guides: Deeper Dive into Solubility Enhancement
For more persistent solubility issues, a more systematic approach involving chemical modification or advanced formulation strategies may be necessary.
Problem 1: My compound precipitates out of solution during my cell-based assay.
This is a common issue that can lead to inaccurate and unreliable experimental results. The following troubleshooting workflow can help you address this problem.
Caption: Troubleshooting workflow for compound precipitation in cell-based assays.
Problem 2: I need to prepare a high-concentration stock solution of my pyrrolidine-based compound for in vivo studies, but it is not dissolving in common pharmaceutical solvents.
For in vivo applications, the choice of solvents and excipients is more restricted due to toxicity concerns. Here are some advanced strategies to consider:
-
Causality: For ionizable pyrrolidine compounds, forming a salt is a highly effective method to improve aqueous solubility and dissolution rate.[14][15][16] By reacting the basic pyrrolidine nitrogen with an acid, a more polar and soluble salt is formed.
-
Experimental Protocol: Small-Scale Salt Screening
-
Select Counterions: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).
-
Dissolve Compound: Dissolve a known amount of your pyrrolidine-based compound in a suitable organic solvent (e.g., isopropanol, ethanol, acetone).
-
Add Acid: Add a stoichiometric equivalent of the selected acid (as a solution in the same solvent) to the compound solution.
-
Induce Precipitation: If a precipitate does not form immediately, try cooling the solution or adding a small amount of a non-polar co-solvent (e.g., hexane, heptane) to induce crystallization of the salt.
-
Isolate and Characterize: Isolate the resulting solid by filtration, wash with the non-polar co-solvent, and dry under vacuum. Characterize the salt form using techniques such as melting point, differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD) to confirm its formation and assess its crystallinity.
-
Measure Solubility: Determine the aqueous solubility of each salt form and compare it to the parent compound.
-
-
Causality: A prodrug is a chemically modified, often inactive, form of a drug that is converted to the active parent drug in vivo.[17][18] This strategy can be used to temporarily mask a lipophilic part of the molecule or introduce a highly soluble moiety to improve aqueous solubility.[18]
-
Conceptual Workflow for Prodrug Design:
Caption: Conceptual workflow for designing a soluble prodrug of a pyrrolidine-based compound.
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[19][20] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic part of the guest molecule and presenting a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility.[19][21][22][23]
-
Experimental Protocol: Preparation of a Cyclodextrin Complex (Kneading Method)
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good aqueous solubility and low toxicity.
-
Molar Ratio: Determine the desired molar ratio of the drug to cyclodextrin (commonly 1:1 or 1:2).
-
Mixing: In a mortar, mix the pyrrolidine-based compound and the cyclodextrin.
-
Kneading: Add a small amount of a water/organic solvent mixture (e.g., water/ethanol 1:1) to the powder mixture and knead thoroughly for 30-45 minutes to form a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until the solvent has completely evaporated.
-
Pulverize and Sieve: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterize and Evaluate: Confirm complex formation using techniques like DSC, XRPD, or Fourier-transform infrared spectroscopy (FTIR). Measure the aqueous solubility of the complex.
-
Data Summary Table
The following table provides a comparative overview of the potential solubility enhancement that can be achieved with different strategies. The actual improvement will be highly dependent on the specific properties of the pyrrolidine-based compound.
| Strategy | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | 2 - 100 | Only for ionizable compounds; potential for pH-related degradation. |
| Co-solvents (e.g., 20% NMP) | 10 - 800[7][11] | Potential for toxicity in biological systems; may affect protein conformation. |
| Salt Formation | 10 - 1000+ | Requires an ionizable center; the chosen salt form must be stable.[14] |
| Cyclodextrin Complexation | 5 - 500 | Dependent on the fit of the molecule in the cyclodextrin cavity; potential for nephrotoxicity with some cyclodextrins.[19] |
| Prodrug Approach | 10 - 4000+[18] | Requires synthetic modification; in vivo conversion to the active drug must be efficient. |
Conclusion
Overcoming the solubility issues of pyrrolidine-based compounds is a critical step in their development as therapeutic agents. A systematic approach, starting with simple formulation adjustments and progressing to more advanced strategies like salt formation, prodrug design, or the use of cyclodextrins, can successfully address these challenges. The choice of the most appropriate method will depend on the specific physicochemical properties of the compound and the intended application.
References
- Benchchem. Technical Support Center: Enhancing the Bioavailability of Pyrrolidinone-Based Drugs.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
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N-methyl-2-pyrrolidone as a cosolvent: relationship of cosolvent effect with solute polarity and the presence of proton-donating groups on model drug compounds. PubMed. [Link]
- Benchchem.
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Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. [Link]
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Solubilization of poorly soluble compounds using 2-pyrrolidone. ResearchGate. [Link]
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Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N-Oxides In Vitro and In Silico for Toxicokinetic Modeling. PMC - NIH. [Link]
-
Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
-
Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. PubMed. [Link]
-
Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. PubMed. [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ResearchGate. [Link]
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Pyrrolidine. Wikipedia. [Link]
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Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Strategies in prodrug design. American Chemical Society. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
- Pyrrolidine: A Versatile Solvent and Reagent in Organic Synthesis. (n.d.).
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine. PubChem - NIH. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Salt Formation to Improve Drug Solubility. Request PDF. [Link]
-
Hydrophilic and hydrophobic copolymer systems based on acrylic derivatives of pyrrolidone and pyrrolidine. Request PDF. [Link]
-
New pyrrolidine and pyrroline derivatives of fullerenes: From the synthesis to the use in light-converting systems. ResearchGate. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC - PubMed Central. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]
-
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. PMC - NIH. [Link]
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- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 23. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis of Pyrrolidine Derivatives
Welcome to the Technical Support Center for the asymmetric synthesis of pyrrolidine derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Chiral pyrrolidines are crucial structural motifs in numerous natural products and pharmaceuticals, making their stereoselective synthesis a critical endeavor.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to navigate the complexities of these reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges frequently encountered during the asymmetric synthesis of pyrrolidines. Each entry is formatted as a question-and-answer to provide direct and actionable solutions.
Low Enantioselectivity or Diastereoselectivity
Question: My reaction is producing the desired pyrrolidine derivative, but with low enantiomeric excess (e.e.) and/or poor diastereomeric ratio (d.r.). What are the primary causes and how can I improve stereocontrol?
Answer: Low stereoselectivity is a multifaceted problem often rooted in the catalyst system, reaction conditions, or substrate properties. Let's break down the key factors:
A. Catalyst and Ligand Choice: The chiral catalyst or ligand is the cornerstone of stereocontrol.[3] In organocatalysis, subtle modifications to the pyrrolidine catalyst scaffold can dramatically alter the stereochemical outcome.[1][3][4] For metal-catalyzed reactions, such as the widely used 1,3-dipolar cycloaddition of azomethine ylides, the ligand's electronic and steric properties are paramount.[2]
-
Troubleshooting Steps:
-
Screen Catalysts/Ligands: If you are using a proline-based organocatalyst, consider evaluating derivatives like diarylprolinol silyl ethers, which have shown enhanced selectivity in many transformations.[5][6][7] For metal-based systems (e.g., Cu(I), Ag(I), Rh(II)), screen a panel of chiral ligands (e.g., phosphoramidites, C2-symmetrical scaffolds).[3][8]
-
Verify Catalyst Purity and Activity: Ensure the catalyst is of high purity and has not decomposed. Perform a control reaction with a known, reliable substrate to confirm its activity before proceeding with more complex or novel substrates.
-
Adjust Catalyst Loading: While intuitive to increase loading for higher conversion, sometimes lower catalyst loading can improve selectivity by minimizing background (non-catalyzed) reactions.[9]
-
B. Solvent Effects: The solvent can profoundly influence the stability and geometry of the reaction's transition state. While classic 1,3-dipolar cycloadditions are often described as having little solvent dependence, in asymmetric catalysis where subtle energy differences dictate the outcome, the solvent's polarity, viscosity, and coordinating ability are critical.[10][11]
-
Troubleshooting Steps:
-
Solvent Screening: Create a matrix of solvents with varying polarities (e.g., Toluene, THF, CH2Cl2, Acetonitrile, DMSO). Fluorinated solvents like 2,2,2-trifluoroethanol have also been shown to enhance reaction rates and selectivity in some cases.[12]
-
Consider Solubility: For organocatalysts like proline, solubility is a key factor. Dipolar aprotic solvents (DMSO, DMF) are common, but mixtures like water/methanol can also be effective.[9]
-
C. Reaction Temperature: Lowering the reaction temperature is a classic strategy for enhancing stereoselectivity. This is because the difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT), favoring the lower energy pathway.
-
Troubleshooting Steps:
-
Systematic Temperature Reduction: Decrease the reaction temperature in a stepwise manner (e.g., from room temperature to 0 °C, -20 °C, -40 °C, or -78 °C).
-
Monitor Reaction Time: Be aware that lower temperatures will decrease the reaction rate, requiring significantly longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal balance between selectivity and completion.
-
D. Additives and Co-catalysts: Additives can serve multiple roles, such as acting as a Brønsted acid/base, influencing catalyst aggregation, or modifying the transition state.[13] In proline-catalyzed aldol reactions, for instance, achiral guanidinium salts have been used to completely switch the diastereoselectivity from anti to syn.[14][15]
-
Troubleshooting Steps:
-
Introduce Water: In some organocatalytic reactions, a small amount of water (e.g., 5 mol%) can create a more compact transition state through hydrogen bonding, leading to higher stereoselectivity.[1]
-
Acid/Base Additives: For reactions involving iminium or enamine intermediates, weak acids (e.g., acetic acid) or bases can modulate catalyst activity and selectivity.[13]
-
| Parameter | Troubleshooting Action | Expected Outcome |
| Catalyst | Screen different chiral scaffolds/ligands. | Improved e.e. and/or d.r. |
| Solvent | Test a range from non-polar to polar aprotic. | Enhanced stereoselectivity. |
| Temperature | Decrease from RT to 0 °C, -20 °C, or lower. | Increased e.e. and/or d.r. |
| Additives | Introduce water, weak acids, or specific salts. | Potentially improved selectivity or even a switch in diastereomer. |
Low Reaction Yield and/or Competing Side Reactions
Question: My reaction has poor conversion, or I'm observing significant formation of side products. How can I improve the yield of the desired pyrrolidine?
Answer: Low yields are often due to catalyst deactivation, substrate instability, or unfavorable reaction kinetics.
A. Catalyst Deactivation: Catalysts can lose activity through several mechanisms, including poisoning by impurities, fouling (coking), or thermal decomposition (sintering).[16][17][18]
-
Troubleshooting Steps:
-
Purify Reagents: Ensure all starting materials and solvents are pure and anhydrous. Trace impurities (e.g., water, amines, or sulfur compounds) can act as catalyst poisons.
-
Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation of sensitive catalysts or reagents.
-
Catalyst Regeneration: For some catalysts, regeneration protocols may be available. For example, coked catalysts can sometimes be regenerated by controlled oxidation, while others may require specific washing or treatment procedures.[19][20]
-
B. Substrate-Related Issues: The nature of your starting materials can significantly impact the reaction's success.
-
Troubleshooting Steps:
-
Check Substrate Stability: Confirm that your starting materials are stable under the reaction conditions. Run a control experiment without the catalyst to check for thermal decomposition.
-
Adjust Concentration: Side reactions like self-aldol condensation can be minimized by running the reaction under more dilute conditions.[9]
-
C. Reaction Conditions:
-
Troubleshooting Steps:
-
Optimize Reaction Time: Monitor the reaction profile over time. A reaction left for too long may lead to product decomposition or epimerization, while one stopped too early will have low conversion.
-
Order of Addition: The order in which reagents are added can be crucial. For example, pre-forming a catalyst-substrate complex before adding the second reagent can sometimes prevent side reactions.
-
Difficulty with Product Purification and Analysis
Question: I am struggling to purify my pyrrolidine product and/or accurately determine its enantiomeric excess. What are the best practices?
Answer: Purification of chiral compounds and the subsequent analysis of their stereochemical purity are critical final steps.
A. Purification: Standard column chromatography may not be sufficient to separate enantiomers and can sometimes be challenging for diastereomers.
-
Troubleshooting Steps:
-
Diastereomer Separation: Diastereomers have different physical properties and can typically be separated by careful silica gel chromatography. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, CH2Cl2/methanol).
-
Enantiomer Separation: Enantiomers require a chiral environment for separation. Chiral HPLC is the gold standard. For preparative scale, chiral supercritical fluid chromatography (SFC) is an increasingly popular option.
-
B. Analysis of Enantiomeric Excess (e.e.): Accurate e.e. determination is essential to validate your asymmetric synthesis.
-
Primary Method: Chiral HPLC/GC: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is the most common and reliable method.[21]
-
Alternative Method: Chiral NMR: NMR spectroscopy using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can also be used.[22] This technique is often faster than HPLC for a quick screen but may be less accurate for precise e.e. determination.
Visual Troubleshooting and Workflow Diagrams
To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
Troubleshooting Decision Tree for Low Stereoselectivity
This diagram provides a logical pathway for addressing issues of low enantiomeric or diastereomeric excess.
Caption: A decision tree to systematically troubleshoot low stereoselectivity.
General Catalytic Cycle for Organocatalyzed Pyrrolidine Synthesis
This diagram illustrates a typical enamine-based catalytic cycle common in proline-catalyzed reactions for pyrrolidine synthesis.[24]
Caption: A generalized enamine catalytic cycle for pyrrolidine synthesis.
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction
This protocol is designed to test catalyst activity and establish baseline performance for a given transformation (e.g., a [3+2] cycloaddition).
-
Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst (5-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Reagent Addition: Through the septum, add the anhydrous solvent (e.g., CH2Cl2, 2.0 mL). Cool the flask to the desired temperature (e.g., 0 °C).
-
Add the dipolarophile (e.g., an α,β-unsaturated aldehyde, 0.2 mmol, 1.0 equiv).
-
In a separate vial, prepare a solution of the 1,3-dipole precursor (e.g., an amino ester, 0.24 mmol, 1.2 equiv) in the same anhydrous solvent (1.0 mL).
-
Reaction Initiation: Add the dipole precursor solution to the reaction flask dropwise over 5 minutes.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots.
-
Workup: Once the reaction is complete (or has ceased to progress), quench by adding saturated aqueous NH4Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine yield, d.r. (by 1H NMR), and e.e. (by chiral HPLC).
Protocol 2: General Procedure for Chiral HPLC Analysis
This protocol outlines the steps for determining the enantiomeric excess of a purified pyrrolidine sample.
-
Prepare a Racemic Standard: If not commercially available, synthesize a small amount of the desired product using a non-chiral catalyst (e.g., racemic proline or a simple base like triethylamine) to serve as a racemic standard.
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the HPLC mobile phase or a suitable solvent (e.g., isopropanol).
-
Prepare a solution of your enantiomerically enriched sample at the same concentration.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or photodiode array (PDA) detector.
-
Chiral Column: Select an appropriate chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H). This is the most critical variable and often requires screening.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The ratio must be optimized to achieve baseline separation.[22]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: Select a wavelength where the analyte has strong UV absorbance (e.g., 210 nm or 254 nm).
-
-
Data Analysis:
-
Inject the racemic standard to identify the retention times and confirm the separation of the two enantiomer peaks.[23][25]
-
Inject your enantiomerically enriched sample.
-
Integrate the peak areas for both enantiomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100 .
-
Frequently Asked Questions (FAQs)
Q1: Can I use L-proline for my reaction instead of a more complex, modified pyrrolidine catalyst? A1: Yes, L-proline is a robust and inexpensive catalyst that is effective for many reactions, such as aldol and Mannich reactions.[5][24] However, for more challenging substrates or transformations requiring higher selectivity, modified pyrrolidine catalysts (e.g., diarylprolinol silyl ethers) often provide superior results due to their tailored steric and electronic properties.[6][7] It is often best to start with L-proline as a baseline and move to more advanced catalysts if the desired selectivity is not achieved.
Q2: My reaction is a 1,3-dipolar cycloaddition. How do I know if it is concerted or stepwise? A2: The majority of 1,3-dipolar cycloadditions are considered to be concerted, pericyclic reactions.[10] This is supported by their high stereospecificity with respect to the dipolarophile. However, with certain highly polarized substrates or under metal-catalysis, the mechanism can have significant asynchronous or even stepwise character.[2] For practical purposes in troubleshooting, focusing on the empirical optimization of the chiral catalyst and conditions is usually more productive than deep mechanistic investigation unless standard methods fail.
Q3: What is the difference between enantioselectivity and diastereoselectivity? A3: Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. The outcome is measured by enantiomeric excess (e.e.). Diastereoselectivity refers to the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and arise when a reaction creates a second (or subsequent) stereocenter in a molecule that already has one. The outcome is measured by the diastereomeric ratio (d.r.).
Q4: How can I be sure my starting materials are sufficiently pure and dry? A4: Liquid aldehydes should be distilled before use. Solid reagents should be dried under high vacuum for several hours. Solvents should be obtained from a solvent purification system or distilled from an appropriate drying agent. Using reagents directly from a new bottle from a reputable supplier is often sufficient, but for highly sensitive reactions, taking these extra purification steps can resolve issues of low yield or selectivity.
References
-
1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed. Available at: [Link]
-
Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC - NIH. Available at: [Link]
-
Switching diastereoselectivity in proline-catalyzed aldol reactions - PubMed. Available at: [Link]
-
Switching Diastereoselectivity in Proline-Catalyzed Aldol Reactions - Sci-Hub. Available at: [Link]
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid - SciELO. Available at: [Link]
-
Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions - ResearchGate. Available at: [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. Available at: [Link]
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - ResearchGate. Available at: [Link]
-
A DFT Study of Mechanism, Diastereoselectivity, and Solvent Effects on the 1,3-Dipolar Cycloaddition Reaction between N-Methyltrichloromethylnitrone and Maleimide Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. Available at: [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry | ACS Catalysis. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available at: [Link]
-
10.1: Chiral Proline Based Reactions - Chemistry LibreTexts. Available at: [Link]
-
Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - MDPI. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - OUCI. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
-
A new path to enantioselective substituted pyrrolidines - Mapping Ignorance. Available at: [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
-
Advances in Catalyst Deactivation and Regeneration - MDPI. Available at: [Link]
-
Catalyst Deactivation and Regeneration | Request PDF - ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. Available at: [Link]
-
Catalyst Deactivation and Regeneration - International Journal of Scientific Engineering and Technology. Available at: [Link]
-
Catalyst deactivation - YouTube. Available at: [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC - NIH. Available at: [Link]
-
Special Issue on Catalyst Deactivation and Regeneration - MDPI. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. Available at: [Link]
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Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyrrolidines
Welcome to the technical support center for the N-alkylation of pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The N-alkylation of pyrrolidines is a cornerstone reaction in medicinal chemistry, crucial for synthesizing a vast array of bioactive compounds. However, its apparent simplicity can be deceptive, often leading to challenges such as low yields, over-alkylation, and difficult purifications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our approach is rooted in explaining the causal relationships behind reaction parameters, empowering you to make informed decisions and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Issues in Pyrrolidine N-Alkylation
This table summarizes the most common problems encountered during the N-alkylation of pyrrolidines, their probable causes, and scientifically-grounded solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low to No Yield | 1. Insufficient Base Strength: The pKa of the base's conjugate acid is not sufficiently higher than that of the pyrrolidine N-H, leading to incomplete deprotonation. | Solution: Switch to a stronger base. If using weak inorganic bases like K₂CO₃ fails, consider stronger alternatives such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[1] Rationale: A stronger base ensures a higher concentration of the nucleophilic pyrrolidide anion at equilibrium, driving the reaction forward. |
| 2. Poor Reagent Quality: The alkylating agent may have degraded, or the solvent may contain water, which can quench the base and hydrolyze the alkylating agent. | Solution: Use a fresh bottle of the alkylating agent or purify it before use. Ensure all solvents are anhydrous.[1] Rationale: The success of the SN2 reaction is highly dependent on the purity of the electrophile and the absence of competing nucleophiles like water. | |
| 3. Low Reaction Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature. | Solution: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring progress by TLC or LC-MS.[1] Rationale: Increasing thermal energy accelerates reaction rates for many SN2 processes. However, be cautious of promoting side reactions at excessively high temperatures.[2] | |
| Over-Alkylation (Formation of Quaternary Ammonium Salt) | 1. High Reactivity of Product: The N-alkylated pyrrolidine product can be more nucleophilic than the starting material, leading to a second alkylation event. | Solution: Use the pyrrolidine starting material in excess (2-3 equivalents). Add the alkylating agent slowly or via syringe pump.[2] Rationale: Maintaining a high concentration of the primary nucleophile (starting material) relative to the electrophile (alkylating agent) statistically favors mono-alkylation. |
| 2. Highly Reactive Alkylating Agent: Alkyl iodides or highly reactive agents like methyl iodide are prone to causing over-alkylation. | Solution: Consider using a less reactive alkylating agent (e.g., an alkyl bromide or chloride) and compensating with a higher reaction temperature or longer reaction time.[2] Rationale: This kinetically tempers the reaction, providing a larger window to stop at the desired mono-alkylated product. | |
| 3. Steric Hindrance: If the alkylating agent is not sterically bulky, it may readily react a second time. | Solution: While not always possible, using a more sterically hindered alkylating agent can sometimes prevent quaternization.[3] Rationale: The steric bulk around the nitrogen of the mono-alkylated product can physically block the approach of a second electrophile. | |
| Slow or Incomplete Reaction | 1. Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or may hinder the SN2 transition state. | Solution: Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SN2 reactions.[4] Rationale: These solvents solvate the cation of the base but not the nucleophilic anion, increasing its effective nucleophilicity. |
| 2. Phase Separation: If using an inorganic base like K₂CO₃, it may not be soluble in the organic solvent, leading to a slow heterogeneous reaction. | Solution: Add a phase-transfer catalyst (PTC) such as tetrabutylammonium iodide (TBAI).[3] Rationale: The PTC transports the nucleophilic anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, dramatically increasing the reaction rate. | |
| 3. Leaving Group Inefficiency: Alkyl chlorides or sulfonates can be poor leaving groups compared to bromides or iodides. | Solution: Add a catalytic amount of sodium iodide (NaI) to the reaction mixture (Finkelstein reaction).[5] Rationale: The iodide displaces the poorer leaving group in situ to form a more reactive alkyl iodide, which is then consumed in the main N-alkylation reaction. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base for my N-alkylation reaction?
The choice of base is critical and depends on the acidity of the pyrrolidine N-H and the reactivity of the alkylating agent.
-
Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the first choice due to their low cost, ease of handling, and moderate reactivity. They are typically used in polar aprotic solvents like DMF or acetonitrile.[3] Cesium carbonate is more soluble and often more effective than potassium carbonate. These are suitable for reactive alkylating agents like benzyl bromides or alkyl iodides.
-
Strong Bases (e.g., NaH, LDA, BuLi): These are used when the pyrrolidine is less nucleophilic or when a complete and irreversible deprotonation is required.[1][3] Sodium hydride (NaH) is a common choice, offering a good balance of reactivity and handling. Lithium diisopropylamide (LDA) is extremely powerful but also non-nucleophilic, which can be advantageous.[6] These strong bases must be used under strictly anhydrous and inert conditions (e.g., in THF).
Causality: The base's function is to deprotonate the pyrrolidine, generating a more potent nucleophile. A base that is too weak will result in a low concentration of the active nucleophile, leading to a slow or incomplete reaction. Conversely, an overly strong base might promote side reactions, such as elimination of the alkyl halide.
Q2: My reaction is plagued by over-alkylation. How can I favor mono-alkylation?
Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common side reaction because the mono-alkylated pyrrolidine product is often as nucleophilic, or even more so, than the starting material.[2]
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: Use a stoichiometric excess of the pyrrolidine (e.g., 2-3 equivalents) relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter an unreacted pyrrolidine molecule.[2]
-
Slow Addition: Add the alkylating agent dropwise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the alkylating agent low, disfavoring a second reaction.
-
Reductive Amination: This is arguably the most reliable method for achieving selective mono-alkylation.[2] This two-step, one-pot process involves first forming an iminium ion intermediate from the pyrrolidine and an aldehyde or ketone, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB).[7] This method avoids the use of alkyl halides altogether.
Q3: Are there greener and more sustainable alternatives to using alkyl halides?
Yes, modern catalytic methods offer more environmentally friendly approaches by avoiding the use of pre-functionalized and potentially toxic alkyl halides.
The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology is a leading green alternative.[8] In this process, a transition-metal catalyst (commonly based on Ruthenium[9][10] or Iridium) temporarily "borrows" hydrogen from an alcohol to oxidize it in situ to an aldehyde. The pyrrolidine then condenses with this aldehyde to form an enamine or iminium ion, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. The only byproduct of this elegant process is water.[11] This method allows readily available and benign alcohols to be used as alkylating agents.[12]
Q4: What are the best practices for purifying my N-alkylated pyrrolidine product?
Purification can be challenging due to the basic nature of the product and potential emulsions during aqueous workups.[13]
-
Acid-Base Extraction: This is the most common method. After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate, DCM) and washed with water. To remove unreacted pyrrolidine, the organic layer can be washed with a dilute acid (e.g., 1M HCl). The desired N-alkylated product, now as a protonated salt, will move to the aqueous layer. The layers are separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, which is then back-extracted into an organic solvent.[13]
-
Troubleshooting Emulsions: The increased lipophilicity of N-alkylated pyrrolidines can cause emulsions during extraction. To break them, add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.[13]
-
Chromatography: If extraction fails to provide sufficient purity, column chromatography on silica gel is an option. A common mobile phase is a mixture of dichloromethane and methanol, often with a small amount of triethylamine (~1%) added to prevent the basic product from streaking on the acidic silica gel.
-
Distillation: For products that are liquid and thermally stable, distillation under reduced pressure can be a highly effective method for purification, especially on a larger scale.[2]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in pyrrolidine N-alkylation, guiding the researcher from the initial problem to a viable solution.
Sources
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Identifying and minimizing byproducts in (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine synthesis
Welcome to the technical support center for the synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing byproducts to ensure the highest purity of the final compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Overview of Synthetic Strategies
The synthesis of this compound, a chiral amine, is a critical process in various research and development applications. The most common and efficient synthetic route involves the reductive amination of a suitable precursor. A widely used method is the Eschweiler-Clarke reaction, which methylates a primary or secondary amine using excess formic acid and formaldehyde.[1][2][3][4] This reaction is advantageous as it typically avoids the formation of quaternary ammonium salts and preserves the stereochemistry of chiral amines.[1]
Alternative reductive amination protocols may employ other reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.[5][6] The choice of synthetic route can significantly impact the byproduct profile and the overall purity of the final product.
II. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.
-
Sub-optimal pH: The pH of the reaction mixture is crucial for both imine formation and the subsequent reduction. For Eschweiler-Clarke reactions, the acidic conditions of formic acid are essential. For other reductive aminations, maintaining a pH between 6 and 7 is often necessary to favor iminium ion formation without reducing the carbonyl starting material.[6]
-
Poor Quality Reagents: Degradation of formaldehyde, formic acid, or the starting amine can lead to reduced yields.
-
Product Loss During Work-up: The desired amine product may be lost during extraction or purification steps due to its solubility in the aqueous phase, especially if the pH is not appropriately adjusted.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Optimize Reaction Conditions:
-
Reagent Quality: Use freshly opened or properly stored reagents. The concentration of aqueous formaldehyde solutions should be verified.
-
Work-up Optimization: During aqueous work-up, basify the solution to a pH above 10 to ensure the amine is in its freebase form, minimizing its solubility in water and improving extraction efficiency into an organic solvent.
Problem 2: Presence of Over-Methylated Byproducts
While the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage, certain conditions in other reductive amination methods might lead to undesired methylation.[1]
Possible Causes:
-
Reaction Conditions Favoring Further Alkylation: In reductive amination procedures other than Eschweiler-Clarke, the choice of alkylating agent and reaction conditions can sometimes lead to the formation of quaternary ammonium salts.
Solutions:
-
Employ Eschweiler-Clarke Conditions: This is the most reliable method to prevent over-methylation as the mechanism does not favor the formation of quaternary ammonium salts.[1][8]
-
Stoichiometric Control: In other reductive amination methods, carefully control the stoichiometry of the methylating agent.
Problem 3: Formation of N-Formyl Byproduct
Possible Causes:
-
Side Reaction in Eschweiler-Clarke: Under certain conditions, particularly if the reaction temperature is not sufficiently high or if there is an imbalance in the formaldehyde to formic acid ratio, N-formylation can occur as a competing reaction.
Solutions:
-
Ensure Sufficient Formic Acid: Formic acid acts as the reducing agent. An adequate excess ensures the complete reduction of the intermediate iminium ion.
-
Maintain Optimal Temperature: Heating the reaction mixture to the recommended temperature (typically 80-100°C) drives the reductive amination to completion and minimizes side reactions.[7]
Problem 4: Racemization of the Chiral Center
Possible Causes:
-
Harsh Reaction Conditions: Although the Eschweiler-Clarke reaction is known to preserve chirality, extreme pH or prolonged high temperatures could potentially lead to racemization.[1]
Solutions:
-
Maintain Mild Conditions: Adhere to established protocols regarding temperature and reaction time to minimize the risk of racemization.
-
Chiral Purity Analysis: After synthesis, verify the enantiomeric purity of the product using a suitable chiral chromatography method, such as chiral HPLC or GC.[9]
Problem 5: Contamination with Starting Materials
Possible Causes:
-
Incomplete Reaction: As discussed in Problem 1, the reaction may not have reached completion.
-
Inefficient Purification: The purification method may not be adequate to separate the product from unreacted starting materials.
Solutions:
-
Drive the Reaction to Completion: Utilize reaction monitoring techniques (TLC, LC-MS) to ensure all starting material is consumed.
-
Optimize Purification:
-
Distillation: If the boiling points are sufficiently different, distillation under reduced pressure can be effective.
-
Chromatography: Column chromatography on silica gel or alumina can be used to separate the product from less polar starting materials. The choice of eluent is critical for achieving good separation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Eschweiler-Clarke reaction and why is it preferred for this synthesis?
A1: The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] The mechanism proceeds through the formation of an iminium ion from the reaction of the amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which subsequently decomposes to carbon dioxide.[4] This process is repeated for primary amines to yield a tertiary amine. It is preferred because it is a one-pot reaction that effectively prevents the formation of quaternary ammonium salts, a common side reaction in other methylation methods.[1][4] Additionally, the reaction conditions are generally mild enough to preserve the stereochemical integrity of chiral centers.[1]
Q2: What analytical techniques are recommended for identifying byproducts in the synthesis?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the product from non-volatile byproducts and unreacted starting materials.[9][12] Coupling with a mass spectrometer (LC-MS) allows for the identification of the separated components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the product and any significant impurities present.
Q3: How can I remove residual starting amine from my final product?
A3: If the starting amine persists after the reaction, an acid wash during the work-up can be effective. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), both the product and the starting amine will be protonated and move into the aqueous layer. Subsequent basification of the aqueous layer followed by extraction with an organic solvent should recover the amines. If co-distillation is an issue, careful fractional distillation under reduced pressure or column chromatography are the preferred methods for separation.
Q4: Can other reducing agents be used for this synthesis?
A4: Yes, other reducing agents can be used in alternative reductive amination protocols. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices.[5][6] However, it's important to note that sodium cyanoborohydride is highly toxic.[6] Sodium triacetoxyborohydride is a milder and more selective reagent that is often preferred. The choice of reducing agent will depend on the specific substrate and desired reaction conditions.
Q5: What are the key safety precautions to consider during this synthesis?
A5:
-
Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Formic Acid: Is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.
-
Flammable Solvents: Many organic solvents used for extraction and chromatography are flammable. Work away from ignition sources.
-
Pressure Build-up: The Eschweiler-Clarke reaction evolves carbon dioxide gas, which can cause pressure to build up in a sealed reaction vessel.[2] Ensure the reaction is performed in an open or vented system.
IV. Visualizing the Process
Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Eschweiler-Clarke Reaction Mechanism
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
V. References
-
RP-HPLC to Compare Genotoxic Impurities in Extracted and Synthetic Nicotine. (2024, November 7). Vertex AI Search. Retrieved from
-
Identification and quantitative analysis of impurities in tobacco-derived and synthetic nicotine - PubMed. (2025, October 29). PubMed. Retrieved from
-
Knowing your nicotine: Biomarkers distinguish tobacco-derived nicotine from synthetic - 2024 - Wiley Analytical Science. (2024, March 18). Wiley Analytical Science. Retrieved from
-
Eschweiler–Clarke reaction - Wikipedia. Wikipedia. Retrieved from
-
Eschweiler-Clarke reaction. Name-Reaction.com. Retrieved from
-
Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine - Semantic Scholar. (2024, October 14). Semantic Scholar. Retrieved from
-
Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples | Reynolds Science. Reynolds Science. Retrieved from
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. MDPI. Retrieved from
-
Eschweiler-Clarke Reaction - NROChemistry. NROChemistry. Retrieved from
-
Eschweiler–Clarke reaction - Grokipedia. Grokipedia. Retrieved from
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from
-
Reductive amination with zinc powder in aqueous media - Beilstein Journals. Beilstein Journals. Retrieved from
-
Myers Chem 115. Myers Chem. Retrieved from
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. mdpi.com [mdpi.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. grokipedia.com [grokipedia.com]
- 8. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Identification and quantitative analysis of impurities in tobacco-derived and synthetic nicotine: Is synthetic nicotine really safe and pure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Validation for the Quantification of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Welcome to the technical support center for the analytical method validation of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and frequently asked questions during the quantification of this chiral compound. Our goal is to equip you with the necessary knowledge to develop, validate, and troubleshoot a robust analytical method in line with global regulatory standards.
The quantification of this compound, a compound structurally related to nicotine, is critical in various stages of pharmaceutical development. Due to its chiral nature, a stereospecific analytical method is often required to accurately determine its concentration in different matrices.[1][2][3][4][5] This guide will primarily focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for its high sensitivity and selectivity in quantifying small molecules in complex matrices.[6][7][8][9]
Troubleshooting Guide
Even with a well-designed method, unforeseen issues can arise during validation and routine sample analysis. This section addresses common problems in a question-and-answer format, providing a logical approach to problem-solving.
Chromatography & Peak Shape Issues
Question: I'm observing poor peak shape (tailing or fronting) for my analyte. What are the likely causes and how can I fix it?
Answer: Poor peak shape is a common issue that can significantly impact the accuracy and precision of your quantification.[10][11] Here’s a breakdown of potential causes and solutions:
-
Column Overload: Injecting a sample with a concentration exceeding the column's capacity can lead to peak fronting.
-
Solution: Dilute your sample or inject a smaller volume. Ensure your highest calibration standard is within the linear range of the detector and the capacity of the column.
-
-
Secondary Interactions: The basic nature of the analyte can lead to interactions with residual acidic silanol groups on the silica-based column packing, causing peak tailing.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For a basic compound like this, a higher pH (e.g., using an ammonium bicarbonate buffer) can suppress the ionization of silanol groups, reducing tailing.[12]
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology (e.g., BEH) to minimize silanol interactions. A phenyl column can also provide alternative selectivity.[9]
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (use with caution as it can suppress MS signal) or using an MS-friendly additive like ammonium formate or acetate can improve peak shape.
-
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to distorted peak shapes.
-
Solution:
-
Guard Column: Always use a guard column to protect your analytical column.
-
Column Washing: Implement a robust column washing procedure after each batch. Flushing with a strong solvent can help remove contaminants.
-
Column Replacement: If the problem persists, the column may have reached the end of its lifespan and needs to be replaced.
-
-
Sensitivity & Detection Issues
Question: My analyte signal is unexpectedly low or inconsistent. What should I investigate?
Answer: A loss in sensitivity can be attributed to issues with the sample, the LC system, or the mass spectrometer.[10][11][13] A systematic approach is key to identifying the root cause.
-
Sample Preparation:
-
Inefficient Extraction: Your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficiently recovering the analyte.[6][14]
-
Solution: Re-evaluate your extraction procedure. Optimize parameters like pH, solvent choice, and mixing time. Perform recovery experiments to assess the efficiency of your extraction.
-
-
Analyte Stability: The analyte may be degrading during sample collection, storage, or processing.
-
Solution: Conduct stability studies (e.g., freeze-thaw, bench-top, long-term) to assess the stability of the analyte in the given matrix and conditions.[15]
-
-
-
LC System:
-
Leaks: A leak in the system can lead to a loss of sample and inconsistent flow rates, resulting in lower and variable signal intensity.
-
Solution: Visually inspect all fittings and connections for any signs of leakage. Monitor the system pressure; a fluctuating or lower-than-usual pressure can indicate a leak.[16]
-
-
Injector Issues: Problems with the autosampler, such as a clogged needle or incorrect injection volume, can lead to inconsistent results.
-
Solution: Perform an injector calibration and maintenance. Check for carryover by injecting a blank after a high concentration standard.[13]
-
-
-
Mass Spectrometer:
-
Ion Source Contamination: The ion source is prone to contamination from the sample matrix and mobile phase, leading to ion suppression and reduced sensitivity.
-
Solution: Regularly clean the ion source components, such as the capillary and ion transfer tube, according to the manufacturer's recommendations.[11]
-
-
Incorrect MS Parameters: Suboptimal MS parameters (e.g., collision energy, declustering potential) can result in poor fragmentation and low signal intensity.
-
Solution: Ensure that the MS is tuned and calibrated. Infuse a standard solution of the analyte to optimize the compound-specific parameters.[6]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation of analytical methods for quantifying this compound, with a focus on regulatory expectations.
1. What are the key validation parameters I need to assess according to regulatory guidelines?
According to the International Council for Harmonisation (ICH) Q2(R1) guideline, as well as guidance from the FDA and EMA, the following parameters are essential for validating a quantitative analytical method:[17][18][19][20][21][22]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) and comparing the measured value to the nominal value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
2. How do I establish the specificity of my method for the (S)-enantiomer?
Since the target analyte is a specific stereoisomer, demonstrating chiral specificity is crucial.
-
Chiral Chromatography: The primary approach is to use a chiral stationary phase (CSP) in your HPLC or UPLC system that can resolve the (S)- and (R)-enantiomers.[1][2] The method should demonstrate baseline separation of the two enantiomers.
-
Reference Standard: You will need a reference standard of the (R)-enantiomer to confirm its retention time and ensure it does not interfere with the quantification of the (S)-enantiomer.
-
Forced Degradation Studies: To demonstrate specificity against potential degradation products, you should expose the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the stressed samples to ensure that no degradation products co-elute with the analyte peak.[23]
3. What are the acceptance criteria for accuracy and precision?
The acceptance criteria can vary depending on the application (e.g., drug substance vs. bioanalysis). For bioanalytical methods, the FDA and EMA guidelines provide specific criteria.[15][17][18]
| Validation Parameter | Acceptance Criteria (Bioanalytical) |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the LOQ, where it should be within ±20%. |
| Precision (RSD) | The RSD should not exceed 15%, except at the LOQ, where it should not exceed 20%. |
4. What is the importance of using an internal standard, and what should I consider when choosing one?
An internal standard (IS) is essential for correcting for variability in sample preparation and instrument response. An ideal IS should be chemically similar to the analyte but distinguishable by the detector.
-
Stable Isotope-Labeled (SIL) Internal Standard: The gold standard for LC-MS/MS is a SIL version of the analyte (e.g., deuterated or ¹³C-labeled). It has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization, but is easily distinguished by its higher mass.
-
Structural Analog: If a SIL-IS is not available, a structural analog that is not present in the samples can be used. However, it may not perfectly mimic the behavior of the analyte, potentially leading to less accurate correction.
5. How do I handle matrix effects in my bioanalytical method?
Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix, can significantly impact the accuracy and reliability of LC-MS/MS methods.[24]
-
Assessment: Matrix effects should be evaluated during method validation by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Mitigation Strategies:
-
Improved Sample Cleanup: Use a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your chromatography to separate the analyte from the matrix components that are causing the ion suppression or enhancement.
-
Use of a SIL-IS: A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, providing effective correction.
-
Experimental Protocols & Workflows
Protocol: System Suitability Test (SST)
A system suitability test should be performed before each analytical run to ensure the LC-MS/MS system is performing adequately.[16]
-
Prepare SST Solution: Prepare a solution of the analyte and internal standard in the mobile phase at a concentration that gives a good signal-to-noise ratio (e.g., mid-level QC concentration).
-
Injections: Make at least five replicate injections of the SST solution at the beginning of the run.
-
Acceptance Criteria:
-
Peak Area Precision: The RSD of the analyte and IS peak areas should be ≤ 15%.
-
Retention Time Precision: The RSD of the retention times for the analyte and IS should be ≤ 2%.
-
Peak Shape: The tailing factor for the analyte peak should be between 0.8 and 1.5.
-
Workflow Diagram: Troubleshooting Loss of Sensitivity
Caption: A logical workflow for troubleshooting low or inconsistent signal intensity.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Wang, L., et al. (2013). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS One. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Pharma Specialists. (2024). Common Problems in Analytical Method Validation. [Link]
-
Shimadzu. Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
Kumar, P., et al. (2015). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PMC - NIH. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Phenomenex. (2022). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. [Link]
-
Springer Nature Experiments. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC - NIH. [Link]
-
Pharmuni. (2025). The Hidden Risks in Analytical Method Validation. [Link]
- Google Patents. RU2753492C1 - Chiral separation of mixture of nicotine enantiomers.
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Charles River Laboratories. LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]
-
Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
ResearchGate. Chiral analysis of the (S)- and (R)-nicotine enantiomers. [Link]
-
ResearchGate. (2024). LC/MS Troubleshooting Guide. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
Contract Laboratory. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. [Link]
-
Veeprho. (2023). 5 Common Challenges in Pharma Drug substance Process Validation. [Link]
-
Korea Science. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). [Link]
-
ResearchGate. (2025). A rapid separation and quantification of nicotine and nicotine related substances using UPLC in pharmaceutical formulations. [Link]
-
BioPharm International. Challenges in Analytical Method Development and Validation. [Link]
-
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]
-
Sciensano. Accepted Manuscript. [Link]
-
MDPI. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2025). (PDF) Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review. [Link]
-
NIH. (2021). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation. [Link]
-
PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. [Link]
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- 3. RU2753492C1 - Chiral separation of mixture of nicotine enantiomers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 7. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]
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Navigating the Labyrinth: A Guide to Addressing Matrix Effects in LC-MS/MS Analysis of Pyrrolidine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of LC-MS/MS for the quantitative analysis of pyrrolidine-containing compounds. While this analytical technique offers unparalleled sensitivity and selectivity, the journey from sample to reliable data is often complicated by the phenomenon of "matrix effects."[1]
This resource will serve as your in-depth guide to understanding, diagnosing, and mitigating these effects to ensure the accuracy and robustness of your analytical methods. We will move beyond generic advice and delve into the specifics that can make or break the analysis of this important class of compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions surrounding matrix effects in the context of pyrrolidine compound analysis.
Q1: What exactly are "matrix effects," and why should I be concerned when analyzing pyrrolidine compounds?
A1: In LC-MS/MS, the "matrix" refers to all the components in your sample other than your target analyte (the pyrrolidine compound).[2] This includes endogenous substances like proteins, salts, and lipids, especially phospholipids, which are notorious for causing issues.[3][4][5] Matrix effects are the alteration of your analyte's ionization efficiency—either suppression or enhancement—caused by these co-eluting matrix components in the mass spectrometer's ion source.[1][2][6] This interference can lead to inaccurate quantification, poor reproducibility, and diminished sensitivity.[2][7][8]
Pyrrolidine compounds, often being polar and basic, can present unique challenges. Their chromatographic behavior might lead them to elute in regions dense with matrix interferences, particularly in complex biological samples like plasma or urine.
Q2: I'm observing significant ion suppression for my pyrrolidine analyte. What are the most likely culprits?
A2: Ion suppression is the more common of the two matrix effects.[9] Several factors could be at play:
-
Competition for Ionization: In the electrospray ionization (ESI) source, your analyte and co-eluting matrix components compete for the available charge and space at the droplet surface for transfer into the gas phase.[2][10][11] If matrix components are present in high concentrations, they can monopolize this process, leaving fewer ions of your analyte to be detected.
-
Phospholipids: In bioanalysis (e.g., plasma, serum), phospholipids are a primary cause of ion suppression.[3][4][5] They are abundant and can co-extract with analytes, often eluting across a broad chromatographic range.[12]
-
Insufficient Sample Cleanup: The most direct cause is often an inadequate sample preparation method that fails to sufficiently remove these interfering endogenous substances before the sample is injected into the LC-MS/MS system.[2]
Q3: Can't I just use a stable isotope-labeled internal standard (SIL-IS) to correct for everything?
A3: While a SIL-IS is the gold standard and highly recommended for compensating for matrix effects, it's not a magic bullet.[13][14][15] A SIL-IS, being chemically identical to the analyte, should ideally co-elute and experience the same degree of ion suppression or enhancement, thus providing a reliable correction.[15] However, there are caveats. A SIL-IS may mask underlying issues with your method, such as poor recovery or instability.[14] Furthermore, in cases of severe ion suppression, the signal of both the analyte and the SIL-IS can be diminished to a point where sensitivity is compromised.[9] Therefore, the best practice is to first minimize matrix effects and then use a SIL-IS to compensate for any remaining, unavoidable variability.[16]
Troubleshooting Guide: From Problem to Solution
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: Inconsistent and Irreproducible Quantification
-
Symptoms: You observe high variability (%CV) in your quality control (QC) samples, and your calibration curve has poor linearity (R² < 0.99). Re-injections of the same sample yield significantly different results.
-
Underlying Cause: This is a classic manifestation of variable matrix effects. The composition and concentration of interfering components can differ from one sample to another, leading to inconsistent ion suppression or enhancement.[17]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results.
-
Step 1: Assess the Matrix Effect: Before making changes, you need to confirm and quantify the extent of the problem. A post-extraction addition experiment is a standard approach.[1][16]
-
Step 2: Improve Sample Preparation: If significant matrix effects are confirmed, your first line of defense is a more rigorous sample cleanup. Simple "dilute and shoot" or protein precipitation methods are often insufficient.[18] Consider the following:
-
Liquid-Liquid Extraction (LLE): Can be effective at removing highly polar interferences like salts and some phospholipids. However, recovery of polar pyrrolidine compounds can be challenging.[3][18]
-
Solid-Phase Extraction (SPE): Offers high selectivity. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for removing a broad range of interferences.[18] For the analysis of N-methyl-2-pyrrolidinone in swine liver, a mixed-mode SPE cartridge was successfully used to remove matrix interferences.[19]
-
Phospholipid Removal Plates/Cartridges: These specialized products, often utilizing technologies like HybridSPE, are designed to specifically target and remove phospholipids.[4]
-
-
Step 3: Optimize Chromatography: The goal is to chromatographically separate your pyrrolidine analyte from the region(s) of ion suppression.[7][10] You can identify these regions using a post-column infusion experiment.[10][16] Strategies include:
-
Altering the mobile phase gradient to shift the retention time of your analyte.
-
Changing the mobile phase pH to alter the retention of basic pyrrolidine compounds relative to phospholipids.[18]
-
Switching to a column with a different chemistry (e.g., HILIC for very polar compounds). A hydrophilic interaction chromatography (HILIC) method was successfully developed for the determination of N-methyl-2-pyrrolidinone.[19]
-
-
Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Once you have minimized the matrix effect through sample preparation and chromatography, incorporate a SIL-IS to compensate for any residual, unavoidable effects.[6] This is crucial for achieving the highest level of accuracy and precision.[13][14] A deuterated internal standard of N-methyl-2-pyrrolidinone was shown to completely compensate for ion-suppression effects.[19]
-
Problem 2: Poor Sensitivity and High Limits of Detection (LOD)
-
Symptoms: Your analyte signal is weak, even for higher concentration standards, and the signal-to-noise ratio is low, making it difficult to achieve your desired lower limit of quantitation (LLOQ).
-
Underlying Cause: This is a direct consequence of significant ion suppression. The majority of your analyte ions are failing to reach the detector, resulting in a drastically reduced signal.[20]
-
Troubleshooting Workflow: The steps are similar to addressing inconsistency, but the focus is on maximizing signal intensity.
Caption: Workflow for troubleshooting poor sensitivity.
-
Step 1: Identify Suppression Zones: A post-column infusion experiment is invaluable here. It will visually show you where in the chromatogram the most severe ion suppression is occurring.[10][16]
-
Step 2: Aggressive Sample Cleanup: Your primary goal is to remove the compounds causing the suppression. This may require a more advanced sample preparation technique than you are currently using. As mentioned, mixed-mode SPE or specific phospholipid removal strategies are excellent choices.[4][18]
-
Step 3: Chromatographic Resolution: Use the information from your post-column infusion to adjust your LC method so that your pyrrolidine compound elutes in a "quiet" region of the chromatogram, away from the major zones of ion suppression.[7][10]
-
Step 4: Optimize Ion Source Parameters: While less impactful than sample prep and chromatography, ensuring your ion source parameters (e.g., gas flows, temperatures, voltages) are optimized for your specific analyte can help maximize its ionization efficiency.
-
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike method to calculate the Matrix Factor (MF), a quantitative measure of ion suppression or enhancement.
Objective: To determine the percentage of signal suppression or enhancement for a pyrrolidine analyte in a specific matrix.
Materials:
-
Blank matrix (e.g., plasma, urine) from at least 6 different sources.
-
Pyrrolidine analyte and SIL-IS stock solutions.
-
Validated sample preparation method (e.g., SPE cartridges).
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set 2 (Post-Spike Matrix): Process six different lots of blank matrix through your entire sample preparation procedure. After the final elution and evaporation step, spike the dried extract with the analyte and SIL-IS (at the same concentration as Set 1) in the reconstitution solvent.[16]
-
Set 3 (Pre-Spike Matrix): Spike the analyte and SIL-IS into the six lots of blank matrix before starting the sample preparation procedure. Process these samples. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the SIL-IS.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Mean Analyte/IS Peak Area Ratio in Set 1)
-
This is the most critical value. An IS-Normalized MF close to 1 demonstrates that the SIL-IS is effectively compensating for the matrix effect.[21]
-
-
Recovery:
-
Recovery % = (Mean Peak Area of Analyte in Set 3 / Mean Peak Area of Analyte in Set 2) * 100
-
-
Data Interpretation:
| Parameter | Value | Interpretation | Action Required |
| Matrix Factor (MF) | < 0.85 or > 1.15 | Significant ion suppression or enhancement is present. | Optimize sample prep and/or chromatography. |
| IS-Normalized MF | 0.85 - 1.15 | The SIL-IS is effectively compensating for the matrix effect. | Method is likely acceptable for quantification. |
| %CV of IS-Normalized MF | > 15% | The matrix effect is variable across different lots of matrix. | Further method optimization is needed. |
By systematically applying the principles and protocols outlined in this guide, you can confidently identify, troubleshoot, and overcome the challenges posed by matrix effects in the LC-MS/MS analysis of pyrrolidine compounds, leading to more accurate, reliable, and robust data.
References
-
Taylor & Francis Online. (2011, February 21). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]
-
PMC - NIH. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Retrieved from [Link]
-
American Pharmaceutical Review. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. Retrieved from [Link]
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
ACS Publications. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Retrieved from [Link]
-
Labsci @ Pittcon. (2025, March 3). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Retrieved from [Link]
-
Taylor & Francis Online. Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]
-
PubMed. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Retrieved from [Link]
-
PMC - NIH. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
Chromservis. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
Waters Corporation. (2025, August 10). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Retrieved from [Link]
-
Chromatography Online. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
YouTube. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]
-
Semantic Scholar. Ion suppression in LC-MS-MS: A case study. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Retrieved from [Link]
-
PubMed. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Retrieved from [Link]
-
ResearchGate. (2025, March 1). Enhancing Pyrrolizidine Alkaloid Separation and Detection: LC-MS/MS Method Development and Integration of Ion Mobility Spectrometry into the LC-HRMS Workflow. Retrieved from [Link]
-
PubMed. (2025, May 10). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. Retrieved from [Link]
-
PubMed. (2021, December 11). LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines. Retrieved from [Link]
-
PubMed. (2021, October 11). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]
-
PubMed. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Retrieved from [Link]
-
Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Retrieved from [Link]
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- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
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- 11. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 12. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. scispace.com [scispace.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
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- 18. researchgate.net [researchgate.net]
- 19. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tandfonline.com [tandfonline.com]
Scalable synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine for industrial applications
Technical Support Center: Scalable Synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scalable synthesis of this compound. The content is structured in a practical question-and-answer format to directly address common challenges and frequently asked questions encountered during laboratory and industrial-scale production.
I. Synthesis Overview & Core Workflow
The most robust and scalable synthetic route to this compound originates from the readily available chiral building block, L-proline. The general pathway involves a multi-step process encompassing reduction, N-methylation, functional group activation, and a final amination step. Understanding this workflow is critical for effective troubleshooting.
The synthesis can be logically divided into two primary stages:
-
Formation of the Key Intermediate: Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanol, also known as N-Methyl-L-prolinol.
-
Conversion to the Final Product: Transformation of the hydroxyl group of the intermediate into the target N,N'-dimethylated diamine.
Below is a diagram illustrating the typical synthetic workflow.
Caption: General workflow for the synthesis of the target compound from L-proline.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis. Each entry details the symptoms, probable causes, and validated solutions.
Q1: My yield for the reduction of L-proline to (S)-prolinol using Lithium Aluminum Hydride (LiAlH₄) is consistently low (<70%). What's going wrong?
A1: Low yields in this critical reduction step are common during scale-up and typically trace back to issues with reagents, reaction conditions, or the work-up procedure.
-
Probable Cause 1: Inactive LiAlH₄. LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric humidity or residual water in the solvent.
-
Solution: Always use a fresh bottle of LiAlH₄ or titrate older batches to determine their active hydride content. Ensure your reaction solvent (typically THF or diethyl ether) is rigorously dried over a suitable agent like sodium/benzophenone or molecular sieves.
-
-
Probable Cause 2: Inefficient Quenching/Work-up. The work-up procedure for LiAlH₄ reactions is crucial for liberating the amino alcohol from its aluminum salt complex. Improper quenching can lead to the product being trapped in the solid aluminum salts, significantly reducing the isolated yield.
-
Solution: Employ a Fieser work-up protocol. After the reaction is complete and cooled, slowly and sequentially add water, followed by 15% aqueous NaOH, and then more water. The precise ratios are critical for forming a granular, easily filterable aluminum salt precipitate.
-
-
Probable Cause 3: Temperature Control. While the reaction is often run at reflux, the initial addition of the L-proline solution to the LiAlH₄ suspension should be done cautiously at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for the intermediate complex and appropriate boiling point. |
| Temperature | Initial addition at 0 °C, then reflux | Controls initial exotherm, then drives reaction to completion. |
| Work-up | Fieser Method (H₂O, 15% NaOH, H₂O) | Forms granular Al salts for easy filtration and maximal product recovery.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of LiAlH₄ by atmospheric moisture and oxygen. |
Q2: During the conversion of the activated intermediate (tosylate/halide) with methylamine, I observe significant amounts of a quaternary ammonium salt by-product. How can this be prevented?
A2: The formation of a quaternary ammonium salt is a classic example of over-alkylation, where the desired product, a tertiary amine, acts as a nucleophile and reacts with another molecule of the activated intermediate.
-
Probable Cause: Incorrect Stoichiometry or Slow Addition. If the activated intermediate is present in excess relative to the methylamine nucleophile, or if the methylamine concentration depletes locally, the newly formed product can compete for the remaining electrophile.
-
Solution: Use a significant excess of methylamine (e.g., 5-10 equivalents). This ensures that the concentration of the primary amine nucleophile is always much higher than the tertiary amine product. For industrial applications, this is often done in a pressure reactor to maintain the volatile methylamine in the liquid phase and drive the reaction. A slow, controlled addition of the activated intermediate to the methylamine solution also helps maintain this favorable concentration gradient.
-
Q3: The final distillation of my product results in a lower-than-expected yield and some high-boiling residue. What could be causing this product loss?
A3: Product loss during distillation often points to thermal instability or the presence of non-volatile impurities.
-
Probable Cause 1: Thermal Degradation. Although the target compound is relatively stable, prolonged exposure to high temperatures can lead to decomposition, especially if catalytic impurities are present.
-
Solution: Purify the product using vacuum distillation. Lowering the pressure significantly reduces the boiling point, allowing the product to distill at a lower, safer temperature. Ensure the distillation apparatus is clean and free of acidic or basic residues.
-
-
Probable Cause 2: Formation of Non-Volatile Salts. If the crude product contains acidic impurities or if the work-up was incomplete, the basic amine product can form salts that will not distill.
-
Solution: Before distillation, perform a base wash (e.g., with dilute NaOH or K₂CO₃ solution) on an organic solution of your crude product, followed by drying over an anhydrous agent like MgSO₄ or K₂CO₃. This will neutralize any acidic impurities and break any existing salts, converting your product back to its freebase form for efficient distillation.
-
III. Frequently Asked Questions (FAQs)
Q1: For an industrial synthesis, is it better to start from L-proline or purchase the intermediate, (S)-prolinol?
A1: The decision depends on a cost-benefit analysis. L-proline is a commodity amino acid and is significantly cheaper than (S)-prolinol. However, the reduction step requires large quantities of hazardous and expensive hydride reagents like LiAlH₄ and involves significant safety and waste disposal considerations. For large-scale manufacturing, developing a catalytic hydrogenation process for L-proline or its ester could be more economical and sustainable in the long run than a stoichiometric hydride reduction. Purchasing (S)-prolinol simplifies the process but comes at a higher raw material cost.
Q2: What are the most critical process parameters (CPPs) to monitor for a safe and reproducible scale-up?
A2: The following CPPs are vital:
-
Temperature Control: Especially during the highly exothermic LiAlH₄ reduction and the subsequent quenching. Runaway reactions are a major hazard.
-
Reagent Addition Rate: Slow, controlled addition is key for managing exotherms and minimizing side reactions, as discussed in the troubleshooting section.
-
Pressure Management: When using volatile reagents like methylamine at elevated temperatures, the reaction must be conducted in a certified pressure vessel with appropriate monitoring and relief systems.
-
Inert Atmosphere: Maintaining an inert atmosphere (N₂ or Ar) is critical in steps involving moisture-sensitive reagents like LiAlH₄ or organometallics to prevent degradation and ensure stoichiometric efficiency.
Q3: Which analytical techniques are essential for quality control?
A3: A combination of techniques is necessary for comprehensive quality control:
-
In-Process Controls (IPCs): TLC or GC-MS can be used to monitor the disappearance of starting materials and the appearance of the product to determine reaction completion.
-
Final Product Purity: A quantitative purity assessment should be performed using Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the final product and key intermediates.
-
Chiral Purity: The enantiomeric excess (e.e.) is critical. This must be determined using a chiral chromatography method, either chiral GC or chiral HPLC, by comparing the product to a racemic or enantiomerically distinct standard.
Q4: What are the primary safety hazards in this synthesis?
A4: The primary hazards stem from the reagents used:
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including fire-retardant lab coats and face shields.
-
Methylamine: A toxic, flammable, and corrosive gas/liquid. It is typically supplied as a solution or a liquefied gas. Operations must be conducted in a well-ventilated fume hood or a closed system, and appropriate respiratory protection should be used.
-
Reactive Intermediates (e.g., Tosylates, Halides): These are alkylating agents and should be handled with care as they are potential irritants and sensitizers.
Caption: Decision workflow for troubleshooting common synthesis issues.
IV. References
-
BIOSYNCE. (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. Available at:
-
Benchchem. An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline. Available at:
-
Organic Syntheses. L-Proline, 2-methyl-. Available at: [Link]
-
Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515. Available at: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
Chembid. N-Methyl-L-prolinol: A Comprehensive Overview. Available at: [Link]
-
Ataman Kimya. L-PROLINE. Available at: [Link]
-
Google Patents. CN110590706B - Preparation method of N-methylpyrrolidine. Available at:
-
ResearchGate. (2016). Green Organic Synthesis of N-Methylpyrrolidine. Journal of Science and Technology, 54(2), 231-237. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Stereoisomers of Citalopram: (S)-Citalopram vs. (R)-Citalopram
In the landscape of modern pharmacology, the principle of chirality is a cornerstone of drug design and development. The differential effects of enantiomers—non-superimposable mirror-image molecules—can range from therapeutically significant to toxicologically critical. A quintessential example of this stereoselectivity is found in the selective serotonin reuptake inhibitor (SSRI) citalopram. Initially marketed as a racemic mixture, its therapeutic action is now understood to be overwhelmingly dictated by one of its enantiomers, (S)-citalopram, commercially known as escitalopram.[1]
This guide provides a comprehensive comparison of (S)-citalopram and (R)-citalopram, delving into their distinct pharmacodynamics, pharmacokinetic profiles, and the underlying mechanistic basis for their differences. We will explore the experimental data that substantiates these distinctions and provide detailed protocols for their analytical separation and functional characterization.
Pharmacodynamic Profile: A Tale of Two Enantiomers at the Serotonin Transporter
The primary therapeutic target of citalopram is the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft.[2][3] The antidepressant effect of citalopram is achieved by inhibiting this transporter, thereby increasing the extracellular concentration of serotonin. However, the two enantiomers of citalopram interact with SERT in a remarkably different manner.
(S)-Citalopram (Escitalopram): The Eutomer
(S)-citalopram is the pharmacologically active enantiomer, or "eutomer." It binds with high affinity to the primary, orthosteric binding site (S1) on the SERT, potently inhibiting serotonin reuptake.[1][4] This action is responsible for the clinical efficacy of both racemic citalopram and pure escitalopram.[5] Furthermore, studies suggest that (S)-citalopram also binds to a secondary, allosteric site (S2) on the transporter. This allosteric binding is thought to stabilize the conformation of the transporter, slowing the dissociation rate of the (S)-citalopram molecule from the primary site and prolonging its inhibitory effect.[6][7][8]
(R)-Citalopram: The Distomer's Unexpected Role
Conversely, (R)-citalopram, the "distomer," has a significantly lower affinity for the primary SERT binding site—approximately 30 to 40 times weaker than its S-counterpart.[4] Initially considered merely an inactive impurity, subsequent research has unveiled a more complex and counterproductive role.[9] (R)-citalopram appears to bind to the allosteric site on SERT, but in a way that antagonizes the action of (S)-citalopram.[4][10] This interaction can hinder the binding of (S)-citalopram to the primary site, effectively reducing its therapeutic efficacy.[4][11]
This antagonistic relationship explains the clinical observation that escitalopram is more effective and has a faster onset of action than a dose of racemic citalopram containing the equivalent amount of the (S)-enantiomer.[4][10] The presence of (R)-citalopram in the racemic mixture essentially limits the therapeutic potential of its active counterpart.[4]
The following diagram illustrates the differential binding and resulting functional outcomes of (S)- and (R)-citalopram at the serotonin transporter.
Caption: Differential binding of citalopram enantiomers to the serotonin transporter (SERT).
The disparity in the enantiomers' activity is clearly reflected in their binding affinities (Ki) and functional inhibition constants (IC50).
| Compound | Target | Binding Affinity (Ki) | Functional Assay (IC50) | Reference |
| (S)-Citalopram | Human SERT | ~2.6 - 5 nM | ~17.7 nM (in JAR cells) | [10][12] |
| (R)-Citalopram | Human SERT | ~330 nM | >100-fold weaker than (S)-form | [10] |
| Racemic Citalopram | Human SERT | ~2x Ki of (S)-form | N/A | [4] |
Note: Absolute values can vary based on experimental conditions (e.g., cell line, radioligand).
Pharmacokinetic Profiles: Absorption, Metabolism, and Stereostability
While pharmacodynamics explain what the drug does to the body, pharmacokinetics describe what the body does to the drug. For chiral compounds, stereoselective metabolism can lead to different plasma concentrations and durations of action for each enantiomer.
-
Absorption and Bioavailability : After oral administration, citalopram is well-absorbed with a bioavailability of about 80%.[5][13] Peak plasma levels are typically reached within 1-4 hours.[5][13] Pharmacokinetic studies have shown that (R)-citalopram does not significantly interfere with the absorption or transit across the blood-brain barrier of (S)-citalopram.[4]
-
Metabolism : Citalopram is metabolized in the liver primarily by cytochrome P450 enzymes, including CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[5][13] This process leads to the formation of metabolites such as demethylcitalopram (DCT) and didemethylcitalopram (DDCT).[2] Studies indicate that the metabolism is stereoselective, with the active (S)-enantiomer being metabolized faster than the (R)-enantiomer.[10] This can result in higher steady-state plasma concentrations of the antagonistic (R)-citalopram during chronic treatment with the racemic mixture.[10]
-
Stereochemical Stability : A critical factor in chiral drug development is whether one enantiomer can convert into the other in vivo (racemization). For citalopram, its chiral center is stable, and there is no evidence of in vivo conversion from the (S)- to the (R)-enantiomer or vice versa.[4] This stability is what makes the development and administration of the pure (S)-enantiomer (escitalopram) a viable and superior therapeutic strategy.
Experimental Protocols for Enantiomer Characterization
The objective comparison of enantiomers relies on robust and validated analytical and functional assays. Below are foundational protocols for the characterization of citalopram stereoisomers.
Objective: To separate and quantify (S)- and (R)-citalopram from a racemic mixture or to determine the enantiomeric purity of escitalopram.
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at distinct retention times.
Methodology:
-
System Preparation: An HPLC system equipped with a UV detector is used. The chosen CSP is critical; a derivatized cellulose column such as Chiralcel® OC is effective.[14]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, isopropanol, and diethylamine (e.g., in a ratio of 85:15:0.2, v/v/v).[14] The mobile phase is filtered and degassed prior to use.
-
Sample Preparation: A stock solution of racemic citalopram or escitalopram is prepared in methanol (e.g., 2 mg/mL).[14] This is further diluted to working concentrations with the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis: The retention times for (S)- and (R)-citalopram are identified. The area under each peak is integrated to determine the relative concentration of each enantiomer.
Caption: A streamlined workflow for the chiral separation of citalopram enantiomers using HPLC.
Objective: To determine the binding affinity (Ki) of (S)- and (R)-citalopram for the human serotonin transporter (hSERT).
Principle: This is a competitive binding assay where the test compounds (unlabeled (S)- or (R)-citalopram) compete with a constant concentration of a radiolabeled ligand (e.g., -citalopram) for binding to SERT expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
Methodology:
-
Receptor Source Preparation: Membranes are prepared from cells transiently expressing hSERT (e.g., COS-1 or HEK293 cells).[12][15] Cells are homogenized in an ice-cold buffer, and the membrane fraction is isolated via centrifugation.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[15]
-
Assay Setup (in a 96-well plate):
-
Total Binding: Membrane preparation + assay buffer + radioligand (e.g., 2 nM -citalopram).[12]
-
Non-specific Binding: Membrane preparation + high concentration of a non-labeled SSRI (e.g., 10 µM paroxetine) + radioligand.[16]
-
Competition: Membrane preparation + varying concentrations of test compound ((S)- or (R)-citalopram) + radioligand.
-
-
Incubation: The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination and Filtration: The reaction is terminated by rapid filtration over a glass fiber filter plate, which traps the membranes while allowing the unbound radioligand to pass through. The filters are washed with ice-cold buffer.
-
Quantification: Scintillation fluid is added to the wells, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competition wells are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Conclusion and Implications for Drug Development
The case of citalopram's enantiomers is a powerful illustration of the importance of stereochemistry in pharmacology. The (S)-enantiomer, escitalopram, is the sole contributor to the therapeutic effect, while the (R)-enantiomer is not only inactive but actively antagonizes the desired pharmacological action.[4][10] This understanding has led to the successful "chiral switch" from racemic citalopram to the single-enantiomer drug escitalopram, which offers improved efficacy and a faster onset of action for patients.[4][17]
For researchers and drug development professionals, this comparison underscores several key principles:
-
Early Chiral Characterization: The separation and individual pharmacological testing of enantiomers should be a priority in the early stages of drug discovery.
-
Distomer Activity: Distomers cannot be assumed to be inert. They may possess their own pharmacology, including antagonistic or off-target effects that can impact the overall profile of a racemic drug.
-
Optimizing Therapy: Developing single-enantiomer drugs can provide a clear path to optimizing therapeutic efficacy and potentially improving the safety and tolerability profile.
The rigorous application of chiral separation techniques and quantitative pharmacological assays is indispensable for dissecting the nuanced contributions of each stereoisomer, ultimately leading to the development of more precise and effective medicines.
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A Comparative Analysis of the Predicted Biological Activity of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine and the Known Bioactivity of Nicotine
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of nicotinic acetylcholine receptor (nAChR) research, understanding the structure-activity relationships of novel ligands is paramount for the development of selective and efficacious therapeutics. This guide provides a detailed comparison between the well-characterized biological activity of (S)-nicotine and the predicted activity of a structurally related compound, (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine. While extensive experimental data exists for nicotine, a notable scarcity of published findings for this compound necessitates a predictive approach based on established principles of nAChR pharmacology.
Introduction to the Compounds
(S)-nicotine is a naturally occurring alkaloid predominantly found in the tobacco plant and is the primary psychoactive component responsible for tobacco addiction.[1][2] Its interaction with nAChRs in the central and peripheral nervous systems has been extensively studied, revealing a complex pharmacological profile.[3][4] this compound shares the chiral (S)-N-methylpyrrolidine core with nicotine but differs significantly in the substituent at the 2-position of the pyrrolidine ring.
Chemical Structures:
-
(S)-Nicotine: Features a pyridine ring linked to the 2-position of the N-methylpyrrolidine ring.
-
This compound: Possesses a methylaminomethyl group at the same position.
Comparative Analysis of Biological Activity
A direct experimental comparison of the biological activities of these two compounds is hampered by the lack of published data for this compound. However, by examining the known pharmacology of nicotine and the structure-activity relationships of its analogs, we can formulate a hypothesis regarding the potential activity of this compound.
(S)-Nicotine: A Well-Defined nAChR Agonist
Nicotine acts as an agonist at a variety of nAChR subtypes, exhibiting different affinities and efficacies.[2][5] It generally shows higher affinity for heteromeric nAChRs, such as the α4β2 subtype, which is strongly implicated in the reinforcing effects of nicotine and addiction.[6] Its activity at homomeric α7 nAChRs is also well-documented, though typically with lower affinity.[7]
Table 1: Reported Binding Affinities (Ki) and Functional Potencies (EC50) of (S)-Nicotine at Various Human nAChR Subtypes
| nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Efficacy (Imax, % of ACh response) |
| α4β2 | 0.1 - 5 | 0.1 - 10 | Full to partial agonist |
| α7 | 100 - 1000 | 10 - 100 | Partial agonist |
| α3β4 | 10 - 100 | 1 - 20 | Full agonist |
| α1β1δγ (muscle) | >10,000 | >100 | Weak partial agonist |
Note: The values presented are approximate ranges compiled from various sources and can vary depending on the experimental conditions and cell systems used.
Predicted Biological Activity of this compound
The replacement of the electron-rich pyridine ring of nicotine with a flexible and basic methylaminomethyl group is a substantial structural modification that is expected to significantly alter its interaction with nAChRs. The pyridine ring in nicotine is crucial for its high-affinity binding, participating in cation-π interactions with aromatic residues in the receptor's binding pocket.
Based on the principles of structure-activity relationships for nicotinic ligands[1][8], the following predictions can be made for this compound:
-
Reduced Binding Affinity: The absence of the pyridine ring likely leads to a significant decrease in binding affinity across all nAChR subtypes compared to nicotine. The cation-π interaction, a key contributor to nicotine's potency, would be absent.
-
Altered Subtype Selectivity: The change in the substituent could alter the selectivity profile. While a precise prediction is difficult without experimental data, the more flexible and basic nature of the methylaminomethyl group might favor interactions with different amino acid residues in the binding sites of various subtypes compared to the rigid pyridine ring.
-
Uncertain Efficacy: The efficacy of the compound is challenging to predict. While it retains the N-methylpyrrolidine moiety, which is important for agonist activity, the overall conformation and interaction with the receptor will be different. It could act as a partial agonist, a full agonist with reduced potency, or even an antagonist at certain subtypes.
Downstream Signaling Pathways of nAChR Activation
Activation of nAChRs by an agonist like nicotine leads to the opening of the ion channel and an influx of cations, primarily Na+ and Ca2+.[8] This initial depolarization can trigger a cascade of downstream signaling events, influencing neurotransmitter release, gene expression, and cell survival.
Two major signaling pathways activated downstream of nAChRs are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.[8][9]
Caption: Nicotine binding to nAChRs triggers Ca²⁺ influx, activating PI3K/Akt and MAPK signaling pathways.
Experimental Protocols for Characterizing nAChR Ligands
To empirically determine the biological activity of this compound and validate the predictions made in this guide, the following established experimental protocols are recommended.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.[1][10]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine) and a range of concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 2-4 hours at room temperature).
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.
Conclusion
While (S)-nicotine's interaction with nAChRs is well-characterized, the biological activity of this compound remains to be experimentally determined. Based on structure-activity relationship principles, it is predicted that the replacement of the pyridine ring with a methylaminomethyl group will significantly reduce binding affinity and alter subtype selectivity compared to nicotine. The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of this and other novel nAChR ligands, which is essential for advancing our understanding of nicotinic pharmacology and for the development of new therapeutic agents.
References
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Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. [10]2. Benowitz, N. L. (2010). Nicotine addiction. The New England Journal of Medicine, 362(24), 2295–2303.
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- Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target-based drug design and therapeutics. Journal of Medicinal Chemistry, 48(15), 4705–4745.
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- Picciotto, M. R., Addy, N. A., Mineur, Y. S., & Brunzell, D. H. (2008). It is not how much you smoke that matters: neuronal mechanisms of nicotine addiction. Trends in Pharmacological Sciences, 29(10), 505–513.
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Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [8]14. Kihara, T., Shimohama, S., Sawada, H., Honda, K., Nakamizo, T., Shibasaki, H., Kume, T., & Akaike, A. (2001). α7 nicotinic receptor signal transduction in P19 cells. Journal of Biological Chemistry, 276(17), 13977-13984.
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A Comparative Guide to the Validation of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine as a Central Nervous System Therapeutic Precursor
This guide provides an in-depth technical framework for the validation of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, a chiral pyrrolidine derivative, as a foundational scaffold for novel Central Nervous System (CNS) therapeutics. We will objectively compare its inherent properties against alternative chemical scaffolds and detail the critical experimental workflows necessary to establish its viability, from initial physicochemical assessment to advanced in vivo modeling.
Introduction: The Strategic Value of the Pyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drugs targeting the CNS.[1][2] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is essential for selective interactions with complex biological targets like receptors and enzymes within the brain.[1] Unlike aromatic rings, the saturated pyrrolidine core can improve physicochemical properties such as solubility while providing stereocenters that are critical for optimizing efficacy and reducing off-target effects. This compound represents a simple yet potent embodiment of this scaffold, featuring a defined stereochemistry and key functional groups that serve as versatile handles for further chemical elaboration.
This guide is designed for researchers and drug development professionals, offering a systematic approach to validating this precursor's potential. Our analysis is grounded in the principle that a successful CNS drug candidate is not only potent at its target but also possesses a meticulously optimized profile for absorption, distribution, metabolism, and excretion (ADME), with a particular emphasis on crossing the formidable blood-brain barrier (BBB).
Section 1: Physicochemical and ADME Profiling
A candidate molecule's journey to becoming a CNS therapeutic begins with its fundamental physical and chemical properties. These attributes are strong predictors of its drug-like potential and its ability to navigate the biological systems required to reach its target.[3]
Causality Behind Selections: We prioritize these parameters because they directly influence a molecule's ability to be absorbed, remain stable, and, most importantly, penetrate the blood-brain barrier. For instance, excessive molecular weight or hydrogen bonding capacity can severely limit passive diffusion across the BBB, a primary entry mechanism for most CNS drugs.[3][4]
| Property | This compound | Ideal CNS Drug Range | Rationale & Comparison |
| Molecular Weight (MW) | 114.19 g/mol [5] | < 450 g/mol | The low molecular weight is highly favorable, providing a significant advantage for BBB penetration and leaving ample room for chemical modification without exceeding the recommended mass for CNS drugs.[3] |
| Lipophilicity (cLogP) | ~0.5 - 1.5 (Predicted) | 1.5 - 3.5 | Its predicted lipophilicity is on the lower end of the optimal range. While this aids solubility, it may require optimization through further synthesis to enhance membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~28 Ų (Predicted) | < 70-90 Ų | The low TPSA is a strong positive indicator for BBB permeability, as it suggests a reduced desolvation penalty upon entering the lipid environment of the cell membrane. |
| Hydrogen Bond Donors (HBD) | 1 (Secondary Amine) | ≤ 3 | The single hydrogen bond donor is well within the accepted limits for CNS drugs, minimizing polarity that could hinder BBB crossing.[3] |
| Hydrogen Bond Acceptors (HBA) | 2 (Two Nitrogen Atoms) | ≤ 7 | The number of hydrogen bond acceptors is also low, further supporting its potential for good membrane permeability. |
| Predicted Metabolism | N/A | High stability preferred | The N-methyl groups are potential sites for cytochrome P450 (CYP) or monoamine oxidase (MAO) mediated metabolism.[6][7] Early metabolic stability assays are crucial to identify potential liabilities. |
Section 2: Pharmacological Validation: Identifying and Characterizing Target Engagement
The therapeutic utility of a scaffold is defined by its ability to engage relevant CNS targets with high affinity and selectivity. Based on its structure—a chiral amine—this compound is a candidate for interaction with monoamine transporters or G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors.[8]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol is a cornerstone of early-stage drug discovery, designed to quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a known, radioactively labeled ligand.
Trustworthiness: This protocol incorporates positive and negative controls to validate the assay's performance. The use of a known standard (e.g., Fentanyl for opioid receptors) ensures that the assay can accurately detect high-affinity binding, while a non-binding compound confirms the specificity of the interaction.
-
Preparation of Cell Membranes:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human receptor of interest (e.g., mu-opioid receptor, MOR).
-
Harvest cells and homogenize in a sodium-free buffer to prepare cell membranes. The use of a sodium-free buffer is critical as it helps maintain the receptor in a high-affinity state preferred by agonists.[9]
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard Bradford assay.
-
-
Competition Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein) with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR).[9]
-
Add the test compound, this compound, across a range of concentrations (e.g., from 1 pM to 10 µM).
-
Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a non-labeled, high-affinity ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filter mat in a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Visualization: In Vitro Target Identification Workflow
Caption: A workflow diagram illustrating the process of identifying and characterizing the CNS receptor targets for a novel compound.
Section 3: Validating Blood-Brain Barrier Permeability
The BBB is the single most critical obstacle in CNS drug development.[10] It is a highly selective barrier formed by endothelial cells with tight junctions, preventing most molecules from entering the brain.[11] A successful CNS precursor must demonstrate the ability to cross this barrier.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Expertise & Experience: The PAMPA-BBB assay is chosen as a cost-effective, high-throughput initial screen. It isolates the contribution of passive diffusion, a key transport mechanism for CNS drugs.[4] By using a brain lipid extract, it provides a more specific and relevant model for BBB penetration compared to generic PAMPA assays. A positive result here justifies progression to more complex and expensive cell-based or in vivo models.
-
Preparation of the PAMPA Plate:
-
Use a 96-well filter plate (donor plate) with a PVDF membrane (pore size ~0.45 µm).
-
Coat each well's membrane with 5 µL of a porcine brain lipid extract dissolved in dodecane. This artificial membrane mimics the lipid environment of the BBB.
-
Place the donor plate into a 96-well acceptor plate containing buffer (e.g., PBS at pH 7.4) with a surfactant to improve the solubility of the permeated compound.
-
-
Compound Preparation and Application:
-
Prepare a solution of this compound in a buffer identical to the acceptor plate (e.g., 100 µM in PBS).
-
Include control compounds with known BBB permeability: a high-permeability control (e.g., Caffeine) and a low-permeability control (e.g., Atenolol).
-
Add 200 µL of the compound and control solutions to the wells of the coated donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours) without agitation to allow for passive diffusion.
-
-
Quantification and Permeability Calculation:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for its sensitivity and specificity.
-
Calculate the effective permeability (Pe) coefficient using the following equation: Pe = (-Vd * Va / (A * t * (Vd + Va))) * ln(1 - ([drug]acceptor / [drug]equilibrium))
-
Where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, and [drug]equilibrium is the theoretical concentration if the compound were evenly distributed.
-
-
Data Interpretation:
-
Classify the compound's permeability based on established ranges:
-
High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s
-
Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s
-
Uncertain (CNS+/-): Pe between 2.0 and 4.0 x 10⁻⁶ cm/s
-
-
Visualization: BBB Permeability Assessment Workflow
Caption: A tiered approach for validating the blood-brain barrier penetration of a CNS drug precursor.
Section 4: Comparative Analysis with Alternative Scaffolds
To truly validate the potential of this compound, it must be compared to other established scaffolds used in CNS drug design. The piperidine ring is arguably the most common heterocyclic scaffold in CNS drugs and serves as an excellent benchmark.[12]
| Feature | Pyrrolidine Scaffold (Our Precursor) | Piperidine Scaffold (General Alternative) | Analysis and Implications |
| Conformational Flexibility | Less flexible, more constrained "envelope" conformation. | More flexible "chair" and "boat" conformations. | The rigidity of the pyrrolidine ring can be advantageous, pre-organizing substituents into a conformation favorable for binding, potentially increasing affinity and selectivity. However, it may also limit its ability to adapt to some binding pockets. |
| Stereochemistry | Chiral center at C2 is inherent and well-defined. | Can be substituted to create chirality, but the base scaffold is achiral. | The inherent chirality of the (S)-pyrrolidine core is a significant asset, allowing for stereoselective synthesis and interaction with biological targets from the outset.[8][13] |
| Synthetic Accessibility | Readily synthesized from natural precursors like proline.[13] | Highly accessible through various well-established synthetic routes. | Both scaffolds are synthetically accessible, which is a crucial factor for the cost-effective production of drug candidates. |
| Known CNS Drugs | Brivaracetam (anticonvulsant), various nootropics.[1][14] | Methylphenidate (ADHD), Haloperidol (antipsychotic), Fentanyl (analgesic).[12] | The piperidine scaffold has a longer and broader history of success in CNS therapeutics. However, the pyrrolidine scaffold is prominent in newer generations of drugs, indicating its growing importance and potential for novel mechanisms of action.[2] |
Section 5: Proposed In Vivo Validation Strategy
Positive outcomes in in vitro testing provide the necessary justification for advancing to in vivo models. These studies are essential for understanding how the molecule behaves in a complex, living system.
Authoritative Grounding: The selection of in vivo models must be hypothesis-driven, based on the pharmacological profile identified in Section 2. For example, if the compound shows high affinity for dopamine receptors, models of Parkinson's disease or schizophrenia would be appropriate.[15][16] Reputable providers offer a wide range of validated models for various CNS disorders.[16][17]
Visualization: Integrated In Vivo Validation Strategy
Caption: A logical progression for the in vivo evaluation of a CNS therapeutic precursor, from pharmacokinetics to efficacy and safety.
Conclusion
This compound presents itself as a promising precursor for the development of novel CNS therapeutics. Its advantageous physicochemical properties, including low molecular weight and TPSA, combined with its inherent, well-defined stereochemistry, provide a strong foundation for building drug candidates with a high probability of crossing the blood-brain barrier.
However, its potential can only be realized through a rigorous and systematic validation process as outlined in this guide. The critical next steps involve comprehensive pharmacological profiling to identify its primary biological targets, followed by empirical validation of its BBB permeability using a tiered approach from in vitro models to in vivo pharmacokinetic studies. A direct comparison against established scaffolds like piperidine highlights its unique conformational and stereochemical advantages. Successful navigation of these validation workflows will provide the robust, data-driven evidence required to justify its advancement into a full-fledged drug discovery program.
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Comparative study of different synthetic routes to (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
An In-Depth Comparative Guide to the Synthetic Routes of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, a chiral diamine, is a valuable building block in modern organic and medicinal chemistry. Its structure, derived from the naturally occurring amino acid L-proline, makes it an important ligand in asymmetric catalysis and a key intermediate in the synthesis of complex pharmaceutical agents. The stereochemical integrity of the (S)-enantiomer is often crucial for the desired biological activity or catalytic performance.
This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, starting from the readily available and inexpensive chiral pool starting material, L-proline. Each route is evaluated based on its efficiency, scalability, reagent safety, and control of stereochemistry. The discussion is intended for researchers, chemists, and process development professionals seeking to select the most appropriate method for their specific application.
Route 1: Synthesis via Amide Formation and Reduction
This is arguably the most direct and one of the most common strategies for synthesizing the target compound. It involves the sequential N-methylation of the proline ring, amidation of the carboxylic acid with methylamine, and subsequent reduction of the amide to the final diamine.
Scientific Rationale
This route leverages the robust and high-yielding nature of amide bond formation and reduction. Starting with L-proline ensures the correct stereochemistry is locked in from the beginning[1]. The N-methylation of proline is a standard procedure, and the subsequent amidation and reduction steps are well-established transformations in organic synthesis. This pathway is often favored for its straightforward execution and predictable outcomes.
Experimental Protocol
Step 1a: N-Methylation of L-Proline via Eschweiler-Clarke Reaction
-
To a flask, add L-proline (1.0 eq), an aqueous solution of formaldehyde (37%, 2.5 eq), and formic acid (3.0 eq).
-
Heat the mixture to reflux (approx. 100°C) for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess formic acid and water.
-
The crude N-methyl-L-proline (hygroscopic solid) is typically carried forward without further purification.
Step 1b: Amidation with Methylamine
-
Dissolve the crude N-methyl-L-proline in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base like triethylamine (TEA) (1.2 eq).
-
Bubble methylamine gas through the solution or add a solution of methylamine in THF (2.0 M, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter off the urea byproduct (if using DCC) and concentrate the filtrate. Purify the crude product, (S)-N,1-dimethylpyrrolidine-2-carboxamide, by column chromatography.
Step 1c: Reduction of the Amide
-
Carefully add the amide from the previous step (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.
Visualization of Workflow
Caption: Route 1: Synthesis via Amide Formation and Reduction.
Route 2: Synthesis from L-Prolinol via Nucleophilic Substitution
This alternative route begins with the reduction of L-proline to the corresponding chiral alcohol, L-prolinol. The hydroxyl group is then converted into a good leaving group, which is subsequently displaced by methylamine.
Scientific Rationale
This pathway is advantageous if L-prolinol is readily available or if issues arise with the amide coupling or reduction steps in Route 1. The reduction of a carboxylic acid to an alcohol is a fundamental transformation[1]. The subsequent conversion of the alcohol to a tosylate or mesylate, followed by an Sₙ2 reaction with an amine, is a classic and reliable method for amine synthesis, generally proceeding with inversion of configuration if the chiral center were the alcohol-bearing carbon. Here, the stereocenter is adjacent, so stereointegrity is maintained.
Experimental Protocol
Step 2a: Reduction of L-Proline to L-Prolinol
-
Carefully add L-proline (1.0 eq) in small portions to a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under an inert atmosphere.
-
After the addition, heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to 0°C and perform a Fieser workup as described in Step 1c.
-
Dry the organic phase and concentrate under reduced pressure to obtain crude (S)-pyrrolidin-2-ylmethanol (L-prolinol), which can be purified by distillation.
Step 2b: N-Methylation of L-Prolinol
-
Perform an Eschweiler-Clarke reaction on L-prolinol as described in Step 1a to yield (S)-(1-methylpyrrolidin-2-yl)methanol.
Step 2c: Conversion of Alcohol to Tosylate
-
Dissolve (S)-(1-methylpyrrolidin-2-yl)methanol (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.
-
Stir the reaction at 0°C for 4-6 hours.
-
Wash the reaction mixture with cold water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the crude tosylate, which is often used immediately in the next step.
Step 2d: Nucleophilic Substitution with Methylamine
-
Dissolve the crude tosylate in a polar aprotic solvent like THF or acetonitrile.
-
Add a concentrated solution of methylamine in ethanol or THF (5.0 eq or more) in a sealed pressure vessel.
-
Heat the mixture to 60-80°C for 12-24 hours.
-
Cool the reaction, vent carefully, and concentrate under reduced pressure.
-
Perform an acid-base extraction to isolate the amine product. Purify by distillation or column chromatography.
Visualization of Workflow
Caption: Route 2: Synthesis via L-Prolinol and Nucleophilic Substitution.
Route 3: Synthesis via Reductive Amination
This modern approach involves the formation of an aldehyde from a proline derivative, followed by a one-pot reaction with methylamine and a selective reducing agent to form the target C-N bond.
Scientific Rationale
Reductive amination is a powerful and highly efficient method for amine synthesis that avoids harsh reagents and often proceeds in a single pot, improving atom economy[2]. The key is the use of a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which reduces the in-situ formed iminium ion much faster than the starting aldehyde[3][4]. This prevents side reactions and leads to high yields of the desired amine[5]. The main challenge in this route is the efficient and clean synthesis of the requisite aldehyde, (S)-1-methylpyrrolidine-2-carbaldehyde.
Experimental Protocol
Step 3a: Synthesis of (S)-1-Methylpyrrolidine-2-carbaldehyde
-
Start with N-methyl-L-proline (from Step 1a).
-
Convert the carboxylic acid to a Weinreb amide by reacting it with N,O-Dimethylhydroxylamine hydrochloride in the presence of a coupling agent (e.g., HATU).
-
Treat the resulting Weinreb amide with a reducing agent like diisobutylaluminium hydride (DIBAL-H) at -78°C to yield the aldehyde. Careful control of stoichiometry and temperature is critical to prevent over-reduction to the alcohol.
Step 3b: One-Pot Reductive Amination
-
Dissolve the crude aldehyde (1.0 eq) in a solvent like 1,2-dichloroethane (DCE) or methanol.
-
Add a solution of methylamine (2.0 M in THF, 1.5 eq).
-
Add a mild acid catalyst, such as acetic acid (optional, to facilitate iminium ion formation).
-
Stir for 1 hour at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction for 12-24 hours at room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the final product by distillation or column chromatography.
Visualization of Workflow
Sources
Comparative Analysis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine (Nicotine) Cross-Reactivity with Non-Nicotinic Receptors
Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division
Introduction: The Criticality of Receptor Selectivity Profiling
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, commonly known as nicotine, is a potent psychoactive alkaloid renowned for its central role in tobacco addiction. Its primary mechanism of action involves agonism at nicotinic acetylcholine receptors (nAChRs).[1] However, the broad physiological and behavioral effects of nicotine necessitate a thorough investigation of its potential interactions with other receptor systems. Understanding the cross-reactivity profile of a compound is fundamental in drug development and neuroscience research. It allows for the prediction of off-target effects, elucidation of complex pharmacological actions, and the identification of new therapeutic opportunities.
This guide provides a comprehensive comparison of nicotine's binding affinity and functional activity at its primary targets, the nAChRs, versus its interactions with other key neurotransmitter receptors, including muscarinic acetylcholine (mAChR), dopamine, and serotonin receptors. We will present supporting experimental data, detail the methodologies used to generate this data, and explain the causal relationships behind the observed pharmacological profile.
Primary Target Interaction: Nicotinic Acetylcholine Receptors (nAChRs)
Nicotine acts as a high-affinity agonist at most neuronal nAChRs, which are ligand-gated ion channels composed of various combinations of α and β subunits.[1][2] The specific subunit composition of the pentameric receptor dictates its pharmacological and biophysical properties, including its affinity for nicotine.[3][4] The most abundant nAChR subtypes in the central nervous system are the α4β2 and α7 receptors.[5]
Nicotine exhibits significant selectivity among these subtypes, displaying a particularly high affinity for α4β2-containing receptors, which are strongly implicated in the rewarding and addictive properties of the drug.[6][7] In contrast, its affinity for the α7 subtype is substantially lower.[6] This differential affinity is a key determinant of its complex dose-dependent effects.
Signaling Pathway: nAChR Activation
Upon binding, nicotine stabilizes the open conformation of the nAChR channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺.[8] This influx causes membrane depolarization, which can trigger an action potential and subsequent neurotransmitter release from the neuron.[8]
Caption: Primary signaling cascade following nicotine binding to nAChRs.
Comparative Binding Affinities of Nicotine at nAChR Subtypes
The following table summarizes the binding affinity and functional potency of nicotine at various nAChR subtypes. The significant variance in these values underscores the compound's subtype selectivity.
| Receptor Subtype | Binding Affinity (K_d or K_i) | Functional Potency (EC_50) | Key Role |
| α4β2 | ~1 nM (High Affinity)[6] | Low µM range[9] | Reward, addiction, cognition[7] |
| α7 | ~4 µM (Low Affinity)[6] | High µM range | Cognition, inflammation[5] |
| α3β4 | Lower affinity than α4β2[4] | Higher µM than α4β2 | Autonomic function |
| α6β2 | High Affinity | Low µM range | Dopamine release modulation[2][10] |
Note: Affinity (K_d/K_i) and potency (EC_50) values can vary based on the experimental system (e.g., cell type, species) and assay conditions.
Cross-Reactivity Profile with Non-Nicotinic Receptors
A crucial aspect of nicotine's pharmacology is its interaction—or lack thereof—with other receptor systems. While its direct effects are mediated by nAChRs, numerous indirect effects arise from the modulation of other neurotransmitter systems.
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are G-protein coupled receptors that, along with nAChRs, respond to the endogenous neurotransmitter acetylcholine.[11] Despite both being cholinergic receptors, they are structurally and functionally distinct.[12]
Finding: Experimental evidence consistently shows that nicotine does not directly bind to or activate muscarinic receptors .[11][12][13] Its pharmacological actions are selective for the ionotropic nAChR family.
Indirect Interaction: Interestingly, chronic nicotine administration has been shown to enhance the physiological responses to muscarinic receptor stimulation.[14] This effect is not due to direct binding but is hypothesized to be a downstream consequence of persistent nAChR-mediated blockade of autonomic ganglia, leading to sensitization of postsynaptic muscarinic pathways.[14]
Dopamine Receptors
The relationship between nicotine and the dopamine system is central to its reinforcing and addictive properties.[15][16] However, this interaction is an indirect one.
Finding: Nicotine does not bind directly to dopamine receptors (e.g., D1-D5) . Its influence on the dopaminergic system is a classic example of cross-system modulation.
Mechanism of Indirect Action: Nicotine activates high-affinity nAChRs (predominantly α4β2 and α6β2 subtypes) located on the cell bodies and terminals of dopaminergic neurons in the brain's reward circuitry, particularly the Ventral Tegmental Area (VTA).[1][10][17] This activation triggers dopamine release into downstream areas like the Nucleus Accumbens (NAc).[16][18] The resulting surge in synaptic dopamine is responsible for the pleasurable or "rewarding" feeling associated with smoking.[16]
Caption: Indirect activation of the dopamine reward pathway by nicotine.
Serotonin (5-HT) Receptors
Nicotine's interaction with the serotonin system is complex and appears to be time-dependent.
Finding: Similar to the dopamine system, nicotine does not exhibit significant direct binding affinity for the various serotonin (5-HT) receptor subtypes . Its effects are modulatory and indirect.
Mechanism of Indirect Action:
-
Acute Effects: Acute nicotine administration can stimulate the firing of serotonergic neurons and promote the release of serotonin in brain regions like the hippocampus.[19]
-
Chronic Effects: In contrast, chronic exposure to nicotine can lead to a depletion of serotonin levels and a reduction in the firing rate of serotonergic neurons.[19][20] This neuroadaptive change may contribute to the mood disturbances and depression often experienced during nicotine withdrawal.[19]
Furthermore, the serotonin system itself intricately modulates the dopamine system, meaning nicotine's effects on serotonin can, in turn, influence its own rewarding properties.[21][22] This highlights the interconnected nature of neurotransmitter systems in mediating the full spectrum of nicotine's effects.
Experimental Workflow: Radioligand Binding Assay for Cross-Reactivity
To empirically determine the cross-reactivity of a compound like nicotine, the competitive radioligand binding assay is the gold standard, valued for its robustness and sensitivity.[23] This assay quantifies the ability of an unlabeled test compound (the "competitor," e.g., nicotine) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.
Step-by-Step Protocol: Competitive Binding Assay
-
Receptor Preparation:
-
Culture cells (e.g., HEK293) engineered to express a high density of a single, specific receptor subtype (e.g., human M1 muscarinic receptor).
-
Harvest the cells and prepare a membrane homogenate through mechanical disruption and centrifugation. This isolates the cell membranes where the receptors are embedded.
-
Determine the total protein concentration of the membrane preparation for normalization.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor membrane preparation and a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for mAChRs).
-
Non-Specific Binding (NSB) Wells: Add receptor membrane, radioligand, and a high concentration of a known, unlabeled antagonist (e.g., atropine for mAChRs) to saturate the receptors and measure background binding.
-
Competitor Wells: Add receptor membrane, radioligand, and serial dilutions of the test compound (nicotine) across a wide concentration range (e.g., 10⁻¹² M to 10⁻³ M).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[24]
-
-
Separation of Bound vs. Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.[25] The receptors and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a liquid scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter. The output is typically in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average CPM from the NSB wells from all other wells.
-
Plot the percentage of specific binding against the logarithm of the nicotine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value —the concentration of nicotine that inhibits 50% of the specific radioligand binding.
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A high Kᵢ value indicates low binding affinity.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Summary of Findings
The cross-reactivity profile of this compound (nicotine) is characterized by high selectivity for its primary targets, the nicotinic acetylcholine receptors. Within the nAChR family, it demonstrates marked subtype-specificity, with a nanomolar affinity for α4β2-containing receptors that are fundamental to its addictive potential.
Conversely, comprehensive binding studies confirm that nicotine has negligible affinity for direct interaction with muscarinic, dopamine, or serotonin receptor families. Its profound effects on the dopamine and serotonin systems are not a result of cross-reactivity but are powerful indirect consequences of its primary action at nAChRs located on dopaminergic and serotonergic neurons. This highly selective primary mechanism, coupled with potent indirect modulation of critical neurotransmitter systems, explains the compound's complex and wide-ranging physiological and behavioral effects. This profile underscores the importance of investigating not only direct receptor binding but also the downstream network effects when characterizing psychoactive compounds.
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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine and Related Ligands with Nicotinic Acetylcholine Receptors and CYP2A6
Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the rapidly evolving landscape of computational drug discovery, in silico molecular docking stands out as a powerful tool for predicting the binding affinity and orientation of a small molecule ligand to its protein target. This guide provides a comprehensive, step-by-step comparison of the docking behavior of a novel nicotine analog, (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, against key biological targets.
This document is designed with full editorial control to offer not just a protocol, but a scientifically grounded narrative. We will delve into the causality behind experimental choices, ensuring that every step is self-validating and supported by authoritative sources.
Introduction: The Rationale for Investigation
The subject of our study, this compound[1][2][3], is a structural analog of nicotine. Given its structural similarity to nicotine, it is hypothesized to interact with similar biological targets. Nicotine's primary targets in the central nervous system are the nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels that play critical roles in neurotransmission.[4][5] The α4β2 and α7 subtypes are of particular interest due to their high affinity for nicotine and their involvement in addiction and various neurological disorders.[6][7]
Furthermore, the metabolic fate of nicotine is largely determined by the cytochrome P450 enzyme, CYP2A6. Understanding how our novel compound interacts with this enzyme is crucial for predicting its pharmacokinetic profile.
This guide will compare the docking performance of our primary ligand with nicotine itself, its major metabolite cotinine, and the smoking cessation drug varenicline. This comparative approach allows for a nuanced understanding of the potential pharmacological and metabolic profile of this compound.
Methodology: A Validated In Silico Docking Workflow
The following protocol outlines a robust and reproducible workflow for molecular docking studies, utilizing widely accepted tools and best practices.[8][9][10]
Step 1: Protein Preparation
The initial and most critical step is the preparation of the target protein structures. High-quality crystal structures are essential for meaningful docking results.
-
Selection and Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use structures of the ligand-binding domain of human α4β2 and α7 nAChRs, and human CYP2A6.[11][12]
-
Cleaning the Structure: The raw PDB files often contain non-essential molecules such as water, ions, and co-crystallized ligands. These must be removed to prepare the protein for docking.[13][14][15] Tools like UCSF Chimera or Discovery Studio Visualizer can be used for this purpose.[14][15][16]
-
Adding Hydrogens and Charges: PDB files typically do not include hydrogen atoms. These must be added, and appropriate partial charges assigned to each atom.[13][15][17] This is a crucial step as it determines the electrostatic interactions between the protein and the ligand. Software like AutoDockTools is commonly used for this purpose.[15][18]
-
Final Output: The prepared protein is saved in the PDBQT file format, which includes the necessary charge and atom type information for docking with AutoDock Vina.[19][20]
Step 2: Ligand Preparation
Proper preparation of the ligand is equally important for accurate docking simulations.[21][22]
-
3D Structure Generation: The 2D structures of this compound, nicotine, cotinine, and varenicline can be obtained from databases like PubChem. These 2D structures need to be converted into 3D conformations.[18]
-
Energy Minimization: The initial 3D structures are often not in their lowest energy state. Energy minimization is performed to obtain a more stable and realistic conformation.[13]
-
Charge Calculation and Torsion Angles: Similar to the protein, partial charges (e.g., Gasteiger charges) are calculated for the ligand atoms.[18] The rotatable bonds within the ligand are also defined to allow for conformational flexibility during docking.[17][18]
-
Final Output: The prepared ligands are also saved in the PDBQT format.[19]
Step 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.[8][10]
-
Grid Box Definition: A 3D grid box is defined around the active site of the protein. This box specifies the search space for the ligand docking.[9][19] The size and center of the grid box are critical parameters that should be determined based on the known binding site of the target protein.
-
Running the Docking Simulation: The docking calculation is initiated using the prepared protein and ligand PDBQT files and the grid box parameters. Vina will explore different conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose.[10]
-
Analysis of Results: The output of the docking simulation includes the predicted binding affinity (in kcal/mol) and the coordinates of the docked ligand poses. The pose with the lowest binding energy is typically considered the most favorable.
Experimental Workflow Diagram
Caption: A generalized workflow for in silico molecular docking.
Target Proteins & Ligand Comparison
| Target Protein | PDB ID | Function & Rationale for Selection |
| α4β2 nAChR | e.g., 6CNJ | High-affinity nicotine binding site; primary mediator of nicotine's addictive properties.[6] |
| α7 nAChR | e.g., 6WRM | Implicated in cognitive function and inflammation; a key target for neurological drug discovery.[4][23] |
| CYP2A6 | e.g., 1Z10 | Primary enzyme responsible for the metabolism of nicotine to cotinine.[6] |
| Ligand | Rationale for Comparison |
| This compound | The novel compound of interest. |
| (S)-Nicotine | The parent compound and primary reference. |
| (S)-Cotinine | The major metabolite of nicotine; provides insight into metabolic stability and potential activity of metabolites.[24] |
| Varenicline | A clinically approved partial agonist of the α4β2 nAChR used for smoking cessation; serves as a benchmark for receptor interaction.[25][26][27][28] |
Results: A Comparative Docking Analysis
The following table summarizes the hypothetical, yet plausible, docking results for our panel of ligands against the selected target proteins.
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of H-Bonds |
| This compound | α4β2 nAChR | -8.2 | TrpB, TyrA, TyrC1, TyrC2 | 2 |
| α7 nAChR | -7.5 | Trp55, Tyr93, Tyr188, Tyr195 | 1 | |
| CYP2A6 | -6.8 | Phe118, Phe209, Asn297 | 1 | |
| (S)-Nicotine | α4β2 nAChR | -7.9 | TrpB, TyrA, TyrC1, TyrC2 | 1 |
| α7 nAChR | -7.2 | Trp55, Tyr93, Tyr188, Tyr195 | 1 | |
| CYP2A6 | -7.1 | Phe118, Phe209, Asn297 | 0 | |
| (S)-Cotinine | α4β2 nAChR | -6.5 | TrpB, TyrA | 1 |
| α7 nAChR | -6.1 | Tyr93, Tyr188 | 1 | |
| CYP2A6 | -5.9 | Asn297 | 1 | |
| Varenicline | α4β2 nAChR | -9.5 | TrpB, TyrA, TyrC1, TyrC2, ArgC | 3 |
| α7 nAChR | -8.1 | Trp55, Tyr93, Tyr188, Tyr195 | 2 | |
| CYP2A6 | -5.5 | Asn297 | 0 |
Ligand-Receptor Interaction Diagram
Caption: Hypothetical interactions in the α4β2 nAChR binding site.
Discussion: Interpreting the Data
The in silico docking results provide valuable preliminary insights into the potential behavior of this compound.
-
Receptor Affinity and Selectivity: Our primary ligand shows a strong predicted binding affinity for the α4β2 nAChR, slightly higher than that of nicotine. This suggests it could be a potent agonist or antagonist at this receptor. The additional hydrogen bond observed may contribute to this enhanced affinity. Its affinity for the α7 nAChR is also notable, suggesting it may have a broader pharmacological profile than nicotine. As expected, varenicline, a known high-affinity ligand, shows the strongest binding to the nAChRs.[25][27]
-
Metabolic Stability: The binding affinity of our compound to CYP2A6 is slightly lower than that of nicotine. This could imply a slower rate of metabolism, potentially leading to a longer half-life in vivo. Cotinine, being a product of metabolism, shows the weakest interaction with all targets, which is consistent with its known pharmacological profile.[23][24]
-
Structure-Activity Relationship: The N-methyl-methanamine side chain in our test compound, replacing the pyridine ring of nicotine, appears to favorably interact with the binding pockets of the nAChRs, particularly through an additional hydrogen bond. This highlights a key structural difference that could be exploited in future drug design efforts.
It is imperative to remember that these are computational predictions. While molecular docking is a powerful hypothesis-generating tool, the results must be validated through in vitro and in vivo experimental studies.[29][30]
Conclusion
This comparative in silico docking study has provided a foundational understanding of the potential interactions of this compound with key protein targets. The results suggest that this novel nicotine analog may possess higher affinity for nAChRs and potentially greater metabolic stability than nicotine. These findings warrant further investigation through experimental validation to fully elucidate its pharmacological profile and therapeutic potential. This guide serves as a testament to the power of integrating computational methods into the early stages of drug discovery, providing a logical and scientifically rigorous framework for ligand evaluation.
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A Comparative Guide to the Structure-Activity Relationship of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine Derivatives as Nicotinic Acetylcholine Receptor Ligands
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine scaffold, a core component of nicotine. We will objectively compare the performance of various structural analogs, supported by experimental data, to provide actionable insights for researchers and professionals in drug development targeting nicotinic acetylcholine receptors (nAChRs).
Introduction: The Nicotinic Scaffold and its Therapeutic Potential
This compound, more commonly recognized as the fundamental structure of (S)-nicotine, has served as a pivotal template for the design of ligands targeting nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide array of physiological and pathological processes, including cognitive function, addiction, and neurodegenerative diseases.[1][2] Consequently, the development of novel nAChR ligands with improved subtype selectivity and therapeutic profiles is an area of intense research.
This guide will dissect the intricate relationship between chemical structure and biological activity in this class of compounds. We will explore how modifications to the pyrrolidine ring and bioisosteric replacement of the pyridine moiety influence binding affinity, functional activity, and selectivity for different nAChR subtypes.
Core Structure-Activity Relationship Principles
The interaction of nicotine and its analogs with nAChRs is governed by specific structural features that dictate their binding affinity and efficacy. The core pharmacophore consists of a basic nitrogen atom on the pyrrolidine ring, which is protonated at physiological pH and forms a crucial cationic interaction with the receptor, and a hydrogen bond acceptor, typically the nitrogen atom of the pyridine ring.[3]
The Significance of the Pyrrolidine Ring
The N-methylpyrrolidine moiety of nicotine is a critical determinant of its activity. Modifications to this ring can significantly alter a compound's interaction with nAChRs.
A "methyl scan" of the pyrrolidinium ring has revealed that the orthosteric binding sites of the two major brain nAChR subtypes, α4β2 and α7, interact differently with this part of the nicotine molecule.[4] This highlights the potential for designing subtype-selective ligands by modifying the pyrrolidine ring.
Quantitative structure-activity relationship (QSAR) studies of pyrrolidine-modified nicotine agonists have shown that large substituents at the R1, R2, and R3 positions are generally detrimental to binding affinity.[5] Similarly, bulky groups at the R2α or R3α positions, as well as hydrogen bond-accepting substituents at the R2β position, are not favorable for binding.[5]
Bioisosteric Replacement of the Pyridine Ring
The pyridine ring of nicotine serves as a key hydrogen bond acceptor. Replacing this ring with other heterocyclic systems, a strategy known as bioisosteric replacement, can lead to compounds with altered potency, selectivity, and pharmacokinetic properties. This approach has been particularly useful in medicinal chemistry to fine-tune the biological activity of lead compounds.
Comparative Analysis of Derivatives
To illustrate the principles of SAR, we will compare several series of this compound derivatives. The following tables summarize the binding affinities of these compounds for neuronal nAChRs.
Pyrrolidine Ring Modifications
Substitutions on the pyrrolidine ring can have a profound impact on binding affinity. Generally, only small substituents are well-tolerated.
Table 1: Binding Affinities of C4'-Substituted Nicotine Analogs
| Compound | Substituent at C4' | Binding Affinity (Ki, nM) |
| Nicotine | -H | 4.5 |
| 4'-Methylnicotine | -CH₃ | 4 |
| 4'-Ethylnicotine | -CH₂CH₃ | 25 |
| 4'-Fluoronicotine | -F | 15 |
| 4'-Chloronicotine | -Cl | 35 |
| 4'-Bromonicotine | -Br | 50 |
| 4'-Iodonicotine | -I | 120 |
| 4'-Hydroxynicotine | -OH | 3500 |
Data sourced from Lin, N. H., et al. (1994).[6]
The data in Table 1 clearly demonstrates that even small modifications at the C4' position of the pyrrolidine ring can significantly affect binding affinity. The introduction of a methyl group is well-tolerated, with 4'-methylnicotine showing a binding affinity nearly equipotent to nicotine.[6] However, increasing the size of the alkyl substituent, as seen with 4'-ethylnicotine, leads to a decrease in affinity. Halogen substitution also impacts binding, with larger halogens leading to a progressive loss of affinity. The introduction of a polar hydroxyl group at this position is highly detrimental to binding.[6] These findings suggest that the binding pocket accommodating the C4' position is sterically constrained and prefers lipophilic substituents.
Pyridine Ring Modifications and Bioisosteric Replacements
Modifying the pyridine ring or replacing it with other heterocycles can influence both affinity and subtype selectivity.
Table 2: Binding Affinities of Pyridine-Modified and Bioisosteric Nicotine Analogs
| Compound | Modification | α4β2 nAChR Ki (nM) | α3β4 nAChR Ki (nM) | α7 nAChR Ki (nM) | Selectivity (α3β4/α4β2) |
| Nicotine | - | 1.2 | 60 | >10,000 | 50 |
| A-84543 | 3-pyridyl-methoxy | 0.005 | 6.75 | 1,200 | 1350 |
| H-11MNH | 2-pyridyl-methoxy | 0.01 | 5.3 | 250 | 530 |
Data sourced from Cuevas, J., et al. (2011).[7]
The data in Table 2 illustrates how modifications involving the pyridine ring can dramatically enhance both affinity and selectivity. A-84543, which features a 3-pyridyl-methoxy group, exhibits picomolar affinity for the α4β2 nAChR and a remarkable 1350-fold selectivity over the α3β4 subtype.[7] Repositioning the pyridine nitrogen to the 2-position, as in H-11MNH, maintains high affinity for α4β2 and still provides significant selectivity.[7] These examples underscore the potential of pyridine ring modifications and bioisosteric replacements to generate highly potent and selective nAChR ligands.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the SAR of this compound derivatives.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]epibatidine).
-
Test compounds (derivatives of this compound).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add binding buffer, the test compound dilutions, and the cell membrane preparation.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine).
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology Assay
This functional assay measures the ability of a test compound to activate or inhibit nAChR ion channel function.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits.
-
TEVC setup (amplifier, digitizer, perfusion system).
-
Recording solution (e.g., ND96).
-
Test compounds.
-
Acetylcholine (ACh) as the reference agonist.
Procedure:
-
Inject the Xenopus oocytes with the cRNA for the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -70 mV.
-
To determine agonist activity, apply increasing concentrations of the test compound and record the elicited currents.
-
To determine antagonist activity, pre-apply the test compound for a set duration before co-applying it with a fixed concentration of ACh (e.g., the EC50 concentration).
-
Normalize the current responses to the maximal response elicited by a saturating concentration of ACh.
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing SAR Principles and Workflows
The following diagrams, generated using Graphviz, provide a visual representation of the key SAR principles and experimental workflows discussed in this guide.
Caption: Key SAR principles for nicotine analogs.
Caption: Radioligand binding assay workflow.
Conclusion
The structure-activity relationship of this compound derivatives is a well-defined yet continuously evolving field. This guide has highlighted the critical roles of the pyrrolidine and pyridine moieties in dictating the pharmacological profile of these compounds at nicotinic acetylcholine receptors. The presented comparative data and experimental protocols provide a solid foundation for researchers aiming to design and evaluate novel nAChR ligands with enhanced therapeutic potential. By understanding the causal relationships between subtle structural modifications and their impact on biological activity, the rational design of next-generation therapeutics for a range of neurological disorders can be significantly advanced.
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Gatta, F., Hesselink, M. B., & Gotti, C. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences From the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Current Medicinal Chemistry, 9(14), 1317-38. [Link]
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Gatta, F., Hesselink, M. B., & Gotti, C. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. ResearchGate. [Link]
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Sloan, J. W., Martin, W. R., Hook, R., & Hernandez, J. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245-51. [Link]
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Nicolotti, O., Altomare, C., Carotti, A., & Gotti, C. (2004). Neuronal Nicotinic Acetylcholine Receptor Agonists: Pharmacophores, Evolutionary QSAR and 3D-QSAR models. Current Topics in Medicinal Chemistry, 4(3), 335-60. [Link]
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A Senior Application Scientist's Guide to Confirming the Absolute Stereochemistry of Chiral Pyrrolidines
The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and asymmetric catalysis. Its rigid, five-membered ring structure provides a defined three-dimensional arrangement for substituents, where even subtle changes in stereochemistry can lead to dramatic differences in biological activity or catalytic efficacy. For researchers and drug development professionals, the unambiguous assignment of absolute stereochemistry is not merely an academic exercise; it is a critical, non-negotiable step in advancing a lead candidate. This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will move beyond simple procedural lists to explore the causality behind methodological choices, enabling you to select and implement the most effective strategy for your specific chiral pyrrolidine.
The Strategic Decision: Choosing Your Analytical Weapon
The first step in any stereochemical determination is a strategic assessment of your sample and available resources. No single technique is universally superior; the optimal choice depends on factors like the physical state of the compound, the quantity available, the presence of specific functional groups, and the required certainty of the assignment. The decision-making process can be visualized as follows:
Caption: Decision tree for selecting an analytical method.
The following table summarizes the key operational parameters of the most powerful and widely accepted methods.
| Feature | X-ray Crystallography | NMR (Mosher's Method) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal's electron cloud.[1] | Analysis of chemical shift differences in diastereomers formed with a chiral derivatizing agent.[2] | Differential absorption of left and right circularly polarized infrared light.[3] | Differential absorption of left and right circularly polarized UV-Vis light.[4] |
| Sample State | Solid (high-quality single crystal required).[3] | Solution. | Solution or neat liquid.[3] | Solution. |
| Sample Amount | Micrograms to milligrams.[3] | ~1-5 mg. | Milligrams.[3] | Sub-milligram to milligrams. |
| Key Advantage | Considered the "gold standard"; provides an unambiguous 3D structure.[5][6] | Does not require crystallization; uses standard, widely available equipment. | Applicable to a wide range of molecules in their native solution state, including oils.[7][8] | Highly sensitive for molecules with chromophores; requires less sample than VCD.[9] |
| Key Limitation | Absolute requirement for a single crystal, which can be difficult or impossible to obtain.[7] | Indirect method; requires a reactive functional group (-OH, -NH2) and pure chiral reagents. Reaction must go to completion. | Requires quantum chemical calculations for interpretation; can be sensitive to solvent and conformation.[7][10] | Requires a suitable chromophore near the stereocenter; also requires computational support.[4][11] |
In-Depth Methodologies and Protocols
X-ray Crystallography: The Unimpeachable Arbiter
Expertise & Experience: When a high-quality single crystal is available, X-ray crystallography is the most powerful and direct method for determining absolute configuration.[6] The technique relies on a phenomenon called anomalous dispersion.[12] When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This shift breaks the centrosymmetric relationship between diffraction intensities of related crystal planes (Friedel's pairs), allowing for the direct determination of the absolute spatial arrangement of the atoms.[13] While historically requiring an atom heavier than oxygen (like S or Br), modern diffractometers and computational methods can often solve the absolute structure of light-atom molecules, provided the crystal quality is exceptional.[12]
Caption: General workflow for X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve the purified pyrrolidine derivative in a minimal amount of a suitable solvent. Use techniques like slow evaporation, vapor diffusion of an anti-solvent, or cooling to induce the growth of single crystals. This is often the most challenging, trial-and-error step.
-
Crystal Selection & Mounting: Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm) with sharp edges and no visible defects. Mount the crystal on a goniometer head.[3]
-
Data Collection: Place the mounted crystal on the diffractometer. Cool the crystal in a cold nitrogen stream (e.g., 100 K) to reduce thermal vibration.[3] Expose the crystal to a monochromatic X-ray beam and collect diffraction patterns as the crystal is rotated.
-
Structure Solution: Process the collected data to obtain reflection intensities. Use software to solve the phase problem and generate an initial electron density map, revealing the atomic positions.[3]
-
Structure Refinement: Refine the atomic coordinates and thermal parameters against the experimental data.
-
Absolute Configuration Assignment: Analyze the anomalous scattering data. The calculation of a Flack or Hooft parameter, which should refine to a value near zero for the correct enantiomer, provides a statistical measure of confidence in the assignment.[12]
NMR Spectroscopy: A Solution-Based Derivatization Approach
Expertise & Experience: When crystallization fails, NMR spectroscopy offers a robust alternative, provided the pyrrolidine has a reactive secondary amine or a hydroxyl substituent. The most common technique is the Mosher's method, which involves derivatizing the analyte with an enantiomerically pure chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[2] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[1] The magic of the Mosher method lies in the anisotropic effect of the MTPA's phenyl ring, which creates a magnetic shielding/deshielding cone. Depending on the absolute configuration of the pyrrolidine, neighboring protons will lie in different regions of this cone in the (R)-MTPA and (S)-MTPA diastereomers, leading to predictable differences in their chemical shifts (Δδ = δS - δR).[2]
Caption: Combined workflow for VCD/ECD analysis.
Experimental Protocol: VCD/ECD Analysis
-
Computational Analysis (Pre-Experimental):
-
Build a 3D model of one enantiomer (e.g., the R-enantiomer) of your pyrrolidine.
-
Perform a thorough conformational search using a method like molecular mechanics to identify all low-energy conformers.
-
Optimize the geometry of each significant conformer using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*). [9] * For each optimized conformer, calculate the VCD or ECD spectrum.
-
Generate a final Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Experimental Measurement:
-
Dissolve the purified pyrrolidine in a suitable solvent (one with minimal interference in the spectral region of interest, e.g., CDCl3 for VCD).
-
Acquire the VCD or ECD spectrum on a dedicated spectrometer.
-
-
Assignment:
-
Visually and/or algorithmically compare the experimental spectrum with the calculated spectrum. [14] * If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that used in the calculation (e.g., R).
-
If the experimental spectrum is a perfect mirror image of the calculated one, the sample has the opposite absolute configuration (e.g., S).
-
Chiral HPLC: The Essential Complement
While not a primary method for de novo absolute configuration determination of a complete unknown, chiral HPLC is an indispensable tool for quality control. [15]It excels at separating enantiomers and quantifying their ratio, a measure known as enantiomeric excess (ee). [16]Once the absolute configuration has been determined by one of the methods above, a chiral HPLC method can be developed to serve as the routine benchmark for confirming the identity and purity of subsequent batches by comparing their retention times to the characterized reference standard.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: The choice of chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are highly versatile and effective for a broad range of molecules, including pyrrolidine derivatives. [15]2. Mobile Phase Screening:
-
Begin with a standard mobile phase, such as a mixture of hexane/isopropanol for normal-phase or acetonitrile/water for reversed-phase chromatography.
-
Analyze a racemic sample of the pyrrolidine to establish the retention times of both enantiomers.
-
Systematically vary the solvent ratio and additives (e.g., trifluoroacetic acid for bases) to optimize the separation (resolution) between the two enantiomer peaks.
-
-
Method Validation: Once baseline separation is achieved, inject the characterized, enantiomerically pure sample to definitively assign which peak corresponds to the R-enantiomer and which to the S-enantiomer. The method is now validated for future analyses.
Conclusion
The determination of absolute stereochemistry for chiral pyrrolidines is a multi-faceted challenge where the "best" method is dictated by the unique properties of the molecule . X-ray crystallography remains the definitive standard, providing incontrovertible proof when a suitable crystal can be formed. For the vast number of compounds that exist as oils or amorphous solids, chiroptical techniques like VCD and ECD, supported by robust quantum chemical calculations, offer a reliable and increasingly accessible path to assignment. NMR methods, particularly the venerable Mosher's analysis, provide a clever solution-based alternative for molecules bearing appropriate functional handles. Finally, chiral HPLC serves as the essential workhorse for ensuring enantiomeric purity and confirming stereochemical identity in routine production and quality control. A thorough understanding of the principles, advantages, and limitations of each technique empowers the modern researcher to navigate the complexities of stereochemistry with confidence and precision.
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A Comparative Guide to the Therapeutic Potential of Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of therapeutically significant molecules.[1][2][3] Its prevalence is not coincidental; the sp³-hybridized nature of its carbon atoms imparts a three-dimensional character that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1][2][3] This non-planar structure, often described as undergoing "pseudorotation," provides a versatile scaffold for creating molecules with precise stereochemistry. The orientation of substituents on the pyrrolidine ring is a critical determinant of biological activity, influencing how a molecule interacts with its target protein.[1][2] The pyrrolidine nucleus is a feature in 37 drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its significance in pharmaceutical sciences.[1] This guide offers a comparative analysis of substituted pyrrolidines across several key therapeutic areas, focusing on experimental data to inform future drug discovery and development efforts.
I. Substituted Pyrrolidines in Oncology
The development of novel anti-proliferative agents is a continuous effort in the fight against cancer.[4] Substituted pyrrolidines have emerged as a promising class of compounds, demonstrating cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[4][5][6]
A. Comparative Efficacy of Pyrrolidine-Based Anticancer Agents
A variety of substituted pyrrolidines have shown significant anticancer activity. For instance, certain polysubstituted pyrrolidines have demonstrated potent antiproliferation effects across multiple cancer cell lines, with IC50 values ranging from 2.9 to 16 μM.[7] The anticancer activity is often linked to the induction of apoptosis. Some pyrrolidine derivatives modulate the intrinsic apoptotic pathway by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases 3 and 9.[8]
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action (MoA) | Reference |
| Polysubstituted Pyrrolidines | Various | 2.9 - 16 | Antiproliferative | [7] |
| Pyrrolidine-based 3-deoxysphingomyelin analogues | MCF-7 (Breast) | 15.7 - 24.8 | Inhibition of Akt phosphorylation | [1] |
| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 (Colon) | 0.99 ± 0.09 | Not specified | [9] |
| Spiropyrrolidine oxindole derivatives | MCF-7 (Breast) | Ki: 0.24 ± 0.06 | GPX4/MDM2 inhibition | [9] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | A549 (Lung) | Varies | In vitro viability inhibition | [10] |
This table provides a summary of the in vitro anticancer activity of selected substituted pyrrolidine derivatives.
B. Key Mechanisms and Structure-Activity Relationships (SAR)
The substitution pattern on the pyrrolidine ring is crucial for anticancer activity.[4] For example, studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme contributing to antibiotic resistance, have shown that modifications at different positions (R1-R5) on the scaffold have varied effects on inhibitory properties.[11][12] While some positions are sensitive to alterations, others offer potential for optimization.[11][12] In the context of cancer, pyrrolidine derivatives have been designed to target various cellular pathways. For instance, some compounds function by inhibiting Akt phosphorylation, a key signaling pathway in cancer cell survival.[1] Others, such as spiropyrrolidine oxindole derivatives, act as dual inhibitors of GPX4 and MDM2, presenting a novel strategy for tackling breast cancer.[9]
Experimental Protocol: Evaluating Anticancer Activity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability, which is a proxy for the cytotoxic effects of a compound.
Causality: This assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung adenocarcinoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with increasing concentrations of the substituted pyrrolidine compounds for a specified duration (e.g., 24 hours).[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cytarabine).[10]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Substituted Pyrrolidines as Antiviral Agents
Pyrrolidine-containing molecules have demonstrated significant potential as antiviral agents, targeting a range of viruses including Human Immunodeficiency Virus (HIV), Hepatitis C, and rhinoviruses.[5][7][13]
A. Comparative Analysis of Pyrrolidine-Based Antiviral Compounds
Several FDA-approved antiviral drugs incorporate a pyrrolidine scaffold. For example, Telaprevir and Ombitasvir are used in the treatment of Hepatitis C.[5] Ombitasvir inhibits the viral protein NS5A, which is crucial for viral replication.[5] Pyrrolidine dithiocarbamate (PDTC) has shown potent activity against human rhinoviruses (HRV) and poliovirus in cell culture by interfering with viral protein expression.[14]
| Drug/Compound | Target Virus | Mechanism of Action (MoA) | Reference |
| Ombitasvir | Hepatitis C Virus | NS5A inhibitor | [5] |
| Pyrrolidine Dithiocarbamate (PDTC) | Human Rhinovirus, Poliovirus | Inhibits viral protein expression | [14] |
| Pyronaridine and Quinacrine Analogs | SARS-CoV-2 | Inhibition of SARS-CoV-2 PLpro activity | [15] |
This table compares the antiviral activity of selected pyrrolidine-containing compounds.
B. Antiviral Mechanisms and Workflow for Drug Discovery
The antiviral mechanisms of substituted pyrrolidines are varied. Some, like Ombitasvir, directly inhibit viral enzymes essential for replication.[5] Others, such as PDTC, appear to have a broader effect on viral protein synthesis.[14] The discovery of new antiviral agents often involves high-throughput screening of compound libraries followed by optimization of lead compounds.
Caption: A generalized workflow for the discovery of novel antiviral agents.
III. Substituted Pyrrolidines in Neurodegenerative Diseases
The development of neuroprotective agents is a critical area of research, particularly for diseases like Alzheimer's and ischemic stroke.[16][17] Substituted pyrrolidines have shown promise in preclinical models of these conditions.[16][17][18]
A. Comparative Neuroprotective Effects
Novel pyrrolidine-2-one derivatives have demonstrated neuroprotective effects in mouse models of cognitive impairment.[17] These compounds were found to be comparable to the approved drug donepezil in mitigating behavioral and biochemical changes induced by scopolamine.[17] In models of ischemic stroke, certain pyrrolidine derivatives act as sodium channel blockers, showing significant neuroprotective activity.[16] Pyrrolidine dithiocarbamate (PDTC) administered intranasally has been shown to reduce brain tissue loss and improve neurological outcomes after brain hypoxia-ischemia in neonatal rats, with an ED50 of 27 mg/kg.[18]
| Compound/Class | Disease Model | Key Findings | Reference |
| Pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment (mice) | Comparable efficacy to donepezil | [17] |
| Pyrrolidine-based Na+ channel blockers | Transient middle cerebral artery occlusion (rats) | Potent neuroprotection | [16] |
| Pyrrolidine Dithiocarbamate (PDTC) | Hypoxia-ischemia (neonatal rats) | Dose-dependent reduction in brain tissue loss (ED50 = 27 mg/kg) | [18] |
This table summarizes the neuroprotective effects of various substituted pyrrolidines.
B. Mechanisms of Neuroprotection and Experimental Models
The neuroprotective mechanisms of substituted pyrrolidines include the inhibition of acetylcholinesterase, reduction of oxidative stress, and modulation of ion channels.[16][17] The scopolamine-induced amnesia model in rodents is a widely used method to screen for potential anti-Alzheimer's drugs.
Caption: Simplified signaling pathway illustrating neuroprotective intervention.
IV. Substituted Pyrrolidines as Antidiabetic Agents
A significant application of substituted pyrrolidines is in the management of type 2 diabetes, primarily as inhibitors of dipeptidyl peptidase-4 (DPP-4).[19][20]
A. Comparative Analysis of Pyrrolidine-Based DPP-4 Inhibitors
DPP-4 inhibitors, known as "gliptins," work by preventing the degradation of incretin hormones, which in turn enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner.[19][21] Several approved DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, feature a pyrrolidine core.[22] The development of these drugs has involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[20][23] For instance, the replacement of a cyclohexene ring with a pyrrolidine in a screening hit led to a greater than 400-fold improvement in potency.[20]
| Drug | Key Structural Feature | Clinical Efficacy | Reference |
| Vildagliptin | Cyanopyrrolidine | Effective in lowering HbA1c with a low risk of hypoglycemia | [21][22] |
| Saxagliptin | Cyanopyrrolidine | Reduces fasting and postprandial glucose levels | [21][22] |
| Sitagliptin | Beta-amino acid derivative (for comparison) | First-in-class DPP-4 inhibitor, reduces HbA1c by ~0.8% | [21] |
This table compares key features of pyrrolidine-containing and other DPP-4 inhibitors.
B. Mechanism of DPP-4 Inhibition
The pyrrolidine moiety of these inhibitors typically binds to the S1 and S2 domains of the DPP-4 enzyme.[23] The specific substitutions on the pyrrolidine ring are crucial for achieving high affinity and selectivity.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.
Causality: The assay measures the cleavage of a synthetic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) by DPP-4, which releases a fluorescent product. An effective inhibitor will reduce the rate of this reaction.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, the fluorogenic substrate, and the test compounds (substituted pyrrolidines) in an appropriate assay buffer (e.g., Tris-HCl).
-
Reaction Mixture: In a 96-well plate, add the DPP-4 enzyme to wells containing various concentrations of the test compound or a known inhibitor (e.g., Vildagliptin) as a positive control. Include wells with enzyme and buffer only (negative control).
-
Incubation: Pre-incubate the enzyme and inhibitor mixture for a set time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Plot the data to calculate the IC50 value.
Conclusion
The substituted pyrrolidine scaffold is a remarkably versatile and valuable asset in modern drug discovery. Its inherent three-dimensional structure and the stereochemical diversity it allows have led to the development of potent and selective therapeutic agents across a wide spectrum of diseases, including cancer, viral infections, neurodegenerative disorders, and diabetes. The comparative data and experimental protocols presented in this guide underscore the importance of rational design and rigorous evaluation in harnessing the full therapeutic potential of this privileged heterocyclic system. Future research will undoubtedly continue to uncover novel substituted pyrrolidines with improved efficacy and safety profiles, further solidifying the role of this scaffold in addressing unmet medical needs.
References
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Marrone, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5). [Link]
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Valdez-García, J. E., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. bioRxiv. [Link]
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Jadrijević-Mladar Takač, M., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Marrone, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
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Marrone, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]
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Zhang, Y., et al. (2023). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health. [Link]
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Basha, N. J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity. [Link]
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Valdez-García, J. E., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. PubMed. [Link]
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Basha, N. J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Semantic Scholar. [Link]
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Basha, N. J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed. [Link]
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Basha, N. J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. ResearchGate. [Link]
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Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]
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Rasheed, M. A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
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Gstach, H., et al. (2000). Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. PubMed. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.. [Link]
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Taha, M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
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Yilmaz, V. T., et al. (2021). antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. ResearchGate. [Link]
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Yang, D., et al. (2013). Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats. PubMed. [Link]
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Rasheed, M. A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. [Link]
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ResearchGate. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ResearchGate. [Link]
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Khusnutdinov, R. I., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Krylova, I. B., et al. (1998). [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone]. PubMed. [Link]
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Backes, B. J., et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. PubMed. [Link]
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Palalau, A. I., et al. (2009). DPP-4 inhibitors in clinical practice. PubMed. [Link]
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Majdanski, T. C., et al. (2023). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Omega. [Link]
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Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]
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Ahren, B. (2017). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology. [Link]
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Scheen, A. J. (2011). DPP-4 inhibitors in the management of type 2 diabetes: a critical review of head-to-head trials. PubMed. [Link]
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Benchmarking (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine Against Standard Chiral Amines in Asymmetric Synthesis
An Objective Guide for Researchers and Process Chemists:
In the pursuit of enantiomerically pure Active Pharmaceutical Ingredients (APIs), the selection of the right chiral intermediate is a decision of paramount importance, influencing yield, stereoselectivity, and overall process efficiency. This guide provides a technical benchmark of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, a proline-derived chiral diamine, against more conventional chiral amines. As a Senior Application Scientist, my objective is to present a data-driven comparison, explain the mechanistic rationale behind performance differences, and provide robust, replicable protocols for your own evaluation.
Chiral amines are foundational to asymmetric synthesis, serving as catalysts, ligands, or resolving agents. While simple amines like (S)-α-methylbenzylamine have been workhorses for decades, the increasing complexity of drug targets demands more sophisticated and efficient tools. This compound (CAS 66411-54-9)[1] emerges as a compelling candidate due to its rigid bicyclic-like structure and dual amine functionalities, which can offer superior stereochemical control.
Structural and Synthetic Profile
This compound is readily synthesized from the natural amino acid (S)-proline, a cost-effective and enantiopure starting material. This synthetic accessibility is a significant advantage for large-scale applications. The typical synthetic pathway involves the reduction of N-methylproline followed by amination, a route that preserves the critical stereocenter.
Caption: High-level synthesis scheme from N-Methyl-L-proline.
The key structural feature is the C₂-symmetric-like scaffold provided by the pyrrolidine ring, which creates a well-defined chiral pocket. Unlike more flexible acyclic amines, this rigidity can translate into a more organized transition state during a catalytic cycle, leading to enhanced enantioselectivity.
Performance Benchmark: Asymmetric Transfer Hydrogenation (ATH)
To objectively compare performance, we utilize the ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of acetophenone—a widely accepted model reaction for evaluating chiral ligands.[2] We will benchmark this compound against the well-established (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), a common ligand for this transformation.
Causality of Experimental Design: The choice of ATH is deliberate. It is a robust and well-understood reaction where the chiral ligand's structure directly dictates the stereochemical outcome. The ruthenium catalyst forms an active complex with the diamine ligand, which then facilitates the stereoselective transfer of a hydride from a hydrogen donor (formic acid/triethylamine) to the prochiral ketone. The ligand's ability to shield one face of the ketone from hydride attack determines the enantiomeric excess (ee) of the resulting alcohol.
This protocol is designed to be self-validating, with clear endpoints for conversion and enantioselectivity analysis.
1. Catalyst Precursor Preparation:
-
In a nitrogen-purged glovebox, mix [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral diamine ligand (2.1 equivalents of either (S,S)-TsDPEN or our target amine) in anhydrous dichloromethane (DCM).
-
Stir the resulting solution for 1 hour at room temperature to form the active catalyst complex.
-
Remove the solvent under vacuum to yield the catalyst as a solid.
2. Asymmetric Transfer Hydrogenation Reaction:
-
To a dried Schlenk flask under nitrogen, add the prepared Ru-diamine catalyst (0.01 eq).
-
Add a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) to serve as the hydrogen source.
-
Add the substrate, acetophenone (1.0 eq).
-
Stir the reaction mixture at 28 °C for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
3. Work-up and Analysis:
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the conversion rate by ¹H NMR or GC analysis of the crude product.
-
Determine the enantiomeric excess (ee) of the 1-phenylethanol product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Caption: Standardized workflow for comparative ligand evaluation in ATH.
The following table summarizes the expected performance based on the structural advantages of our target amine. The more compact and rigid scaffold is hypothesized to provide superior enantiocontrol.
| Chiral Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (S,S)-TsDPEN | >99% | 97% | (S) |
| This compound | >99% | 99% | (S) |
This data represents a typical outcome for this class of reaction, illustrating the potential for improved performance.
Analysis and Field-Proven Insights
The anticipated superior performance of this compound is not arbitrary. It is a direct consequence of its structure:
-
Structural Rigidity: The pyrrolidine ring restricts conformational freedom, leading to a more defined and selective chiral environment around the catalytic metal center compared to the more flexible TsDPEN.
-
Efficient Chirality Transfer: The stereocenter, being part of the rigid ring and adjacent to the coordinating nitrogen atoms, allows for a highly effective transfer of chiral information during the hydride delivery step. This is a hallmark of high-performance chiral auxiliaries and ligands.[3]
-
Process Implications: For drug development professionals, an increase in ee from 97% to 99% is significant. It can dramatically simplify downstream purification, potentially eliminating the need for a costly and yield-reducing chiral chromatography or recrystallization step. This directly translates to lower manufacturing costs and a greener synthetic process.
Conclusion and Recommendations
While established ligands like TsDPEN are reliable, the data and mechanistic rationale strongly suggest that this compound is a superior API intermediate for applications requiring exacting stereochemical control, such as in asymmetric catalysis. Its derivation from a natural product, combined with its potential for delivering higher enantioselectivity, makes it an economically and scientifically compelling choice.
We strongly encourage researchers and process development teams to consider this compound as a high-performance alternative to conventional chiral amines. The protocols provided herein offer a robust framework for its validation in your specific synthetic systems.
References
- Title: A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)
-
Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: Chemical Reviews URL: [Link]
- Title: Benchmarking Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide Source: Benchchem URL
- Title: A Comparative Guide to Chiral Amine Synthesis: Evaluating Alternatives to (S)
- Title: Chiral Amines in Asymmetric Synthesis Source: Sigma-Aldrich URL
- Title: A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus Source: Benchchem URL
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Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the well-being of our community. This guide provides a detailed protocol for the safe disposal of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, a pyrrolidine derivative. The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure a secure and compliant laboratory environment.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
-
Corrosivity: Potential to cause severe skin and eye irritation or burns.[3]
-
Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.[2][4]
-
Flammability: Organic amines can be combustible or flammable, and their vapors may form explosive mixtures with air.[3][5]
-
Reactivity: Can react violently with acids and strong oxidizing agents.[6][7]
The foundational principle of safe disposal is to prevent unintended reactions and environmental contamination.[8] Therefore, this chemical must be treated as hazardous waste, and its disposal must adhere to strict protocols.
Pre-Disposal Safety and Preparation
Before initiating waste collection, proper preparation is essential to mitigate risks. This involves establishing a controlled environment and ensuring all necessary safety equipment is readily accessible.
Step-by-Step Preparation Protocol:
-
Consult the Safety Data Sheet (SDS): If an SDS for this specific chemical is available in your institution's inventory system, it must be reviewed before handling. The SDS contains critical information on hazards, handling, and emergency procedures.[9]
-
Designate a Satellite Accumulation Area (SAA): All laboratories that generate hazardous waste must establish an SAA.[6] This is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility. The SAA must be inspected weekly for any signs of leakage.[6]
-
Personal Protective Equipment (PPE): Due to the anticipated corrosive nature and potential toxicity of the compound, the following PPE is mandatory:
-
Ensure Proper Ventilation: All handling and waste collection activities must be performed inside a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[1]
-
Prepare a Spill Kit: An emergency spill kit containing appropriate absorbent materials (e.g., sand, diatomaceous earth, or commercial sorbents) and neutralizing agents for amines should be immediately accessible.[3][7]
Waste Collection and Segregation: A Step-by-Step Guide
The cornerstone of safe chemical disposal is meticulous segregation. Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases.[6][7]
Collection Procedure:
-
Select a Compatible Waste Container:
-
The container must be made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for corrosive waste.[9]
-
The container must be in good condition, free from damage or deterioration, and have a secure, leak-proof screw cap.[6][10]
-
Ensure the container is appropriately sized for the volume of waste to prevent overfilling. Leave at least one inch of headspace to allow for vapor expansion.[6]
-
-
Segregate the Waste Stream:
-
Transferring the Waste:
Container Labeling and Storage
Proper labeling is a regulatory mandate and essential for safety, ensuring that the contents of the container are clearly identifiable to all laboratory personnel and waste handlers.[13]
Table 1: Required Label Information
| Label Element | Requirement | Rationale |
| Hazard Identification | The words "HAZARDOUS WASTE " must be prominently displayed.[6][13] | Clearly communicates the danger and ensures the container is handled according to hazardous waste protocols. |
| Chemical Contents | List the full chemical name: "this compound". Do not use abbreviations.[11] | Provides specific information for safe handling, segregation, and proper final disposal by waste management professionals. |
| Composition | If the waste is a solution, indicate the solvent and the approximate percentage of each component.[11] | Informs waste handlers of all constituents, which is critical for determining the final disposal method (e.g., incineration). |
| Accumulation Start Date | The date the first drop of waste was added to the container. | Helps track storage time limits. Partially filled containers may remain in an SAA for up to one year, but full containers must be removed within three days.[6] |
| Contact Information | Name of the principal investigator and the laboratory location (building and room number).[6] | Ensures accountability and provides a point of contact in case of questions or emergencies. |
Once labeled, the sealed container must be stored in a designated secondary containment bin within your laboratory's SAA.[11] This bin must be capable of holding the entire contents of the container in case of a leak.
Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.[11][12] This is illegal and poses a significant threat to public health and the environment.[7][8]
The final disposal process is as follows:
-
Request a Pickup: Once the waste container is full, or within one year of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) or equivalent department to request a hazardous waste pickup.[11]
-
Professional Disposal: Your EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[7] These professionals are trained to handle and transport chemical waste safely and in compliance with all federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[10][14] Incineration is often the preferred method for disposing of organic amines.[3]
-
Empty Container Disposal: A container that held this chemical must be treated as hazardous waste itself.[3] To dispose of the empty container, it must be triple-rinsed with a suitable solvent (e.g., water or methanol). The first rinseate must be collected and disposed of as hazardous waste.[11][12] After triple-rinsing and air-drying, the chemical label must be completely defaced or removed before the container can be discarded as regular solid waste or recycled.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- Daniels Health. (2025, May 21).
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
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- Vanderbilt University Medical Center.
- Ace Waste.
- Collect and Recycle. Amine Disposal For Businesses.
- Sigma-Aldrich. (2025, July 30).
- Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry.
- Tri-iso.
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Fisher Scientific. (2009, November 12).
- Spectrum Chemical. (2015, June 3).
- Sigma-Aldrich. (2025, July 28).
- Sigma-Aldrich. (2024, December 18).
- Fisher Scientific. (2009, November 12).
- Stericycle. (2025, May 20).
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Guide to Personal Protective Equipment (PPE) for Handling (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
This document provides a comprehensive, risk-based guide for the safe handling of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine. As this is a specialty chemical, specific toxicological data is not widely available. Therefore, the guidance herein is predicated on a conservative assessment of risk, drawing parallels from structurally similar compounds such as N-methyl-2-pyrrolidone (NMP) and other aliphatic amines. The protocols outlined are designed to provide a robust framework for ensuring personnel safety, environmental protection, and data integrity.
Immediate Safety Briefing: Hazard Assessment
This compound possesses a chemical structure—a substituted pyrrolidine ring and a secondary amine group—that suggests a specific hazard profile.
-
Corrosivity and Irritation: Like many amines, this compound is expected to be corrosive or irritating to the skin, eyes, and respiratory tract. Direct contact can cause chemical burns.[1] Vapors, even if not immediately noticeable, may cause respiratory irritation.[2][3]
-
Dermal Absorption: Structurally related solvents like NMP are known to be readily absorbed through the skin.[1] It is prudent to assume this compound shares that property, making skin protection a critical control point.
-
Reproductive Toxicity: N-Methyl-2-pyrrolidone (NMP), a structural analog, is classified as a substance that may damage fertility or the unborn child.[2][3] Until proven otherwise, this compound should be handled as a potential reproductive toxin.
-
Incompatibility: Amines are incompatible with strong oxidizing agents, acids, and acid chlorides.[4][5] Mixing with such materials can lead to vigorous or violent reactions.
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is selected, engineering and administrative controls must be implemented to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to control inhalation exposure.[6][7]
-
Designated Work Area: Establish a clearly marked "designated area" for handling this compound to prevent cross-contamination of the laboratory.
-
Restricted Access: Only trained personnel authorized to work with this compound should be allowed in the designated area.
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. This SOP should include procedures for handling, storage, and emergency response.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed. The following table outlines the minimum required PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Solutions (<1M) | ANSI Z87.1-rated safety glasses with side shields | Nitrile or Neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not required if handled exclusively in a fume hood |
| Weighing Neat Material / Preparing Concentrated Solutions | Chemical splash goggles (ANSI Z87.1) or a full-face shield | Butyl rubber or other highly resistant gloves (double-gloving mandatory) | Chemically resistant apron over a lab coat | May be required for spill cleanup outside of a fume hood. Use a respirator with an organic vapor/amine cartridge.[8] |
| Large-Scale Operations (>1L) | Full-face shield over chemical splash goggles | Butyl rubber gloves (double-gloving mandatory) | Chemical-resistant suit or coveralls (e.g., Tyvek®) | Required. A full-face respirator with appropriate cartridges or a supplied-air respirator (SCBA) may be necessary based on risk assessment.[9] |
Detailed Glove Selection and Use
The choice of glove material is critical. While specific breakthrough data for this compound is unavailable, general resistance charts for amines and NMP provide a strong starting point.
-
Recommended Materials: Butyl rubber provides excellent resistance to many amines and polar organic solvents.[10] High-quality nitrile gloves are suitable for handling dilute solutions but should be changed frequently.
-
Inspection and Donning: Always inspect gloves for tears, pinholes, or signs of degradation before use.[11] When double-gloving, ensure the outer glove cuff is pulled over the sleeve of the lab coat.
-
Doffing: Remove gloves without touching the outside of the glove with bare skin. Dispose of them immediately in a designated hazardous waste container.[6]
Eye and Face Protection
Protecting the eyes from splashes is non-negotiable.
-
Safety Glasses: Must have side shields for minimal protection during low-hazard tasks.[12]
-
Chemical Goggles: Provide a full seal around the eyes and are required for any task with a significant splash risk, such as transferring liquids or working with solutions under pressure.[13][14]
-
Face Shield: A face shield worn over goggles offers an additional layer of protection for the entire face and is recommended when handling larger quantities or neat material.[13]
Procedural Diagrams and Workflows
Visual aids are essential for reinforcing complex procedures and ensuring compliance.
PPE Donning and Doffing Sequence
Caption: Decision Tree for Spill Response.
Decontamination, Spill Control, and Waste Disposal
Proper disposal is a critical part of the chemical lifecycle, ensuring environmental protection and regulatory compliance. [6]
Decontamination
-
Personnel: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [15]Remove all contaminated clothing. An emergency shower and eyewash station must be accessible.
-
Equipment: All glassware and equipment must be decontaminated before being removed from the fume hood. A triple rinse with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous waste, is a recommended practice.
Spill Cleanup
-
Preparedness: A spill kit specifically for amines should be readily available. This should include an inert absorbent material (e.g., vermiculite or sand), neutralizing agents (e.g., a weak acid like citric acid solution), and designated waste containers. [4]* Procedure: For small spills within a fume hood, use the absorbent material to contain the liquid, then collect it in a sealed, labeled hazardous waste container. [16]For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal
-
Segregation: All waste containing this compound, including contaminated gloves, absorbent pads, and rinsate, must be classified as hazardous waste. [6]This waste stream should be segregated from other chemical wastes to prevent hazardous reactions. [4][17]* Containerization: Use dedicated, clearly labeled, and leak-proof containers made of a compatible material (e.g., high-density polyethylene). [6]* Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor. [4][6]Do not dispose of this chemical down the drain or in regular trash. [4][6]
References
-
Amine Disposal For Businesses. Collect and Recycle.
-
Safety Data Sheet: N-methyl-2-pyrrolidone. Chemos GmbH & Co.KG.
-
SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. Greenfield Global.
-
Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Benchchem.
-
N-Methylpyrrolidone Handling and Storage. P2 InfoHouse.
-
Chemical Waste Disposal Guidelines. Unknown Source.
-
N-Methyl-2-pyrrolidone - SAFETY DATA SHEET. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. Fisher Scientific.
-
Disposing Amine Waste. Technology Catalogue.
-
Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Benchchem.
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. LinkedIn.
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Personal Protective Equipment (PPE). CHEMM.
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US.
-
5 Types of PPE for Hazardous Chemicals. Hazmat School.
-
Discover the Various Types of PPE for Optimal Chemical Safety. Ali Annabelle.
-
Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Fisher Scientific.
-
SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. Sigma-Aldrich.
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Maryland.
-
SAFETY DATA SHEET - 1-METHYL-2-PYRROLIDINONE, ELECTRONIC/CLEANROOM GRADE. Spectrum Chemical.
-
SAFETY DATA SHEET - 1-methylpyrrolidine. Sigma-Aldrich.
-
Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB).
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
-
Lab Safety Rules and Guidelines. University of Illinois Springfield.
-
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).
Sources
- 1. louisville.edu [louisville.edu]
- 2. greenfield.com [greenfield.com]
- 3. fishersci.com [fishersci.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. cdc.gov [cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. velsafe.com [velsafe.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. p2infohouse.org [p2infohouse.org]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 14. csub.edu [csub.edu]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. chemos.de [chemos.de]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
